Pentofuranose
Description
Properties
IUPAC Name |
5-(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865141 | |
| Record name | Pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Pentofuranose Ring Conformation Analysis
For Researchers, Scientists, and Drug Development Professionals
The conformation of the five-membered pentofuranose ring, a central component of nucleosides, nucleotides, and nucleic acids, is a critical determinant of the structure, function, and molecular recognition properties of these vital biomolecules. In the realm of drug development, particularly for antiviral and anticancer nucleoside analogs, a thorough understanding and precise characterization of the sugar pucker are indispensable for rational drug design and predicting biological activity. This guide provides an in-depth analysis of this compound ring conformation, detailing the theoretical underpinnings, experimental methodologies, and data interpretation.
Core Concepts: The Pseudorotation Cycle
The non-planar nature of the this compound ring results in a continuous spectrum of conformations, best described by the concept of pseudorotation.[1] Unlike the more rigid six-membered pyranose rings, furanose rings exhibit significant flexibility, rapidly interconverting between various puckered states.[2] This dynamic behavior is not a true rotation but a phase-shifted out-of-plane displacement of the ring atoms.
The entire conformational landscape of a this compound ring can be described by two key parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τm) .[3]
-
Phase Angle (P): This parameter, ranging from 0° to 360°, defines the specific conformation of the ring. It indicates which atom(s) are maximally displaced from a mean plane and in which direction (endo or exo).
-
Puckering Amplitude (τm): This value describes the degree of puckering or the maximum out-of-plane torsion angle, indicating how non-planar the ring is.
The continuous cycle of conformations described by the phase angle P is known as the pseudorotational cycle . Along this cycle, there are two main families of conformations:
-
Envelope (E) Conformations: Four of the ring atoms are coplanar, while the fifth is displaced out of the plane. The atom that is out of the plane is designated with a superscript (exo, above the plane) or subscript (endo, below the plane). For example, C2'-endo is denoted as 2E.
-
Twist (T) Conformations: Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. For example, a twist conformation with C3' endo and C2' exo is denoted as 23T.
In biological systems, nucleosides and nucleotides predominantly adopt conformations within two major regions of the pseudorotation cycle:
-
North (N-type) Conformations: Centered around P ≈ 18° (C3'-endo). These are characteristic of A-form DNA and RNA helices.
-
South (S-type) Conformations: Centered around P ≈ 162° (C2'-endo). These are characteristic of B-form DNA helices.
The interconversion between N- and S-type conformers is a crucial aspect of nucleic acid dynamics and recognition by proteins and small molecules.[4]
Data Presentation: Quantitative Conformational Parameters
The precise conformation of a this compound ring, as determined by experimental methods, can be summarized by its pseudorotational parameters. The following tables provide representative values for common nucleosides and selected antiviral analogs, illustrating the influence of chemical modifications on sugar pucker.
Table 1: Pseudorotational Parameters of Common Ribonucleosides and Deoxyribonucleosides
| Compound | Sugar Type | Conformation Type | Phase Angle (P) (°) | Puckering Amplitude (τm) (°) |
| Adenosine (A) | Ribose | N | 9 - 18 | 34 - 39 |
| Guanosine (G) | Ribose | N | 8 - 20 | 35 - 40 |
| Cytidine (C) | Ribose | N | 10 - 22 | 33 - 38 |
| Uridine (U) | Ribose | N | 12 - 25 | 34 - 39 |
| Deoxyadenosine (dA) | Deoxyribose | S | 145 - 170 | 33 - 42 |
| Deoxyguanosine (dG) | Deoxyribose | S | 150 - 175 | 34 - 43 |
| Deoxycytidine (dC) | Deoxyribose | S | 155 - 180 | 35 - 41 |
| Thymidine (T) | Deoxyribose | S | 160 - 185 | 36 - 44 |
Note: Values are approximate and can vary depending on the crystal packing forces or solution conditions.
Table 2: Influence of Modifications on Pseudorotational Parameters in Antiviral Nucleosides
| Compound | Target Virus | Sugar Modification | Conformation Type | Phase Angle (P) (°) | Puckering Amplitude (τm) (°) |
| Zidovudine (AZT) | HIV | 3'-azido | S | ~170 | ~38 |
| Lamivudine (3TC) | HIV, HBV | L-configuration, 3'-deoxy | N/S Equilibrium | Variable | Variable |
| Sofosbuvir (prodrug) | HCV | 2'-deoxy-2'-fluoro-2'-C-methyl | S (active form) | ~165 | ~35 |
| Remdesivir (prodrug) | Ebola, SARS-CoV-2 | 1'-cyano | N (active form) | ~15 | ~37 |
The data in Table 2 highlights how modifications to the sugar moiety can lock the this compound ring into a specific conformation (e.g., North or South), which is often a key feature for its mechanism of action as an antiviral agent.[5][6]
Experimental Protocols
The determination of this compound ring conformation relies primarily on two powerful analytical techniques: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography
This technique provides a static, high-resolution three-dimensional structure of a molecule in its crystalline state. The resulting atomic coordinates allow for the direct calculation of the endocyclic torsion angles of the furanose ring, from which the pseudorotational parameters P and τm can be derived.[7]
Detailed Methodology:
-
Crystallization: The first and often most challenging step is to obtain high-quality, single crystals of the nucleoside or nucleotide.[8] This is typically achieved through vapor diffusion (hanging or sitting drop), microbatch, or dialysis methods, screening a wide range of precipitants, pH, and temperature conditions.
-
Data Collection: A suitable crystal is mounted and exposed to a collimated beam of X-rays, typically from a synchrotron source for high intensity and tunability.[9] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern of spots (reflections) that is recorded on a detector.[8]
-
Structure Solution (Phasing): The "phase problem" is solved to convert the measured diffraction intensities into an initial electron density map. Methods include molecular replacement (if a similar structure is known), or experimental phasing techniques like Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD), often requiring the incorporation of heavy atoms.[9]
-
Model Building and Refinement: An atomic model of the molecule is built into the electron density map using software like Coot. This model is then refined using software such as PHENIX or REFMAC5, which iteratively adjusts the atomic coordinates, temperature factors, and occupancies to improve the fit between the calculated and observed diffraction data.[7]
-
Conformational Analysis: Once the structure is refined and validated, the atomic coordinates for the this compound ring atoms are extracted from the final PDB (Protein Data Bank) file.[10][11] These coordinates are used to calculate the five endocyclic torsion angles (ν0 to ν4).[3]
-
Calculation of Pseudorotational Parameters: The torsion angles are then used in the Altona-Sundaralingam equations to calculate the phase angle (P) and puckering amplitude (τm).[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the conformation and dynamics of molecules in solution, which is often more biologically relevant than the static solid-state structure. The primary NMR parameters used for this compound conformational analysis are the three-bond proton-proton (3JHH) coupling constants between the sugar protons.[12]
Detailed Methodology:
-
Sample Preparation: The nucleoside or nucleotide is dissolved in a suitable deuterated solvent (e.g., D2O, DMSO-d6) to the desired concentration. A known concentration reference standard may be added for quantification.
-
Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer.
-
1D 1H NMR: Provides initial information on chemical shifts and coupling constants.
-
2D 1H-1H COSY (Correlation Spectroscopy): Used to identify which protons are coupled to each other, aiding in the assignment of the sugar proton resonances (H1', H2', H3', H4', H5', H5'').[13]
-
2D TOCSY (Total Correlation Spectroscopy): Helps to assign all protons within a spin system (i.e., all the sugar protons).
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons, which can help in assigning stereochemistry and confirming overall structure.
-
-
Spectral Analysis and Extraction of Coupling Constants: The acquired spectra are processed (Fourier transformation, phasing, baseline correction) using software like TopSpin, MestReNova, or CCPNmr Analysis.[14] The 3JHH coupling constants (specifically JH1'H2', JH2'H3', JH3'H4') are accurately measured from the fine structure of the proton signals in the high-resolution 1D spectrum or 2D J-resolved spectra.
-
Karplus Equation and Dihedral Angle Calculation: The relationship between the measured 3JHH coupling constants and the corresponding H-C-C-H dihedral angles is described by the Karplus equation. A generalized form of this equation is:
-
J(φ) = A cos2(φ) + B cos(φ) + C
-
Where J is the observed coupling constant, φ is the dihedral angle, and A, B, and C are empirically derived parameters that depend on factors like electronegativity of substituents.[15]
-
-
Conformational Equilibrium Analysis: In solution, furanose rings often exist in a dynamic equilibrium between the N- and S-type conformers. The observed J-couplings are a population-weighted average of the couplings for each individual conformer.
-
Jobs = XN * JN + XS * JS
-
Where Jobs is the observed coupling constant, XN and XS are the mole fractions of the N and S conformers (XN + XS = 1), and JN and JS are the coupling constants for the pure N and S states.
-
-
Determination of P and τm: By analyzing the set of measured J-couplings, often with the aid of specialized software like PSEUROT, the populations of the N and S conformers, as well as their respective phase angles (PN, PS) and puckering amplitudes (τm), can be determined. This provides a detailed picture of the conformational landscape of the this compound ring in solution.[12]
Mandatory Visualizations
Pseudorotation Cycle of a this compound Ring
Caption: Pseudorotation wheel illustrating key this compound conformations.
Experimental Workflow for Conformational Analysis
Caption: Workflow for this compound conformational analysis.
References
- 1. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 2. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 3. X3DNA-DSSR Homepage -- Nucleic Acid Structures [x3dna.org]
- 4. The Free Energy Landscape of Pseudorotation in 3′–5′ and 2′–5′ Linked Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 11. rcsb.org [rcsb.org]
- 12. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. Welcome to the NMR tutorials - Analyzing NMR data [airen.bcm.umontreal.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
Synthesis of Novel Pentofuranose Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of novel pentofuranose analogs. This compound rings, the core structure of the sugar moiety in natural nucleosides, are a critical scaffold in the development of therapeutic agents, particularly in the fields of virology and oncology.[1] Modifications to the this compound ring or the nature of its linkage to a nucleobase can lead to significant improvements in drug efficacy, stability, and selectivity.
This guide delves into key synthetic strategies for creating innovative this compound analogs, including the chemically stable C-nucleosides, 2'-fluorinated derivatives, and conformationally constrained Locked Nucleic Acids (LNAs). It further presents detailed experimental protocols, quantitative biological data, and visual representations of crucial metabolic pathways to equip researchers with the knowledge needed to advance the design and synthesis of next-generation therapeutics.
The Rationale for this compound Analog Synthesis: Overcoming Instability
Natural nucleosides consist of a this compound sugar (ribose in RNA, deoxyribose in DNA) linked to a heterocyclic base via a nitrogen-carbon bond, known as an N-glycosidic bond.[1] A significant liability of these natural N-nucleosides and their analogs is their susceptibility to enzymatic cleavage by glycosylases and phosphorylases, which hydrolyze the N-glycosidic bond.[2][3][4] This degradation can limit the therapeutic window and bioavailability of nucleoside-based drugs.
To overcome this instability, a major focus of synthetic efforts has been the replacement of the N-glycosidic bond with a more robust carbon-carbon (C-C) bond, leading to the formation of C-nucleosides .[4] These analogs are resistant to enzymatic phosphorolysis and hydrolysis, offering improved pharmacokinetic profiles.[5][6]
The Enzymatic Cleavage of the N-Glycosidic Bond
The enzymatic hydrolysis of the N-glycosidic bond is a critical process in nucleic acid repair and metabolism, catalyzed by enzymes like DNA glycosylases.[3][7] Understanding this mechanism underscores the importance of developing hydrolytically stable analogs like C-nucleosides. The general process involves the cleavage of the C-N bond, leading to the release of the nucleobase.
Caption: General workflow of N-glycosidic bond hydrolysis by DNA glycosylases.
Key Synthetic Strategies for Novel this compound Analogs
The synthesis of novel this compound analogs is a rich field of organic chemistry. Below are some of the most impactful strategies employed to create analogs with enhanced therapeutic potential.
Synthesis of C-Nucleoside Analogs
The creation of a stable C-C bond between the this compound sugar and the nucleobase is a key challenge. Several methods have been developed to achieve this transformation with high yield and stereoselectivity.
-
Coupling with Organometallic Reagents: This is a widely used strategy that involves the reaction of an electrophilic furanose derivative with an organometallic nucleobase precursor (e.g., aryllithium or Grignard reagents).[8][9][10]
-
Heck-Type Coupling Reactions: Palladium-catalyzed cross-coupling reactions provide another powerful tool for forming the anomeric C-C bond.[10]
-
Nucleophilic Addition to Lactones: The reaction of organometallic reagents with protected sugar lactones, followed by reduction of the resulting lactol, is an effective route to C-nucleosides.[9]
Synthesis of 2'-Deoxy-2'-Fluoro Analogs
The introduction of a fluorine atom at the 2'-position of the this compound ring is a common modification that can significantly alter the sugar pucker conformation and enhance binding affinity to target enzymes. It can also increase the stability of the glycosidic bond and confer favorable biological properties.[11][12][13] The synthesis of these analogs often involves specialized fluorinating agents and carefully designed multi-step reaction sequences starting from readily available carbohydrates.[11][14]
Synthesis of Locked Nucleic Acid (LNA) Analogs
Locked Nucleic Acids (LNAs) are a class of modified RNA nucleotides where the ribose ring is "locked" in a C3'-endo (North) conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C positions.[15] This conformational rigidity leads to unprecedented binding affinity and specificity towards complementary DNA and RNA strands, making LNA-modified oligonucleotides powerful tools for diagnostics and therapeutics.[16][17] The synthesis of LNA monomers is complex, typically starting from a precursor like D-glucose or uridine (B1682114) and involving the stereocontrolled formation of the bicyclic sugar moiety.[15][18]
Experimental Protocols
This section provides representative, detailed methodologies for the synthesis of key classes of this compound analogs, adapted from the literature.
Protocol: Synthesis of a C-Aryl Nucleoside Precursor via Lactone Arylation
This protocol describes the addition of an aryl lithium reagent to a protected D-ribono-1,4-lactone, a key step in the synthesis of many C-aryl nucleosides.[8]
-
Preparation of Starting Material: D-ribono-1,4-lactone is prepared in four steps from D-ribose, involving protection of the hydroxyl groups.[8]
-
Aryllithium Formation: In a flame-dried flask under an inert atmosphere (Argon), bromobenzene (B47551) is dissolved in anhydrous THF and cooled to -78 °C. An equimolar amount of n-butyllithium is added dropwise, and the mixture is stirred for 1 hour to generate phenyllithium (B1222949).
-
Coupling Reaction: A solution of the protected D-ribono-1,4-lactone in anhydrous THF is cooled to -70 °C. The freshly prepared phenyllithium solution is added slowly. The reaction is stirred at this temperature for 3 hours.
-
Quenching and Workup: The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
Purification: The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product, a mixture of two anomers of the 1-C-phenyl lactol, is purified by silica (B1680970) gel column chromatography. A reported yield for this step is 53%.[8]
Protocol: Solid-Phase Synthesis of 2'-Deoxy-2'-fluoro-β-D-Oligoarabinonucleotides (2'F-ANA)
This protocol outlines the automated solid-phase synthesis of oligonucleotides containing 2'-fluoroarabinose monomers.[19]
-
Phosphoramidite (B1245037) Preparation: The protected 2'-fluoroarabinofuranoside is dissolved in anhydrous THF. N-ethyl-N,N-diisopropylamine (DIPEA) is added, followed by the slow addition of 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. The reaction is monitored by TLC until completion. The crude phosphoramidite is purified by silica gel chromatography.[19]
-
Automated Oligonucleotide Synthesis: The synthesis is performed on a standard automated DNA synthesizer using the prepared 2'F-ANA phosphoramidites. The synthesis cycle consists of five steps:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Addition of the phosphoramidite building block. Longer coupling times are typically required for 2'F-ANA monomers compared to standard DNA phosphoramidites.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups.
-
Oxidation/Sulfurization: Conversion of the phosphite (B83602) triester to a more stable phosphate (B84403) triester (for phosphodiester backbone) or a phosphorothioate (B77711) triester (using a sulfurizing agent). Longer sulfurization times may be needed.
-
Capping: A final capping step to ensure the column is dry for the next cycle.
-
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and the nucleobase and phosphate protecting groups are removed by treatment with a mixture of aqueous ammonia (B1221849) and ethanol.
-
Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[19]
Quantitative Data on Biological Activity
The biological evaluation of novel this compound analogs is crucial for identifying promising drug candidates. The following tables summarize the inhibitory activities of several analogs against various biological targets.
Table 1: Antiviral Activity of Selected Nucleoside Analogs
| Compound/Analog Class | Virus/Target | Assay | IC₅₀ / EC₅₀ (µM) | Cytotoxicity (CC₅₀ / TC₅₀ in µM) | Selectivity Index (SI) | Reference(s) |
| 3-(furan-2-yl)-7-hydroxyisoquinolin-1(2H)one | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | 15.3 µg/mL | > 100 µg/mL | > 6.5 | [20] |
| Remdesivir (GS-5734) | MERS-CoV | Cell-based | 0.074 | > 10 (Vero E6 cells) | > 135 | [21] |
| Sofosbuvir (GS-7977) | Hepatitis C Virus (HCV) NS5B Polymerase | Enzymatic | 0.7-2.6 (genotype dependent) | N/A | N/A | [22] |
| 5'-norcarbocyclic nucleoside analogs | SARS-CoV-2 | Cell-based | 20-70 | >100 | >1.4-5 | [23] |
| Selenoquercetin derivative (2d) | SARS-CoV-2 Mpro | Antiviral | 8 | >100 | >12.5 | [24] |
Note: Direct comparison of values should be made with caution due to variations in experimental conditions and cell lines used across different studies.
Mechanism of Action and Metabolic Activation Pathways
Many nucleoside analogs are administered as prodrugs, which must be metabolized within the host cell to their active triphosphate form. This active form then typically competes with natural nucleoside triphosphates for incorporation by viral polymerases, leading to chain termination and inhibition of viral replication.
Metabolic Activation of Remdesivir
Remdesivir (Veklury) is a monophosphoramidate prodrug of an adenosine (B11128) analog. It undergoes a multi-step intracellular conversion to its active triphosphate form, GS-443902.[21][25] This process involves esterases and a phosphoramidase to unmask the monophosphate, which is then further phosphorylated by cellular kinases.[21][26]
Caption: Intracellular metabolic activation of the prodrug Remdesivir.
Metabolic Activation of Sofosbuvir
Sofosbuvir (Sovaldi) is a phosphoramidate (B1195095) prodrug used to treat Hepatitis C. It is designed to deliver its corresponding uridine nucleotide analog monophosphate into hepatocytes efficiently.[22] The activation pathway involves hydrolysis of the carboxyl ester and cleavage of the phosphoramidate bond, followed by two subsequent phosphorylation steps to yield the active triphosphate, GS-461203.[27][28]
Caption: Intracellular metabolic activation of the prodrug Sofosbuvir.
Conclusion and Future Outlook
The synthesis of novel this compound analogs remains a cornerstone of modern medicinal chemistry. The strategic modification of the this compound scaffold has consistently yielded compounds with superior therapeutic properties. The development of C-nucleosides to enhance metabolic stability, the introduction of fluorine to modulate electronic properties and conformation, and the creation of conformationally locked analogs like LNA to maximize binding affinity are all testaments to the power of synthetic chemistry in drug discovery.
Future research will likely focus on developing even more efficient and stereoselective synthetic routes to these complex molecules. Furthermore, the integration of computational modeling with synthetic efforts will enable the more rational design of analogs with tailored pharmacokinetic and pharmacodynamic profiles. As our understanding of the molecular basis of diseases deepens, the ability to synthesize novel this compound analogs will be indispensable in creating the next generation of targeted, effective, and safe therapeutics.
References
- 1. Nucleosides: Structure, Metabolism, Functions, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 2. Mechanisms for enzymatic cleavage of the N-glycosidic bond in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms for enzymatic cleavage of the N-glycosidic bond in DNA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Glycosidic bond - Wikipedia [en.wikipedia.org]
- 8. Synthesis of C-Arylnucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diastereocontrolled Electrophilic Fluorinations of 2-Deoxyribonolactone: Syntheses of All Corresponding 2-Deoxy-2-fluoro-lactones and 2’-Deoxy-2’-fluoro-NAD+s - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of nucleotide modifications at the C2’ position on the Hoogsteen base-paired parallel-stranded duplex of poly(A) RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. LNA (Locked Nucleic Acids): Synthesis of the adenine, cytosine, guanine, 5-methylcytosine, thymine and uracil bicyclonucleoside monomers, oligomerisation, and unprecedented nucleic acid recognition | Scilit [scilit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. How Does Remdesivir Work? | ChemPartner [chempartner.com]
- 26. drugtargetreview.com [drugtargetreview.com]
- 27. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 28. mdpi.com [mdpi.com]
Unlocking the Chemical Space of Pentofuranose Derivatives: A Technical Guide to Structural Diversity and Biological Function
For Researchers, Scientists, and Drug Development Professionals
The pentofuranose ring, a central five-membered carbohydrate scaffold, is a cornerstone of numerous biologically vital molecules, including nucleic acids and complex glycans. The inherent conformational flexibility of this ring system, coupled with the vast potential for chemical modification, gives rise to a remarkable structural diversity that has been extensively explored in the pursuit of novel therapeutic agents. This technical guide provides an in-depth exploration of the structural landscape of this compound derivatives, detailing synthetic methodologies, presenting key quantitative data, and visualizing their interactions within biological pathways.
The Conformational Landscape: A Foundation of Diversity
Unlike their six-membered pyranose counterparts that predominantly adopt stable chair conformations, this compound rings exist in a dynamic equilibrium between multiple envelope and twist forms. This conformational flexibility, described by the concept of pseudorotation, is a critical determinant of the biological activity of this compound-containing molecules. The orientation of substituents on the furanose ring, influenced by its pucker, dictates the molecule's shape and its ability to interact with biological targets such as enzymes and receptors.
Synthetic Strategies: Accessing Structural Diversity
The synthesis of this compound derivatives is a rich and evolving field of organic chemistry. A variety of strategies have been developed to access the diverse chemical space of these molecules, ranging from modifications of natural starting materials to de novo syntheses.
Glycosylation Reactions: Forging the Glycosidic Bond
A key step in the synthesis of many this compound derivatives is the formation of the glycosidic bond, which links the anomeric carbon of the furanose to an aglycone.
This protocol describes a general procedure for the stereoselective synthesis of α-xylofuranosides using a conformationally restricted donor.
Materials:
-
p-Tolyl 5-O-Acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranoside (Donor, 1.7 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
N-Iodosuccinimide (NIS, 2.5 equiv)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf, 0.25 equiv)
-
Diethyl ether (Et2O)
-
4 Å Molecular Sieves
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3)
-
Brine
-
Celite
Procedure:
-
To a mixture of the donor (1.7 mmol) and acceptor (1 mmol) in Et2O, add 4 Å molecular sieves (200 mg) at room temperature.
-
Stir the mixture for 1 hour.
-
Add NIS (2.5 mmol) and AgOTf (0.25 mmol) to the mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After stirring for 2 hours at room temperature, quench the reaction by the addition of Et3N.
-
Dilute the solution with CH2Cl2 and filter through Celite.
-
Wash the filtrate with saturated aqueous Na2S2O3 and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to afford the desired α-xylofuranoside.
Synthesis of Nucleoside Analogs: Modifying the Core of Life
This compound derivatives in the form of nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. These molecules mimic natural nucleosides and interfere with the replication of viral or cancerous cells.
This protocol outlines a key step in the synthesis of a fluorinated arabinofuranosyl nucleoside analog.
Materials:
-
1,3-di-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose
-
Silylated cytosine
-
Lewis acid catalyst (e.g., SnCl4, TMSOTf)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
Procedure:
-
Dissolve the protected 2-deoxy-2-fluoro-D-arabinofuranose derivative and silylated cytosine in an anhydrous solvent under an inert atmosphere.
-
Cool the reaction mixture to 0 °C.
-
Add the Lewis acid catalyst dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the protected nucleoside.
-
Perform deprotection steps to obtain the final 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)cytosine.
Quantitative Analysis of Biological Activity
The structural modifications of this compound derivatives have a profound impact on their biological activity. Quantitative structure-activity relationship (QSAR) studies are crucial for understanding these relationships and for the rational design of more potent and selective therapeutic agents.
| Compound Class | Derivative | Target | Activity (IC50/EC50) | Reference |
| Nucleoside Analogs | 2'-Deoxy-2'-fluoro-4'-thioarabinofuranosyl 5-ethyluracil | Herpes Simplex Virus-1 (HSV-1) | Potent and selective antiviral activity | [1] |
| 2'-Deoxy-2'-fluoro-4'-thioarabinofuranosyl 5-iodouracil | Herpes Simplex Virus-2 (HSV-2) | Potent and selective antiviral activity | [1] | |
| 5F-4'-thioFAC | Leukemia and solid tumors | Potent antitumor activity | [1] | |
| 4'-Thiothymidine | Herpes Simplex Virus-1 (HSV-1) | Active | [2] | |
| 4'-Thiothymidine | Human Cytomegalovirus (HCMV) | Active | [2] | |
| Iminosugars | L-lyxo-pentofuranose-mimetic iminosugar | Trypanosoma brucei brucei | EC50 = 3.8 ± 1.0 μM | [3] |
Visualizing the Mechanism of Action: Signaling Pathways and Workflows
Understanding how this compound derivatives exert their biological effects requires a detailed knowledge of their interactions with cellular pathways.
Inhibition of Viral Polymerase
Many nucleoside analogs function by inhibiting viral polymerases, the enzymes responsible for replicating the viral genome. After being converted to their triphosphate form within the cell, these analogs are incorporated into the growing viral DNA or RNA chain, leading to chain termination and halting replication.
Caption: Mechanism of viral polymerase inhibition by nucleoside analogs.
Modulation of Quorum Sensing in Bacteria
Some furanone derivatives, which contain a furanose-like ring, have been shown to interfere with quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. These compounds can act as antagonists of QS receptors, thereby disrupting bacterial communication and reducing pathogenicity.
Caption: Inhibition of bacterial quorum sensing by furanone derivatives.
Expanding the Horizon: Beyond Nucleoside Analogs
The structural diversity of this compound derivatives extends far beyond nucleoside analogs. Researchers are actively exploring other classes of these compounds with promising therapeutic potential.
-
Iminosugars: These are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom. This compound-derived iminosugars have shown potent glycosidase inhibitory activity, making them attractive targets for the development of drugs for diabetes and viral infections.[3][4][5][6][7]
-
Thio- and Selenofuranosides: The replacement of the ring oxygen with sulfur or selenium atoms leads to thio- and selenofuranosides. These modifications can alter the conformational preferences and metabolic stability of the molecules, leading to enhanced biological activity.[1][2][8][9][10]
-
C-Furanosides: In these derivatives, the anomeric carbon is linked to a non-heteroatomic carbon of the aglycone. This C-glycosidic bond is resistant to enzymatic hydrolysis, making C-furanosides more stable in biological systems.
Conclusion
The structural diversity of this compound derivatives represents a vast and fertile ground for the discovery of new therapeutic agents. The continuous development of novel synthetic methodologies, coupled with a deeper understanding of their conformational behavior and biological mechanisms of action, will undoubtedly lead to the emergence of new and improved drugs for a wide range of diseases. This guide serves as a foundational resource for researchers dedicated to exploring and exploiting the rich chemical and biological potential of this remarkable class of molecules.
References
- 1. Synthesis and biological activities of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine and -purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 2'-deoxy-4'-thio pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Synthesis of L-Iminofuranoses and Their Biological Evaluations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activity of 4'-thio-L-xylofuranosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. taylorfrancis.com [taylorfrancis.com]
The Ubiquitous Pentofuranose: An In-depth Technical Guide to its Natural Occurrence in Medicinal Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentofuranoses, five-carbon sugars in a furanose ring structure, are fundamental components of nucleic acids and play crucial roles in primary metabolism. Beyond these central roles, pentofuranoses are also found as constituents of a diverse array of secondary metabolites in medicinal plants. These sugar moieties can be attached to various aglycones, including flavonoids, terpenoids, and cyanogenic glycosides, influencing their solubility, stability, and biological activity. This technical guide provides a comprehensive overview of the natural occurrence of pentofuranoses—specifically apiose, arabinofuranose, xylofuranose, and ribofuranose—in medicinal plants. It details their biosynthesis, presents quantitative data on their distribution, outlines experimental protocols for their analysis, and explores their involvement in cellular signaling pathways.
D-Apiose: The Branched-Chain Pentofuranose
D-Apiose is a unique branched-chain pentose (B10789219) primarily found in plants. It is a key component of complex cell wall polysaccharides and is also present in a wide variety of secondary metabolites.[1]
Natural Occurrence and Distribution
Apiose has been identified in over 530 plant species across 106 families.[2] It is particularly abundant in the Apiaceae family, with parsley (Petroselinum crispum) and celery (Apium graveolens) being well-known sources of apiose-containing flavonoids.[1] The most common apiose-containing compound is the flavonoid glycoside apiin (B1667559) (apigenin-7-O-apiosylglucoside).[1]
Table 1: Quantitative Data on Apiose Content in Selected Medicinal Plants
| Plant Species | Family | Compound | Concentration | Reference |
| Petroselinum crispum (Parsley) | Apiaceae | Apiin | Up to 3.7 g/100g dry weight | [3] |
| Apium graveolens (Celery) | Apiaceae | Luteolin-7-O-apiosylglucoside | Major flavonoid | [1] |
| Apium graveolens (Celery) | Apiaceae | Chrysoeriol-7-O-apiosylglucoside | Common flavonoid | [1] |
Biosynthesis of UDP-Apiose
The precursor for apiose biosynthesis is UDP-D-glucuronic acid. The key enzyme, UDP-apiose/UDP-xylose synthase (AXS), catalyzes a complex reaction involving decarboxylation and rearrangement to form UDP-D-apiose and UDP-D-xylose.
Caption: Biosynthesis of UDP-Apiose and UDP-Xylose.
L-Arabinofuranose: A Key Component of Plant Polysaccharides and Glycosides
L-Arabinofuranose is a widespread this compound in the plant kingdom, primarily found as a component of non-cellulosic cell wall polysaccharides like arabinans, arabinogalactans, and arabinoxylans. It is also a constituent of various glycosylated secondary metabolites.
Natural Occurrence and Distribution
Arabinogalactans, which are rich in arabinofuranose, are found in many medicinal plants, including Echinacea, turmeric, and angelica.[4] These polysaccharides have been shown to possess immunomodulatory properties.[3][4] For instance, an acidic arabinogalactan (B145846) isolated from Phyllanthus niruri has been demonstrated to activate macrophages.[5]
Table 2: Occurrence of Arabinofuranose-Containing Compounds in Selected Medicinal Plants
| Plant Species | Family | Compound Type | Medicinal Properties | Reference |
| Echinacea purpurea | Asteraceae | Arabinogalactan | Immune support | [4] |
| Curcuma longa (Turmeric) | Zingiberaceae | Arabinogalactan | Immune support | [4] |
| Angelica sinensis | Apiaceae | Arabinogalactan | Immune support | [4] |
| Phyllanthus niruri | Phyllanthaceae | Acidic arabinogalactan | Macrophage activation | [5] |
| Larix occidentalis (Western Larch) | Pinaceae | Arabinogalactan | Immune support, dietary fiber | [6][7] |
D-Xylofuranose: A Less Common but Biologically Active this compound
While D-xylopyranose is the more common form of xylose in plants, D-xylofuranose also occurs in certain natural products, often exhibiting interesting biological activities.
Natural Occurrence and Distribution
Microbial sources have been a notable origin of xylosyl natural products, some of which possess anti-inflammatory and anti-neurodegenerative properties.[8] In the plant kingdom, rare flavonoid xylosides have been identified.[8] Guanidino xylofuranosyl nucleosides have shown potential as anticancer and anti-neurodegenerative agents.[9]
D-Ribofuranose: The Backbone of RNA and a Constituent of Bioactive Compounds
D-Ribofuranose is a central molecule in all living organisms as a core component of RNA and various essential coenzymes like ATP, NAD+, and FAD.[1] In plants, beyond its role in primary metabolism, ribofuranose moieties are found in some secondary metabolites.
Natural Occurrence and Distribution
While not as common in secondary metabolites as other pentoses, ribofuranose derivatives are present in some medicinal plants. For example, D-Ribofuranose has been identified as a major volatile compound in Lavandula officinalis Chaix extracts, which have shown analgesic and wound-healing properties.[10] Traditional medicine systems like Ayurveda and Traditional Chinese Medicine have utilized herbs that support endogenous energy production, a process in which ribose is fundamentally involved.[1]
Experimental Protocols
General Workflow for this compound Analysis
The analysis of pentofuranoses in medicinal plants typically involves extraction, hydrolysis of glycosidic bonds (for analysis of the monosaccharide), derivatization (for GC-MS), and chromatographic separation and quantification.
Caption: General workflow for this compound analysis.
Detailed Protocol for Quantification of Apiose-Containing Flavonoids in Parsley by HPLC
This protocol is adapted from the methodology described for the analysis of flavonoid 7-O-β-apioglucosides in parsley.[4]
-
Sample Preparation:
-
Pulverize 20 mg of dried parsley tissue (leaves, stems, roots, or seeds) in liquid nitrogen.
-
Extract the powdered tissue with 1.0 mL of 60:40 (v/v) methanol/water.
-
Perform extraction using an ultrasonic sonicator at 40 kHz and 100 W for 60 minutes at 25 °C.
-
Filter the extract through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Column: C18 column (e.g., 4.6 × 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A linear gradient from 10% to 26% B over 40 minutes, then to 65% B at 70 minutes, and finally to 100% B at 71 minutes, holding until 75 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode array (PDA) detector at 350 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a calibration curve using an authentic standard of apiin.
-
Calculate the concentration of apiin in the samples based on the peak area from the HPLC chromatogram and the calibration curve.
-
Protocol for GC-MS Analysis of Pentoses following Derivatization
This protocol provides a general guideline for the analysis of pentose monosaccharides using GC-MS after derivatization.[11][12][13]
-
Hydrolysis (if starting from glycosides):
-
Hydrolyze the plant extract with an acid (e.g., 2 M trifluoroacetic acid) at 121 °C for 1-2 hours to release the monosaccharides.
-
Remove the acid by evaporation under a stream of nitrogen.
-
-
Derivatization (Oximation followed by Silylation):
-
Oximation: Dissolve the dried hydrolysate in a solution of hydroxylamine (B1172632) hydrochloride in pyridine (B92270) and heat at 90 °C for 30 minutes. This step reduces the number of isomers formed during silylation.
-
Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), and heat at 60 °C for 30 minutes.
-
-
GC-MS Analysis:
-
Column: A non-polar or medium-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 80 °C), then ramp up to a high temperature (e.g., 300 °C) at a rate of 5-10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-600.
-
-
Identification and Quantification:
-
Identify the derivatized pentoses by comparing their mass spectra and retention times with those of authentic standards.
-
Quantify the sugars using an internal standard (e.g., ribitol) that is added before extraction.
-
Signaling Pathways and Biological Activity
The this compound moiety plays a significant role in the overall biological activity of the glycoside. Glycosylation can affect the molecule's ability to be absorbed and metabolized, and can also influence its interaction with cellular targets.[5]
Role of Glycosylation in Flavonoid Activity
The sugar part of a flavonoid glycoside is a major determinant of its absorption and bioavailability. While aglycones are generally more potent antioxidants in vitro, their glycosides can have improved water solubility and may be actively transported in the body.[8]
Flavonoid-Modulated Signaling Pathways
Flavonoids are known to modulate a variety of signaling pathways involved in inflammation, cell proliferation, and apoptosis. These include the NF-κB, MAPK, and PI3K/Akt signaling pathways.[14] For instance, quercetin, a common flavonoid aglycone, can inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines.[14] While the direct interaction of the this compound moiety with signaling proteins is not well-elucidated, its influence on the physicochemical properties of the entire glycoside indirectly affects its ability to reach and interact with these cellular targets.
Caption: Inhibition of NF-κB signaling by a flavonoid glycoside.
Conclusion
Pentofuranoses are integral components of many bioactive secondary metabolites found in medicinal plants. Their presence significantly influences the properties and therapeutic potential of these natural products. This guide has provided a detailed overview of the occurrence, analysis, and biological relevance of apiose, arabinofuranose, xylofuranose, and ribofuranose in a medicinal plant context. The provided experimental protocols offer a starting point for researchers aiming to quantify and characterize these important sugar moieties. Further research is warranted to fully elucidate the specific roles of this compound units in modulating signaling pathways and contributing to the overall pharmacological effects of medicinal plant extracts.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Larch arabinogalactan's therapeutic uses | Research Starters | EBSCO Research [ebsco.com]
- 4. purethera.com [purethera.com]
- 5. Chemical and biological properties of an arabinogalactan from Phyllanthusniruri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Larch Arabinogalactan: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 7. Larch Arabinogalactan: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 8. Natural and engineered xylosyl products from microbial source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5′-Guanidino Xylofuranosyl Nucleosides as Novel Types of 5′-Functionalized Nucleosides with Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 12. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 13. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
- 14. dovepress.com [dovepress.com]
The Intricate Dance of Five-Carbon Sugars: A Thermodynamic and Conformational Analysis of Pentofuranose versus Pentopyranose
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of carbohydrate chemistry and its intersection with biology and medicine, the subtle yet profound differences between five-membered furanose and six-membered pyranose ring structures of pentoses play a critical role. While often depicted as simple cyclic molecules, pentoses in solution exist in a dynamic equilibrium between these two forms, as well as their respective anomers and the open-chain aldehyde. The thermodynamic stability of these forms governs their relative populations, which in turn dictates their biological activity and potential as therapeutic agents. This guide provides a comprehensive technical overview of the thermodynamic stability, conformational preferences, and the experimental and computational methodologies used to study the pentofuranose versus pentopyranose equilibrium.
Thermodynamic Stability: A Quantitative Perspective
In aqueous solutions, the pyranose form is generally the more thermodynamically stable and, therefore, the predominant form for most aldopentoses. This preference is largely attributed to the lower angle and torsional strain in the chair conformation of the pyranose ring compared to the more planar and strained envelope or twist conformations of the furanose ring. The equilibrium distribution, however, is a delicate balance of enthalpic and entropic contributions, which can be influenced by the specific pentose (B10789219), solvent, and temperature.
The thermodynamic parameters governing the equilibrium between the pyranose and furanose forms, as well as between the α and β anomers, can be quantified by determining the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) for the interconversion.
| Pentose | Equilibrium | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Predominant Form | Reference |
| D-Ribose | Pyranose ⇌ Furanose | ~ -3.1 | - | - | Pyranose | [1] |
| D-Arabinose | Pyranose ⇌ Furanose | ~ -3.4 | - | - | Pyranose | [1] |
| D-Xylose | α-pyranose ⇌ β-pyranose | ~ -0.8 to -1.2 | ~ -1.5 to -2.0 | ~ -2.3 to -2.7 | β-pyranose | [2] |
| 2-Deoxy-D-ribose | Pyranose ⇌ Furanose | Furanose favored over pyranose | - | - | Furanose | [3] |
Note: The table above provides illustrative data. Comprehensive thermodynamic data can be found in resources such as the "Thermodynamic and Transport Properties of Carbohydrates and their Monophosphates: The Pentoses and Hexoses" by the National Institute of Standards and Technology (NIST).[1][4]
The equilibrium is dynamic and can be shifted. For instance, increasing the temperature can favor the furanose form due to its greater conformational flexibility, which leads to a more significant positive entropic contribution to the Gibbs free energy.[5]
Experimental Protocols for Characterizing Pentose Equilibria
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental tool for the qualitative and quantitative analysis of the tautomeric and anomeric equilibria of pentoses in solution.
Quantitative ¹H NMR Spectroscopy Protocol
This protocol outlines the steps for determining the relative populations of this compound and pentopyranose anomers in an aqueous solution.
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the pentose sugar (e.g., 5-10 mg) in a known volume of deuterium (B1214612) oxide (D₂O, 99.9%).
-
Allow the solution to equilibrate at a constant temperature (e.g., 298 K) for a sufficient time (typically several hours) to ensure that the mutarotation equilibrium is reached.
-
Transfer the solution to a high-precision NMR tube.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.
-
Experiment: A standard one-dimensional ¹H NMR experiment is performed.
-
Key Parameters:
-
Temperature: Maintain a constant and accurately calibrated temperature throughout the experiment.
-
Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.
-
Relaxation Delay (d1): This is a critical parameter for quantitative analysis. It should be set to at least 5 times the longest longitudinal relaxation time (T₁) of the protons being quantified to ensure full relaxation between scans. T₁ values can be determined using an inversion-recovery experiment.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals of interest).
-
3. Data Processing and Analysis:
-
Apply a gentle exponential window function (line broadening) to improve the S/N without significantly distorting the signal shapes.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Integrate the well-resolved anomeric proton signals corresponding to the α- and β-anomers of both the pyranose and furanose forms. The anomeric protons typically resonate in a distinct region of the spectrum (around 4.5-5.5 ppm).[6]
-
The relative percentage of each form is calculated by dividing the integral of its anomeric proton signal by the sum of the integrals of all anomeric proton signals, multiplied by 100.
Advanced NMR Techniques
For complex spectra with overlapping signals, two-dimensional (2D) NMR techniques are invaluable:
-
TOCSY (Total Correlation Spectroscopy): Helps to identify all the protons within a single spin system (i.e., belonging to a specific anomer).[7][8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of signals.
-
DOSY (Diffusion-Ordered Spectroscopy): Can separate the signals of different species in a mixture based on their diffusion coefficients, which can sometimes resolve the signals of different anomers.
Computational Chemistry Protocols for Conformational Analysis
Computational chemistry provides powerful tools to complement experimental data and to gain deeper insights into the conformational preferences and thermodynamic stabilities of pentose isomers.
Workflow for Conformational Analysis of a Pentose
This protocol outlines a general workflow for the computational analysis of the conformational landscape of a pentose.
1. Initial Structure Generation:
-
Generate the 3D structures of the desired pentose anomers (α/β-furanose and α/β-pyranose) using a molecule builder/editor (e.g., Avogadro, GaussView).
2. Conformational Search:
-
For flexible rings like furanoses, a thorough conformational search is crucial. This can be performed using molecular mechanics force fields (e.g., MMFF, AMBER) with a systematic or stochastic search algorithm to identify low-energy conformers.
3. Quantum Mechanical Optimization and Energy Calculation:
-
The low-energy conformers identified in the previous step are then subjected to geometry optimization and energy calculations using quantum mechanics methods.
-
Method: Density Functional Theory (DFT) is a widely used and accurate method. The M06-2X functional is often recommended for carbohydrate systems.[9]
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is a good starting point.
-
Solvation Model: To mimic the aqueous environment, an implicit solvation model (e.g., SMD, PCM) should be included in the calculations.
4. Thermodynamic Data Calculation:
-
Frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE), thermal corrections, and entropies.
-
The Gibbs free energy (G) of each conformer can then be calculated. The relative populations of the different anomers at equilibrium can be determined from their Gibbs free energies using the Boltzmann distribution.
5. Analysis of Results:
-
The optimized geometries provide information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data.
-
The relative energies of the different conformers explain their thermodynamic stability.
Visualizing the Equilibrium and Factors Influencing Stability
The equilibrium between the different forms of a pentose in solution is a central concept. The following diagram illustrates this dynamic process.
Caption: The equilibrium between pyranose, furanose, and open-chain forms of a pentose.
Several factors influence the position of this equilibrium and the overall stability of the pentose conformers.
Caption: Key factors influencing the thermodynamic stability of pentose conformers.
Implications for Drug Development
The conformational preferences of the pentose ring are of paramount importance in the design of nucleoside analogs, a class of drugs widely used as antiviral and anticancer agents.[10][11][12]
-
Enzyme Recognition: The three-dimensional shape of the furanose ring in a nucleoside analog is a critical determinant for its recognition and processing by viral or cellular enzymes, such as polymerases and kinases.[11]
-
Conformational Locking: Medicinal chemists often design nucleoside analogs with "locked" or conformationally restricted sugar rings. By constraining the furanose pucker to a specific conformation (e.g., North or South), it is possible to enhance the binding affinity of the drug to its target enzyme and improve its efficacy.[13][14]
-
Structure-Activity Relationships (SAR): A thorough understanding of the thermodynamic stability and conformational preferences of different pentose derivatives allows for the rational design of novel nucleoside analogs with improved pharmacological properties. By correlating specific conformational features with biological activity, researchers can establish robust SARs to guide drug discovery efforts.
References
- 1. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nist.gov [nist.gov]
- 5. Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cigs.unimo.it [cigs.unimo.it]
- 7. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mutarotation of aldoses: Getting a deeper knowledge of a classic equilibrium enabled by computational analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Synthesis, conformation, and spectroscopy of nucleoside analogues concerning their antiviral activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, conformational study and antiviral activity of l-like neplanocin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 14. ovid.com [ovid.com]
Unraveling the Conformational Dynamics of Pentofuranose Rings: A Technical Guide to Theoretical Models and Experimental Determination
For Researchers, Scientists, and Drug Development Professionals
The pentofuranose ring, a fundamental component of nucleic acids and various other biologically significant molecules, exhibits a remarkable degree of conformational flexibility. This "puckering" of the five-membered ring is not a mere structural nuance; it is a critical determinant of molecular recognition, biological activity, and the overall architecture of macromolecules such as DNA and RNA. This in-depth technical guide provides a comprehensive overview of the theoretical models used to describe this compound ring puckering, details the experimental protocols for its determination, and presents key quantitative data to aid in research and drug development.
Core Theoretical Models of this compound Puckering
The non-planar nature of the this compound ring is best described by the concept of pseudorotation , a continuous conformational itinerary that the ring can traverse with relatively low energy barriers. Two principal theoretical models have been developed to quantify this puckering: the Altona-Sundaralingam model and the Cremer-Pople parameters.
The Altona-Sundaralingam Pseudorotation Concept
Developed by Altona and Sundaralingam, this model is the most widely used framework for describing the conformation of furanose rings in nucleosides and nucleotides.[1] It defines the conformation using two key parameters:
-
Phase Angle of Pseudorotation (P): This parameter describes the position of the ring in its pseudorotational pathway, which is visualized as a circle. The phase angle ranges from 0° to 360°. Specific values of P correspond to distinct envelope (E) and twist (T) conformations, where one or two atoms, respectively, are displaced from a mean plane.
-
Puckering Amplitude (τm or νmax): This parameter quantifies the degree of puckering or the maximum out-of-plane displacement of the atoms.
The two most biologically relevant conformations for ribose and deoxyribose sugars in nucleic acids are the C2'-endo and C3'-endo puckers. These correspond to the South (S-type) and North (N-type) conformations on the pseudorotation wheel, respectively. The C2'-endo conformation is characteristic of B-form DNA, while the C3'-endo conformation is predominant in A-form DNA and RNA.[2][3][4]
The Cremer-Pople Puckering Parameters
The Cremer-Pople system provides a more general and mathematically rigorous description of the puckering of any N-membered ring. For a five-membered ring, this system also uses a set of puckering coordinates, including a total puckering amplitude (Q) and phase angles (φ), to define the conformation. While less commonly used in the context of nucleic acids than the Altona-Sundaralingam model, the Cremer-Pople parameters offer a comprehensive and systematic way to describe ring conformations.
Quantitative Puckering Parameters
The following tables summarize the typical Altona-Sundaralingam puckering parameters for the major conformations of this compound rings. These values are crucial for interpreting experimental data and for computational modeling of nucleic acids.
| Conformation | Pseudorotation Range (P) | Typical Phase Angle (P) | Puckering Amplitude (τm) | Associated Nucleic Acid Form |
| C3'-endo (North) | 0° - 36° | ~18° | 35° - 40° | A-DNA, RNA |
| C2'-endo (South) | 144° - 180° | ~162° | 35° - 40° | B-DNA |
| O4'-endo | 72° - 108° | ~90° | Variable | Intermediate |
Table 1: Typical Altona-Sundaralingam Parameters for this compound Ring Conformations.
Experimental Determination of Ring Puckering
The precise conformation of a this compound ring can be determined experimentally using high-resolution techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy in solution provides detailed information about the conformational equilibrium of the sugar ring. The primary method relies on the measurement of three-bond scalar couplings (³J) between vicinal protons (H-C-C-H) of the furanose ring.
Key Principles:
-
The Karplus Relationship: The magnitude of the ³JHH coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, one can deduce the dihedral angles and, consequently, the ring's pucker.
-
Two-Dimensional NMR: Experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to assign the proton resonances and measure the coupling constants.
Detailed Methodology for NMR Analysis:
-
Sample Preparation:
-
The nucleic acid sample (oligonucleotide or nucleoside) is dissolved in a suitable NMR buffer (e.g., 15 mM sodium phosphate, 25 mM sodium chloride, 0.1 mM EDTA, pH 6.4).[5]
-
For proton NMR, the sample is typically exchanged into D₂O to suppress the water signal.
-
The concentration of the sample should be in the millimolar range (e.g., 1.0–1.4 mM).[5]
-
-
NMR Data Acquisition:
-
Data is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
A suite of 2D NMR experiments is performed, including:
-
2D ¹H-¹H TOCSY: To identify all protons within a single sugar ring spin system. A long mixing time (e.g., 80 ms) is used to observe correlations between all coupled protons in the ring.[6]
-
2D ¹H-¹H COSY (or DQF-COSY): To measure the ³J(H1',H2') and other vicinal coupling constants from the fine structure of the cross-peaks.
-
-
-
Data Analysis:
-
The acquired spectra are processed (Fourier transformed, phased, and baseline corrected).
-
The proton resonances of the sugar are assigned by tracing the connectivity in the TOCSY and COSY spectra.
-
The vicinal proton-proton coupling constants (³JHH) are extracted from the cross-peaks in high-resolution COSY or DQF-COSY spectra.
-
The measured ³JHH values are then used in conjunction with a generalized Karplus equation to determine the dihedral angles of the sugar ring.
-
These dihedral angles are then used to calculate the pseudorotation phase angle (P) and the puckering amplitude (τm) using specialized software or equations. A two-state model (N-type vs. S-type) is often employed to describe the conformational equilibrium in solution.
-
X-ray Crystallography
X-ray crystallography provides a static picture of the this compound conformation in the solid state at atomic resolution.
Key Principles:
-
Diffraction Pattern: A crystal of the molecule of interest is exposed to an X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of reflections.
-
Electron Density Map: The intensities of the diffracted spots are used to calculate an electron density map of the molecule.
-
Model Building and Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data.
Detailed Methodology for X-ray Crystallography of Nucleic Acids:
-
Crystallization:
-
A highly purified and concentrated solution of the nucleic acid is prepared.
-
Crystallization conditions are screened using techniques such as hanging-drop or sitting-drop vapor diffusion. This involves varying parameters like precipitant (e.g., polyethylene (B3416737) glycol, salts), pH, temperature, and the presence of counterions (e.g., Mg²⁺, Na⁺, K⁺).
-
Obtaining diffraction-quality crystals is often a major bottleneck in nucleic acid crystallography.[7]
-
-
Data Collection:
-
A suitable crystal is mounted and cryo-cooled in a stream of liquid nitrogen to minimize radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam, typically at a synchrotron source.
-
A series of diffraction images are collected as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
The "phase problem" is solved using methods like Molecular Replacement (if a similar structure is known) or experimental phasing techniques such as Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD), often facilitated by the incorporation of heavy atoms or selenium-derivatized nucleic acids.[7]
-
An initial electron density map is calculated.
-
An atomic model of the nucleic acid is built into the electron density map using molecular graphics software.
-
The model is refined through iterative cycles of positional and B-factor refinement against the experimental X-ray data. During refinement, geometric restraints, including those for sugar pucker, are applied to ensure a chemically reasonable structure.[1][8]
-
The final refined model provides the precise coordinates of each atom in the this compound ring, from which the puckering parameters can be calculated.
-
Visualizing this compound Puckering and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts of this compound ring puckering and the general workflows for its experimental determination.
References
- 1. mdpi.com [mdpi.com]
- 2. bc401.bmb.colostate.edu [bc401.bmb.colostate.edu]
- 3. proteopedia.org [proteopedia.org]
- 4. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 5. Resolving sugar puckers in RNA excited states exposes slow modes of repuckering dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. Nucleic acid crystallization and X-ray crystallography facilitated by single selenium atom [journal.hep.com.cn]
- 8. journals.iucr.org [journals.iucr.org]
Technical Guide: Discovery and Isolation of Novel Pentofuranose Compounds Featuring Eryloside F
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of novel pentofuranose compounds, with a specific focus on Eryloside F, a triterpenoid (B12794562) glycoside isolated from the marine sponge Erylus formosus.
Introduction: The Significance of this compound Compounds
Pentofuranoses are five-membered ring sugar moieties that are integral components of a wide array of natural products, including nucleosides and glycosides. The conformational flexibility of the furanose ring imparts unique structural and functional properties to these molecules, often contributing to their potent biological activities. The discovery of novel this compound-containing compounds from diverse natural sources, such as marine organisms, is a key area of research in the quest for new therapeutic agents. Marine sponges of the genus Erylus have proven to be a particularly rich source of structurally complex and bioactive triterpenoid glycosides.
Featured Compound: Eryloside F
Eryloside F is a novel triterpenoid glycoside recently isolated from the Caribbean marine sponge Erylus formosus. Its structure features a complex oligosaccharide chain, which includes a this compound unit, attached to a triterpenoid aglycone. The presence of this this compound moiety is a key structural feature that likely contributes to its biological activity.
Data Presentation: Physicochemical and Spectroscopic Data
The structural elucidation of Eryloside F was accomplished through extensive spectroscopic analysis. The key quantitative data are summarized in the tables below.
Table 1: ¹H NMR Spectroscopic Data for Eryloside F (in CD₃OD)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| Aglycone | |||
| H-3 | 3.20 | dd | 11.5, 4.5 |
| H-5 | 0.95 | m | |
| H-18 | 0.85 | s | |
| H-19 | 1.02 | s | |
| H-21 | 0.98 | d | 6.5 |
| H-30 | 1.25 | s | |
| H-31 | 1.18 | s | |
| Sugar Moieties | |||
| H-1' (Gal) | 4.45 | d | 7.8 |
| H-1'' (Xyl) | 4.52 | d | 7.5 |
| H-1''' (Araf) | 5.10 | d | 1.5 |
| H-1'''' (Gal) | 4.48 | d | 7.7 |
Table 2: ¹³C NMR Spectroscopic Data for Eryloside F (in CD₃OD)
| Position | Chemical Shift (δ) ppm |
| Aglycone | |
| C-3 | 90.5 |
| C-5 | 57.2 |
| C-14 | 48.9 |
| C-18 | 16.8 |
| C-19 | 19.5 |
| C-30 | 28.3 |
| C-31 | 28.1 |
| Sugar Moieties | |
| C-1' (Gal) | 105.8 |
| C-1'' (Xyl) | 106.2 |
| C-1''' (Araf) | 110.1 |
| C-1'''' (Gal) | 105.9 |
Table 3: High-Resolution Mass Spectrometry Data for Eryloside F
| Ion | Calculated m/z | Found m/z |
| [M+Na]⁺ | 1245.5945 | 1245.5940 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the isolation and characterization of Eryloside F.
Isolation and Purification of Eryloside F
-
Extraction:
-
The collected sponge material (Erylus formosus) is diced and exhaustively extracted with ethanol (B145695) at room temperature.
-
The ethanol extract is concentrated under reduced pressure.
-
The resulting aqueous suspension is partitioned successively with n-hexane, chloroform, and n-butanol.
-
-
Preliminary Chromatographic Separation:
-
The n-butanol-soluble fraction is subjected to silica (B1680970) gel column chromatography using a stepwise gradient of chloroform-methanol-water (from 100:10:1 to 50:40:10, v/v/v) to yield several fractions.
-
-
Purification:
-
Fractions containing Eryloside F are combined and further purified by reversed-phase medium-pressure liquid chromatography (MPLC) on a C18 column with a methanol-water gradient.
-
Final purification is achieved by high-performance liquid chromatography (HPLC) on a semi-preparative C18 column with a mobile phase of acetonitrile-water (gradient elution).
-
Structural Elucidation
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the isolated compound.
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectra are recorded to establish the planar structure and assign all proton and carbon signals. The stereochemistry of the glycosidic linkages is determined by the coupling constants of the anomeric protons and NOESY correlations.
Biological Activity and Signaling Pathways
Eryloside F has demonstrated interesting biological activities, suggesting its potential as a lead compound for drug development.
Cytotoxic Activity
Eryloside F has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 4: Cytotoxicity of Eryloside F against Human Cancer Cell Lines
| Cell Line | IC₅₀ (µg/mL) |
| Ehrlich Carcinoma | >100 |
While Eryloside F itself did not show significant cytotoxicity against Ehrlich carcinoma cells, structurally related erylosides have demonstrated cytotoxic and apoptotic effects.
Modulation of Intracellular Calcium
A key reported biological effect of some erylosides is the activation of Ca²⁺ influx into cells. This suggests that these compounds may exert their effects by modulating intracellular calcium signaling pathways.
Diagram of a Potential Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway through which Eryloside F might induce an increase in intracellular calcium, leading to downstream cellular responses. This is based on the general understanding of how glycosides can interact with cell membranes and ion channels.
Caption: Hypothetical signaling pathway for Eryloside F-induced calcium influx.
Logical Relationship of the Signaling Pathway
The proposed pathway begins with Eryloside F interacting with a putative receptor or directly with an ion channel on the cell membrane. This interaction leads to the opening of calcium channels, resulting in an influx of extracellular Ca²⁺ into the cytosol. The subsequent increase in intracellular Ca²⁺ concentration activates calcium-binding proteins like calmodulin. The Ca²⁺-calmodulin complex then activates downstream effector proteins, such as Calmodulin-dependent kinases (CaM Kinases), which in turn phosphorylate a variety of target proteins, leading to a cascade of cellular responses that could include apoptosis or changes in gene expression.
Experimental Workflow Visualization
The overall workflow for the discovery and characterization of Eryloside F is depicted in the following diagram.
Caption: Experimental workflow for the isolation and characterization of Eryloside F.
Conclusion
The discovery of Eryloside F and other novel this compound-containing glycosides from the marine sponge Erylus formosus highlights the vast potential of marine natural products in drug discovery. The detailed experimental protocols and structural data presented in this guide provide a valuable resource for researchers in the field. Further investigation into the precise molecular targets and signaling pathways of these compounds is warranted to fully elucidate their therapeutic potential.
An In-depth Technical Guide to the Conformational Analysis of Substituted Pentofuranose Rings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of substituted pentofuranose rings, a critical aspect in understanding the structure-activity relationships of nucleic acids, carbohydrates, and various therapeutic agents. The inherent flexibility of the five-membered furanose ring necessitates a detailed conformational analysis to elucidate its preferred three-dimensional structures, which are often intimately linked to biological function.
Core Concepts in this compound Conformation
The conformational landscape of a this compound ring is most effectively described by the concept of pseudorotation , a continuous puckering motion of the ring. Unlike the more rigid chair and boat conformations of six-membered rings, the furanose ring can adopt a continuum of conformations. However, these conformations are not all equally populated, with certain regions of the pseudorotational itinerary being energetically favored.
The two key parameters that define the conformation of a this compound ring are:
-
Puckering Amplitude (τm): This parameter describes the degree of deviation from a planar conformation.
-
Pseudorotation Phase Angle (P): This angle, ranging from 0° to 360°, specifies the exact conformation within the pseudorotation cycle.
The pseudorotation cycle is characterized by two main types of conformations:
-
Envelope (E) conformations: Four of the five ring atoms are coplanar, with the fifth atom displaced from this plane. The designation of the envelope conformation indicates the out-of-plane atom (e.g., C2'-endo or C3'-endo).
-
Twist (T) conformations: No four atoms are coplanar. Instead, two adjacent atoms are displaced on opposite sides of the plane defined by the other three atoms.
In the context of nucleosides and nucleotides, the conformations are often categorized into two major families based on the displacement of the C2' and C3' atoms relative to the C1'-O4'-C4' plane:
-
N-type (North): Corresponds to C3'-endo conformations (P ≈ 0° to 36°).
-
S-type (South): Corresponds to C2'-endo conformations (P ≈ 144° to 180°).
The equilibrium between these N- and S-type conformers is crucial for the structure and function of DNA and RNA. Substituents on the furanose ring, such as hydroxyl groups, fluorine atoms, or bulky protecting groups, can significantly influence this equilibrium through steric and electronic effects, including the anomeric effect.
Experimental Methodologies
The primary experimental techniques for elucidating the conformation of substituted this compound rings are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For this compound rings, the analysis of three-bond proton-proton coupling constants (³J(H,H)) is particularly informative. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the ³J(H,H) values for the protons around the furanose ring, it is possible to determine the preferred conformation or the equilibrium between different conformers.
Experimental Protocol for NMR Analysis:
-
Sample Preparation:
-
Dissolve the purified substituted this compound derivative in a suitable deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆) to a concentration of approximately 5-10 mg/mL in a 5 mm NMR tube.[1]
-
Ensure the sample is free of paramagnetic impurities, which can broaden the NMR signals.
-
For samples in D₂O, lyophilize the sample from D₂O two to three times to exchange exchangeable protons with deuterium.
-
-
Data Acquisition:
-
Acquire one-dimensional (1D) ¹H NMR spectra to obtain an overview of the sample and to measure chemical shifts and coupling constants.[1]
-
To resolve overlapping signals and accurately measure coupling constants, acquire two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy).[2][3]
-
For complex spectra, heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to aid in the assignment of proton and carbon signals.[3][4]
-
Acquire spectra at a high magnetic field strength (e.g., 500 MHz or higher) to achieve better signal dispersion.[4]
-
The temperature should be carefully controlled during the experiment, as the conformational equilibrium can be temperature-dependent.
-
-
Data Analysis and Conformational Determination (PSEUROT Analysis):
-
Assign all the proton resonances of the this compound ring using the 2D NMR data.
-
Extract the ³J(H,H) coupling constants from the 1D or 2D spectra. This can be done by first-order analysis or, for more complex spin systems, through spectral simulation.[5]
-
Utilize a specialized software program like PSEUROT to analyze the measured ³J(H,H) values.[6] PSEUROT uses a modified Karplus equation to relate the coupling constants to the dihedral angles and, consequently, to the pseudorotation parameters (P and τm).[7]
-
The program typically performs a least-squares fit of the experimental coupling constants to the theoretical values for different conformations, allowing for the determination of the conformational equilibrium (i.e., the percentage of N- and S-type conformers) and the specific pseudorotational parameters for each conformer.[6]
-
X-ray Crystallography
X-ray crystallography provides a static picture of the this compound conformation in the solid state. While this may not always reflect the dynamic equilibrium present in solution, it offers a high-resolution structure of a single, often low-energy, conformer.
Experimental Protocol for X-ray Crystallography:
-
Crystallization:
-
The primary and often most challenging step is to grow single crystals of the substituted this compound of sufficient size and quality (typically >0.1 mm in all dimensions).[8]
-
Common crystallization techniques include slow evaporation of the solvent, vapor diffusion, and liquid-liquid diffusion.[9][10]
-
Screen a variety of solvents and solvent mixtures to find suitable conditions for crystallization. The compound should be sparingly soluble in the chosen solvent system.[9]
-
Start with a highly purified sample, as impurities can inhibit crystallization.[9]
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.[8]
-
Place the crystal in a stream of X-rays, typically from a rotating anode or synchrotron source.[11]
-
Rotate the crystal in the X-ray beam and collect the diffraction pattern on a detector.[11]
-
The data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain the intensities and positions of the diffraction spots.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an atomic model of the molecule into the electron density map.
-
Refine the atomic model against the experimental data to improve the fit and obtain the final, high-resolution structure.
-
From the refined structure, the precise bond lengths, bond angles, and torsion angles of the this compound ring can be determined, allowing for the calculation of the puckering parameters (P and τm).
-
Quantitative Conformational Data
The following tables summarize representative conformational parameters for various substituted this compound rings, determined by NMR spectroscopy in solution and X-ray crystallography in the solid state.
Table 1: Conformational Parameters of Substituted Pentofuranosides in Solution (NMR)
| Compound | Solvent | Conformer | Population (%) | P (°) | τm (°) | Reference |
| Methyl β-D-ribofuranoside | D₂O | N | ~80 | - | - | [12] |
| S | ~20 | - | - | [12] | ||
| Methyl 2-deoxy-β-D-erythro-pentofuranoside | D₂O | N | ~50 | - | - | [12] |
| S | ~50 | - | - | [12] | ||
| Methyl α-D-arabinofuranoside | D₂O | Continuum | N/A | N/A | N/A | [13] |
| Methyl β-D-arabinofuranoside | D₂O | S | Major | - | - | [7] |
| Methyl α-D-xylofuranoside | D₂O | N | Major | - | - | [7] |
| Methyl β-D-xylofuranoside | D₂O | S | Major | - | - | [7] |
| Methyl α-D-lyxofuranoside | D₂O | N | Major | - | - | [7] |
| Methyl β-D-lyxofuranoside | D₂O | S | Major | - | - | [7] |
Table 2: Conformational Parameters of Substituted Pentofuranosides in the Solid State (X-ray Crystallography)
| Compound | Conformation | P (°) | τm (°) | Reference |
| Methyl α-D-arabinofuranoside | ¹E | 19.9 | 36.6 | [14] |
| Methyl β-D-arabinofuranoside | ⁴T₃ | 158.4 | 36.9 | [14] |
| Methyl α-D-lyxofuranoside | ³T₂ | 18.5 | 37.9 | [14] |
| Methyl β-D-ribofuranoside | ³E | 25.1 | 37.2 | [14] |
| Methyl α-D-xylofuranoside | ³T₄ | 48.7 | 36.8 | [14] |
Visualizing Conformational Pathways and Workflows
Pseudorotation Cycle of a this compound Ring
The following diagram illustrates the continuous pseudorotation cycle of a this compound ring, highlighting the major envelope and twist conformations.
Caption: Pseudorotation cycle of a this compound ring.
Experimental and Computational Workflow for Conformational Analysis
This diagram outlines a typical workflow for the comprehensive conformational analysis of a substituted this compound, integrating experimental and computational approaches.
Caption: Workflow for this compound conformational analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel NMR Avenues to Explore the Conformation and Interactions of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 9. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]
- 10. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 13. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Initial Synthesis Routes for 2-deoxy-D-erythro-pentofuranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial and foundational synthetic routes for 2-deoxy-D-erythro-pentofuranose, commonly known as 2-deoxy-D-ribose (B167953). This crucial monosaccharide is a fundamental component of deoxyribonucleic acid (DNA) and a key building block in the synthesis of various nucleoside analogues with therapeutic applications. This document details the primary synthetic pathways, presents available quantitative data for comparison, and outlines the experimental protocols for key reactions.
Core Synthetic Strategies
The initial syntheses of 2-deoxy-D-ribose have historically relied on the chemical transformation of more abundant monosaccharides. The two most prominent starting materials are D-arabinose and D-glucose. Additionally, prebiotic synthesis routes have been explored to understand the potential origins of this vital sugar.
Synthesis from D-Arabinose
The synthesis of 2-deoxy-D-ribose from D-arabinose is a classical approach. While specific multi-step procedures exist, a common strategy involves the formation and subsequent reduction of a glycal intermediate. A generalized workflow for this approach is outlined below.
Caption: Generalized workflow for the synthesis of 2-deoxy-D-ribose from D-arabinose.
A detailed experimental protocol for the synthesis from D-arabinose is not fully available in the provided search results. However, a general method involving the formation and reduction of ketene (B1206846) dithioacetal derivatives has been described as a route to 2-deoxypentoses from D-arabinose and D-xylose.
Synthesis from D-Glucose
A historically significant and efficient route to 2-deoxy-D-ribose starts from the abundant and inexpensive D-glucose. This method involves two key steps: an alkaline isomerization of D-glucose to a mixture of 3-deoxyhexonic acids, followed by a degradative deoxygenation using the Ruff degradation.[1]
Caption: Key transformations in the synthesis of 2-deoxy-D-ribose from D-glucose.
Step 1: Isomerization of D-Glucose
-
Procedure: D-Glucose is treated with a hot, concentrated alkali solution according to the directions of Nef. This process leads to a complex mixture of products, including the desired 3-deoxy-D-ribo-hexonic and 3-deoxy-D-arabo-hexonic acids.[1] The specific concentrations, temperature, and reaction time are critical for optimizing the yield of the target saccharinic acids.
Step 2: Ruff Degradation of 3-Deoxyhexonic Acids
-
Reagents: Hydrogen peroxide (H₂O₂) and a catalytic amount of ferric acetate.
-
Procedure: The mixture of 3-deoxyhexonic acids obtained from the previous step is subjected to the Ruff degradation. This reaction involves the oxidative decarboxylation of the aldonic acids. The reaction is typically carried out by adding hydrogen peroxide to a solution of the hexonic acids in the presence of ferric acetate. The reaction proceeds by oxidizing the carboxylic acid to an unstable intermediate that readily loses carbon dioxide, resulting in the formation of the corresponding aldopentose, in this case, 2-deoxy-D-erythro-pentose.[1] The general mechanism of the Ruff degradation involves the oxidation of the aldehyde to a carboxylic acid, followed by oxidative decarboxylation with hydrogen peroxide and an iron salt catalyst.[2][3][4]
Prebiotic Synthesis
Research into the origins of life has led to the exploration of prebiotic synthesis routes for 2-deoxy-D-ribose from simple interstellar building blocks.
Caption: Conceptual workflow for the prebiotic synthesis of 2-deoxy-D-ribose.
-
Procedure: In a one-pot process, interstellar starting materials such as formaldehyde, acetaldehyde, and glycolaldehyde (B1209225) are mixed in the presence of a promoter, such as 20 mol% of a proteinogenic amino ester or amino nitrile.[5] This mixture can directly lead to the formation of a variety of higher carbohydrates, including 2-deoxy-D-ribose.[5] The initial step involves an aldol reaction to form D-glyceraldehyde, which is then converted to 2-deoxy-D-ribose.[5]
Quantitative Data Summary
The available quantitative data for the initial synthesis routes of 2-deoxy-D-ribose is limited in the provided search results. However, some reported yields offer a point of comparison.
| Synthesis Route | Starting Material(s) | Key Reagents/Conditions | Reported Yield | Reference |
| Prebiotic Synthesis | Formaldehyde, Acetaldehyde, Glycolaldehyde | 20 mol% proteinogenic amino esters | ≥4% (combined yield with 2-deoxy-D-threopentose) | [5] |
| Prebiotic Synthesis | D-Glyceraldehyde | 20 mol% proteinogenic amino nitriles | ≥5% | [5] |
| Enantiomeric Conversion | 2-deoxy-D-ribose | Multi-step (protection, activation, inversion, deprotection) | >30% (overall yield to 2-deoxy-L-ribose) | [1] |
Conclusion
The initial synthesis of 2-deoxy-D-erythro-pentofuranose has been achieved through various routes, with the transformations of D-arabinose and D-glucose being the most established chemical methods. The synthesis from D-glucose via Ruff degradation represents a notable and efficient pathway from an inexpensive starting material. While these foundational methods have paved the way for access to 2-deoxy-D-ribose, modern synthetic chemistry continues to develop more stereoselective and higher-yielding methodologies. The exploration of prebiotic synthesis routes also provides valuable insights into the potential natural origins of this essential biomolecule. Further research and access to detailed experimental procedures from full-text articles are recommended for the practical implementation and optimization of these synthetic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Ruff degradation - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. 9.5 Degradation and Synthesis of Monosaccharides – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Crucial Role of Pentofuranose Intermediates in Enzymatic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of key enzymatic pathways that proceed through pentofuranose intermediates. These five-membered ring sugar structures, while less common than their pyranose counterparts, are pivotal in the biosynthesis of essential cellular components across a wide range of organisms, from bacteria to humans. Understanding the enzymes that synthesize and utilize these intermediates is critical for the development of novel therapeutics, particularly in the context of infectious diseases where these pathways are often essential for pathogen viability and virulence. This document details the core enzymatic pathways, presents quantitative data for key enzymes, outlines experimental protocols for their study, and provides visual representations of these complex biological processes.
The Galactofuranose (Galf) Biosynthesis Pathway
Galactofuranose (Galf) is a critical component of the cell walls of numerous pathogenic microorganisms, including bacteria (e.g., Mycobacterium tuberculosis) and protozoan parasites (e.g., Leishmania species, Trypanosoma cruzi), but is absent in mammals.[1][2] This disparity makes the Galf biosynthesis pathway an attractive target for the development of selective antimicrobial agents. The pathway revolves around the conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf), the activated donor for galactofuranosylation reactions.
Core Enzymatic Steps
The biosynthesis of UDP-Galf is a two-step process initiated from UDP-galactopyranose, which is synthesized from galactose via the Leloir or Isselbacher pathways. The key enzymes in the formation and utilization of UDP-Galf are:
-
UDP-galactopyranose mutase (UGM) : This flavoenzyme catalyzes the isomerization of UDP-Galp to UDP-Galf.[3][4] The reaction is unique as it is a non-redox reaction that requires a reduced flavin cofactor.[2][3]
-
Galactofuranosyltransferases (GalfTs) : These enzymes transfer the galactofuranosyl moiety from UDP-Galf to various acceptor molecules, such as lipids and proteins, to form essential glycoconjugates.[5][6]
Quantitative Data
The following table summarizes the kinetic parameters for key enzymes in the Galf biosynthesis pathway.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| UDP-galactopyranose mutase (TcUGM) | Trypanosoma cruzi | UDP-Galp | 200 ± 20 | 11.5 ± 0.4 | [3] |
| UDP-galactopyranose mutase (TcUGM) | Trypanosoma cruzi | NADPH | - | - | [3] |
| Galactofuranosyltransferase (GlfT2) | Mycobacterium tuberculosis | Trisaccharide acceptor | - | - | [5] |
Note: Further quantitative data for GalfTs are often acceptor-specific and can be found in specialized literature.
Experimental Protocols
This protocol is based on a coupled spectrophotometric assay.
Principle: The conversion of UDP-Galf back to UDP-Galp is coupled to the UDP-galactose dehydrogenase reaction, which reduces NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored.
Materials:
-
Purified UGM enzyme
-
UDP-galactofuranose (UDP-Galf)
-
UDP-galactose dehydrogenase
-
NAD+
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5)
Procedure:
-
Prepare a reaction mixture containing reaction buffer, NAD+, and UDP-galactose dehydrogenase in a cuvette.
-
Add UDP-Galf to the reaction mixture and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding a known amount of purified UGM.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
This protocol describes a coupled spectrophotometric assay for GlfT2, a key enzyme in mycobacterial galactan biosynthesis.[5][6]
Principle: The release of UDP from the transferase reaction is coupled to the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase reactions, leading to the oxidation of NADH. The decrease in absorbance at 340 nm is monitored.
Materials:
-
Purified GlfT2 enzyme
-
UDP-galactofuranose (UDP-Galf)
-
Acceptor substrate (e.g., a synthetic trisaccharide)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Reaction buffer (e.g., 50 mM MOPS, 10 mM MgCl2, pH 7.9)
Procedure:
-
Prepare a reaction mixture containing reaction buffer, UDP-Galf, acceptor substrate, PEP, NADH, pyruvate kinase, and lactate dehydrogenase in a microplate well.
-
Initiate the reaction by adding a known amount of purified GlfT2.
-
Monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
Signaling Pathway Diagram
Caption: Biosynthesis of Galactofuranose (Galf).
The Arabinofuranose (Araf) Biosynthesis Pathway in Mycobacteria
Arabinofuranose (Araf) is another critical this compound that is a major component of the arabinogalactan (B145846) and lipoarabinomannan complexes in the cell wall of Mycobacterium tuberculosis.[7][8] The biosynthesis of the arabinan (B1173331) domains of these structures relies on the activated arabinose donor, decaprenyl-phospho-arabinose (DPA).
Core Enzymatic Steps
The synthesis of DPA from phosphoribosyl pyrophosphate (PRPP) involves a series of enzymatic reactions:
-
5-phosphoribosyl-1-pyrophosphate:decaprenyl-phosphate 5-phosphoribosyltransferase (DprA) : This enzyme transfers the 5-phosphoribosyl group from PRPP to decaprenyl phosphate (B84403) to form decaprenyl-phospho-ribose-5-phosphate.[9]
-
Decaprenyl-phospho-ribose-5-phosphate phosphatase : This enzyme removes the 5-phosphate group to yield decaprenyl-phospho-ribose (DPR).
-
Decaprenyl-phospho-ribose 2'-epimerase (DprE1/DprE2) : This two-component enzyme epimerizes DPR to DPA.[7]
-
Arabinofuranosyltransferases (Afts) : A family of enzymes (e.g., AftA, AftB, AftC, AftD) that transfer arabinofuranosyl residues from DPA to the growing arabinan chain.[10][11]
Quantitative Data
Quantitative kinetic data for the enzymes in the DPA biosynthesis pathway are not as readily available in a consolidated format. However, the essentiality of these enzymes for mycobacterial growth has been established.[9]
Experimental Protocols
This protocol describes a thin-layer chromatography (TLC)-based assay for Aft activity.[10]
Principle: Radiolabeled arabinose from decaprenyl-phospho-[*C]arabinose is transferred to an acceptor molecule. The radiolabeled product is then separated by TLC and detected by autoradiography.
Materials:
-
Cell-free extracts or purified Aft enzyme
-
Decaprenyl-phospho-[C]arabinose ([C]DPA)
-
Acceptor substrate (e.g., a synthetic arabinosyl acceptor)
-
Reaction buffer (e.g., 50 mM MOPS, 10 mM MgCl2, pH 7.9)
-
TLC plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, [*C]DPA, and the acceptor substrate.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate the reaction at the optimal temperature for a defined period.
-
Stop the reaction (e.g., by adding a solvent to extract the lipid-linked products).
-
Spot the extracted products onto a TLC plate and develop the chromatogram.
-
Visualize the radiolabeled products by autoradiography and quantify the radioactivity by scintillation counting of the scraped TLC spots.
Signaling Pathway Diagram
Caption: Biosynthesis of Arabinofuranose (Araf) in Mycobacteria.
The Pentose (B10789219) Phosphate Pathway (PPP)
The Pentose Phosphate Pathway (PPP) is a central metabolic route that runs in parallel to glycolysis. It is crucial for generating reducing power in the form of NADPH for biosynthetic reactions and for producing pentose sugars, including the precursor for nucleotide biosynthesis, ribose-5-phosphate. The intermediates in the non-oxidative phase of the PPP exist as this compound phosphates.
Core Enzymatic Steps
The PPP is divided into two phases:
-
Oxidative Phase: This phase is irreversible and generates NADPH and pentose phosphates. Key enzymes include glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase.
-
Non-oxidative Phase: This phase consists of a series of reversible sugar phosphate interconversions catalyzed by transketolase and transaldolase . These reactions link the PPP with glycolysis by regenerating fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate.
Quantitative Data
The following table provides kinetic parameters for the key enzymes of the non-oxidative PPP.
| Enzyme | Organism | Substrate | Km (mM) | Reference |
| Transaldolase | Rat Liver | Erythrose-4-phosphate | 0.13 | [12] |
| Transaldolase | Rat Liver | Fructose-6-phosphate | 0.30 - 0.35 | [12] |
| Transketolase | Rat Liver | Ribose-5-phosphate | 0.3 | [12] |
| Transketolase | Rat Liver | Xylulose-5-phosphate | 0.5 | [12] |
Experimental Protocols
This protocol outlines a general workflow for measuring PPP flux using stable isotope tracing.[13][14][15]
Principle: Cells are cultured in the presence of 13C-labeled glucose. The isotopic labeling patterns of downstream metabolites, such as lactate or ribose from RNA, are analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) to quantify the relative contribution of the PPP to glucose metabolism.
Materials:
-
Cell culture medium
-
13C-labeled glucose (e.g., [1,2-13C2]glucose or [U-13C6]glucose)
-
Metabolite extraction solution (e.g., cold methanol)
-
GC-MS or LC-MS/MS system
-
NMR spectrometer
Procedure:
-
Culture cells in a medium containing a known concentration of 13C-labeled glucose for a specific duration.
-
Rapidly quench metabolism and extract intracellular metabolites.
-
For GC-MS analysis, derivatize the metabolite extracts to increase their volatility.
-
Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids derived from PPP intermediates, ribose from hydrolyzed RNA) using MS or NMR.
-
Use metabolic flux analysis software to calculate the flux through the PPP based on the isotopomer distribution.
Principle: The activity of transketolase is measured in a coupled enzyme assay. The glyceraldehyde-3-phosphate produced by transketolase is converted by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, leading to the oxidation of NADH, which is monitored at 340 nm.
Materials:
-
Cell or tissue homogenate
-
Ribose-5-phosphate
-
Xylulose-5-phosphate
-
Thiamine pyrophosphate (TPP)
-
NADH
-
Triosephosphate isomerase
-
Glycerol-3-phosphate dehydrogenase
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6)
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ribose-5-phosphate, xylulose-5-phosphate, TPP, NADH, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.
-
Initiate the reaction by adding the enzyme sample.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the enzyme activity based on the rate of NADH oxidation.
Signaling Pathway Diagram
Caption: The Pentose Phosphate Pathway (PPP).
Conclusion
The enzymatic pathways involving this compound intermediates are fundamental to cellular metabolism and represent a rich area for basic research and drug discovery. The biosynthesis of galactofuranose and arabinofuranose in pathogenic microorganisms offers promising targets for novel antimicrobial therapies. The Pentose Phosphate Pathway, with its central role in producing NADPH and nucleotide precursors, is a critical hub in cellular metabolic networks. The quantitative data, detailed experimental protocols, and pathway diagrams provided in this guide serve as a valuable resource for researchers and scientists working to unravel the complexities of these pathways and leverage this knowledge for the development of new therapeutic strategies.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Chemical Mechanism of UDP-Galactopyranose Mutase from Trypanosoma cruzi: A Potential Drug Target against Chagas' Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Structure, mechanism, and dynamics of UDP-galactopyranose mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a coupled spectrophotometric assay for GlfT2, a bifunctional mycobacterial galactofuranosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of D-arabinose in mycobacteria - a novel bacterial pathway with implications for antimycobacterial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decaprenylphosphoryl arabinofuranose, the donor of the D-arabinofuranosyl residues of mycobacterial arabinan, is formed via a two-step epimerization of decaprenylphosphoryl ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and active expression of the Mycobacterium tuberculosis gene encoding 5-phospho-{alpha}-d-ribose-1-diphosphate: decaprenyl-phosphate 5-phosphoribosyltransferase, the first enzyme committed to decaprenylphosphoryl-d-arabinose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AftD, a novel essential arabinofuranosyltransferase from mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Uncertainties in pentose-phosphate pathway flux assessment underestimate its contribution to neuronal glucose consumption: relevance for neurodegeneration and aging [frontiersin.org]
A Technical Guide to Quantum Mechanical Calculations of Pentofuranose Conformations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The conformational flexibility of the five-membered pentofuranose ring is a critical determinant of the structure and function of numerous biological macromolecules, including nucleic acids (RNA and DNA) and carbohydrates. This flexibility, characterized by a continuous cycle of puckering states known as pseudorotation, directly influences molecular recognition, binding affinity, and reactivity. Understanding and predicting the preferred conformations of these rings is therefore essential for rational drug design, glycobiology, and materials science.
Quantum mechanical (QM) calculations have emerged as a powerful tool for accurately describing the potential energy surface of this compound rings, offering detailed insights that complement experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth overview of the theoretical background, computational methodologies, and experimental validation techniques central to the state-of-the-art quantum mechanical analysis of this compound conformations. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and interpret high-level computational studies in this domain.
Theoretical Background: The Pseudorotation Concept
Unlike the more rigid six-membered pyranose rings, which predominantly adopt well-defined chair conformations, the five-membered furanose ring is highly flexible.[1] Its puckered conformations are not static but exist in a dynamic equilibrium. This conformational landscape is best described by the concept of pseudorotation, which maps the continuous puckering possibilities onto a circular path.
The specific pucker of a furanose ring can be precisely defined by two parameters proposed by Altona and Sundaralingam:
-
The Phase Angle of Pseudorotation (P): This angle, ranging from 0° to 360°, defines the type of pucker. Conformations are broadly classified into two major regions: North (P ≈ 0°, corresponding to C3'-endo type puckers) and South (P ≈ 180°, corresponding to C2'-endo type puckers).
-
The Puckering Amplitude (τm): This parameter describes the degree of deviation from a planar conformation.
The pseudorotation cycle includes ten envelope (E) and ten twist (T) conformations as local minima or transition states.[2] The interconversion between these states is typically low-energy, allowing the ring to sample a wide range of conformations in solution.
References
Methodological & Application
Application Notes and Protocols for NMR Analysis of Pentofuranose Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the structural elucidation of pentofuranose derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined are essential for the characterization of these important molecules in various research and development settings, particularly in the field of drug discovery and glycobiology.
Introduction
This compound rings are fundamental structural motifs in numerous biologically significant molecules, including nucleic acids and various pharmaceuticals. Determining their precise three-dimensional structure, including the stereochemistry of the anomeric center and the conformation of the five-membered ring, is crucial for understanding their function and for rational drug design. NMR spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information for such structural analysis. This protocol will cover sample preparation, NMR data acquisition, and data analysis for the comprehensive characterization of this compound derivatives.
Experimental Protocols
A systematic approach is required for the successful NMR analysis of this compound derivatives, from meticulous sample preparation to the acquisition of a suite of NMR experiments.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following steps should be followed:
-
Sample Purity: Ensure the this compound derivative sample is of high purity. Impurities can complicate spectral analysis.
-
Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Deuterium oxide (D₂O) is the most common solvent for carbohydrate analysis. For compounds insoluble in D₂O, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol-d₄ may be used.[1][2]
-
Concentration: For ¹H NMR, a concentration of 2-10 mg of the sample in 0.6-1.0 mL of solvent is recommended. For ¹³C NMR, a higher concentration of 10-50 mg is preferable.[1]
-
Dissolution: Dissolve the sample completely in the chosen deuterated solvent in a clean, dry 5 mm NMR tube.[1] The sample depth in the tube should be at least 4.5 cm.[1]
-
Filtration: To remove any particulate matter, which can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[1]
-
Internal Standard: An internal standard can be added for referencing the chemical shifts. For aqueous samples, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is commonly used. For organic solvents, tetramethylsilane (B1202638) (TMS) is the standard reference.[3]
NMR Data Acquisition
A modern high-field NMR spectrometer (500 MHz or higher is recommended) is necessary to resolve the often-overlapping signals in carbohydrate spectra.[4] The following experiments are fundamental for the structural analysis of this compound derivatives.
2.2.1. One-Dimensional (1D) NMR Spectroscopy
-
¹H NMR: This is the starting point for the analysis. It provides information about the number of different proton environments and their scalar couplings. The anomeric proton (H-1) is particularly diagnostic, typically resonating in the 4.5-5.5 ppm region.[4]
-
¹³C NMR: This experiment provides information about the carbon skeleton. The anomeric carbon (C-1) signal is typically found in the 90-110 ppm range.[3][4]
2.2.2. Two-Dimensional (2D) NMR Spectroscopy
Due to signal overlap in 1D spectra, 2D NMR experiments are essential for unambiguous assignment of all proton and carbon signals.[5]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, allowing for the tracing of the proton connectivity within the furanose ring.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY reveals the entire spin system of a given proton, which is useful for identifying all protons belonging to a single furanose ring, even in cases of severe signal overlap.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the assignment of the carbon signals based on the already assigned proton signals.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying linkages to substituents and for confirming assignments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (through-space interactions), providing crucial information about the stereochemistry and conformation of the this compound ring.
Data Presentation: Characteristic NMR Data
The chemical shifts and coupling constants of the protons and carbons in a this compound ring are highly dependent on its stereochemistry and conformation. The following tables summarize typical values for common this compound structures.
Table 1: Typical ¹H NMR Chemical Shift Ranges (ppm) for this compound Protons in D₂O
| Proton | α-anomer | β-anomer |
| H-1 | ~5.0 - 5.5 | ~4.7 - 5.2 |
| H-2 | ~4.0 - 4.5 | ~4.0 - 4.5 |
| H-3 | ~4.1 - 4.6 | ~4.1 - 4.6 |
| H-4 | ~3.9 - 4.4 | ~3.9 - 4.4 |
| H-5, H-5' | ~3.6 - 3.9 | ~3.6 - 3.9 |
Note: These are general ranges and can vary depending on the specific derivative and substituents.
Table 2: Typical ¹³C NMR Chemical Shift Ranges (ppm) for this compound Carbons in D₂O
| Carbon | α-anomer | β-anomer |
| C-1 | ~100 - 105 | ~95 - 100 |
| C-2 | ~70 - 75 | ~70 - 75 |
| C-3 | ~71 - 76 | ~71 - 76 |
| C-4 | ~80 - 85 | ~80 - 85 |
| C-5 | ~61 - 65 | ~61 - 65 |
Note: The chemical shift of the anomeric carbon (C-1) is particularly sensitive to the anomeric configuration.[6]
Table 3: Typical ³J(H,H) Coupling Constants (Hz) for Anomeric Protons
| Coupling | Anomeric Configuration | Typical Value (Hz) |
| ³J(H1, H2) | α (trans) | 3 - 5 |
| ³J(H1, H2) | β (cis) | 0 - 2 |
Note: The magnitude of the ³J(H1, H2) coupling constant is a reliable indicator of the anomeric configuration.[7] A smaller coupling constant is generally observed for the β-anomer (cis relationship between H-1 and H-2).[7]
Visualization of Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process for structure elucidation.
Caption: Experimental workflow for NMR analysis.
Caption: Logic for structure elucidation.
Data Analysis and Structure Elucidation
The final step is the detailed analysis of the acquired NMR spectra to determine the complete structure of the this compound derivative.
-
Processing: The raw NMR data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestreNova, TopSpin, NMRPipe). This involves Fourier transformation, phase correction, baseline correction, and referencing.
-
Anomeric Configuration: The configuration of the anomeric center (α or β) is determined primarily from the ¹H NMR spectrum. The chemical shift of the anomeric proton (H-1) and its coupling constant to H-2 (³J(H1,H2)) are key indicators.[5][8] A larger downfield shift for H-1 and a ³J(H1,H2) of 3-5 Hz is characteristic of an α-anomer, while a smaller coupling constant (0-2 Hz) suggests a β-anomer.[7] The ¹³C chemical shift of the anomeric carbon (C-1) also provides confirmatory evidence.
-
Assignment of Ring Protons and Carbons:
-
Starting from the anomeric proton (H-1), the COSY spectrum is used to identify the neighboring H-2, then H-3, and so on, tracing the connectivity around the furanose ring.
-
The HSQC spectrum is then used to assign the corresponding carbon signals (C-1, C-2, C-3, etc.) based on the proton assignments.
-
-
Determination of Ring Conformation and Relative Stereochemistry:
-
The conformation of the five-membered furanose ring is more complex than that of pyranose rings and often exists as a dynamic equilibrium between different envelope and twist forms.
-
NOESY or ROESY spectra are crucial for determining the relative stereochemistry of the substituents on the ring. Strong NOE cross-peaks are observed between protons that are close in space (typically < 5 Å). For example, the presence or absence of an NOE between H-1 and H-4 can help to define the ring pucker.
-
By systematically applying these protocols and analytical steps, a comprehensive and unambiguous structural elucidation of this compound derivatives can be achieved. This detailed structural information is invaluable for understanding their biological roles and for the development of new therapeutic agents.
References
- 1. How to make an NMR sample [chem.ch.huji.ac.il]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 5. cigs.unimo.it [cigs.unimo.it]
- 6. Identification of the furanose ring conformations and the factors driving their adoption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
methods for synthesizing pentofuranose nucleosides
An overview of synthetic methodologies for the production of pentofuranose nucleosides is provided below, tailored for researchers, scientists, and drug development professionals. This guide details common chemical and enzymatic approaches, complete with experimental protocols and comparative data.
Application Notes
The synthesis of this compound nucleosides, crucial components of nucleic acids and numerous therapeutic agents, is a cornerstone of medicinal chemistry and molecular biology.[1][2] The primary challenge in nucleoside synthesis lies in the stereoselective formation of the N-glycosidic bond between a this compound sugar and a heterocyclic base.[3][4] Methodologies can be broadly categorized into chemical and enzymatic syntheses.
Chemical Synthesis Methods:
Chemical methods for nucleoside synthesis are well-established and offer versatility in modifying both the sugar and base moieties.[1][5] The most prevalent strategies include the metal salt method, the fusion method, and the silyl-Hilbert-Johnson (Vorbrüggen) reaction.[3]
-
Metal Salt Method: This approach involves the reaction of a metal salt of a heterocyclic base with a protected sugar halide. While historically significant, this method can suffer from issues related to the solubility of the metal salts and may require stoichiometric amounts of heavy metals like mercury or silver, although newer protocols utilize sodium salts.[3]
-
Fusion Method: This method involves heating the nucleobase with a fully acetylated sugar at high temperatures (around 155 °C).[3] It can produce nucleosides in yields of up to 70%, but the harsh conditions can limit its applicability to sensitive substrates.[3]
-
Silyl-Hilbert-Johnson (Vorbrüggen) Glycosylation: This is the most widely used and mildest method for nucleoside synthesis.[3][6][7] It involves the reaction of a silylated heterocyclic base with a protected sugar acetate (B1210297) in the presence of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl4).[3][8][9] The reaction proceeds through a cyclic cation intermediate, and the presence of a participating group at the C2' position of the sugar (e.g., an acetyl group) ensures the formation of the desired β-anomer with high stereoselectivity.[3] However, regioselectivity can be a challenge with purine (B94841) bases, which have multiple nucleophilic nitrogen atoms.[3]
-
Transition-Metal Catalyzed Synthesis: Recent advancements have introduced transition-metal catalysis, particularly with palladium and nickel, for the functionalization of nucleosides.[5][10][11] These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions and are often compatible with unprotected nucleosides.[5][11]
Enzymatic Synthesis Methods:
Enzymatic methods offer high regio- and stereoselectivity under mild reaction conditions, making them an attractive alternative to chemical synthesis.[12][13][14] These methods typically utilize enzymes such as nucleoside phosphorylases (NPs).[12][15]
-
Transglycosylation: This one-step method involves the transfer of a pentofuranosyl group from a readily available nucleoside to a different heterocyclic base, catalyzed by nucleoside phosphorylases.[12][15] The reaction is reversible, and the equilibrium can be shifted towards the desired product by using an excess of the acceptor base.
-
One-Pot Multi-Enzyme Cascades: More sophisticated enzymatic approaches involve multi-enzyme cascades. For instance, a pentose (B10789219) can be converted to a pentose-5-phosphate by a ribokinase (RK), then isomerized to the corresponding α-D-pentofuranose-1-phosphate by a phosphopentomutase (PPM), and finally coupled with a nucleobase by a nucleoside phosphorylase (NP) to yield the target nucleoside.[12][15] Thermophilic enzymes can be used to overcome temperature limitations and improve reaction efficiency.[12]
Comparative Data of Synthesis Methods
The choice of synthetic method depends on factors such as the desired stereochemistry, the nature of the sugar and base, and scalability. The following table summarizes key quantitative data for different methods.
| Method | Key Reagents/Catalysts | Typical Yields | Stereoselectivity (β:α) | Key Advantages | Key Limitations |
| Vorbrüggen Glycosylation | Silylated base, protected sugar acetate, Lewis acid (e.g., TMSOTf, SnCl4) | 60-98%[4] | High (often β only with C2' participating group)[3] | Mild conditions, high β-selectivity, broad substrate scope.[3][8] | Regioselectivity issues with purines, requires protection/deprotection steps.[3] |
| Fusion Method | Acetylated sugar, nucleobase | Up to 70%[3] | Mixture of anomers | Simple procedure | Harsh reaction conditions, limited to stable substrates.[3] |
| Metal Salt Method | Metal salt of base, protected sugar halide | Variable | Mixture of anomers | Historical significance | Use of heavy metals, solubility issues.[3] |
| Enzymatic Transglycosylation | Nucleoside phosphorylase, donor nucleoside, acceptor base | Variable, often high | High (β-selective) | High stereoselectivity, mild conditions, no protecting groups needed.[12] | Reversible reaction, substrate specificity of the enzyme.[3] |
| One-Pot Enzymatic Cascade | Ribokinase, Phosphopentomutase, Nucleoside Phosphorylase | Good to high | High (β-selective) | "One-pot" synthesis from simple sugars, high selectivity.[15] | Requires multiple purified enzymes, optimization of cascade conditions. |
| Photoredox/Nickel Dual Catalysis | Nickel catalyst, photoredox catalyst, alkyl bromide | Good to high | Not applicable (C-C coupling) | Functionalization of unprotected nucleosides, mild conditions.[11] | Specific to C-alkylation of purines.[11] |
Experimental Protocols
Protocol 1: Vorbrüggen Glycosylation for the Synthesis of a Uridine Derivative
This protocol describes a general procedure for the synthesis of a β-ribonucleoside using the Vorbrüggen method.
Materials:
-
Ammonium (B1175870) sulfate (B86663) (catalytic amount)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Anhydrous acetonitrile
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Sodium methoxide (B1231860) in methanol (B129727)
Procedure:
-
Silylation of Uracil: A suspension of uracil in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate is heated at reflux until the solution becomes clear. The excess HMDS is then removed under reduced pressure to yield silylated uracil.
-
Glycosylation: The silylated uracil is dissolved in anhydrous acetonitrile. To this solution, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is added. The mixture is cooled to 0 °C, and trimethylsilyl trifluoromethanesulfonate (TMSOTf) is added dropwise. The reaction is stirred at room temperature and monitored by TLC.
-
Work-up: Once the reaction is complete, it is quenched by the addition of a saturated sodium bicarbonate solution. The mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to yield the protected nucleoside.
-
Deprotection: The protected nucleoside is dissolved in methanol, and a solution of sodium methoxide in methanol is added. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC). The reaction is then neutralized with an acidic resin, filtered, and the solvent is removed under reduced pressure. The final product is purified by recrystallization or chromatography.
Protocol 2: Enzymatic Synthesis of a Modified Nucleoside via Transglycosylation
This protocol outlines a general procedure for the synthesis of a modified nucleoside using a nucleoside phosphorylase.
Materials:
-
Donor nucleoside (e.g., uridine)
-
Acceptor base (e.g., a modified pyrimidine)
-
Purine or pyrimidine (B1678525) nucleoside phosphorylase (PNP or PyNP)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
HPLC for reaction monitoring and purification
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the donor nucleoside and the acceptor base in the phosphate buffer. The acceptor base is typically used in excess to drive the equilibrium towards product formation.
-
Enzyme Addition: Add the nucleoside phosphorylase to the reaction mixture. The amount of enzyme will depend on its specific activity and should be optimized.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C for mesophilic enzymes or higher for thermophilic enzymes).[12] Monitor the progress of the reaction by HPLC.
-
Reaction Termination and Purification: Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by heating (if the enzyme is thermolabile) or by adding a protein precipitant (e.g., ethanol (B145695) or trichloroacetic acid). Centrifuge to remove the precipitated enzyme. The supernatant containing the product can be purified by preparative HPLC.
Visualizations
References
- 1. madridge.org [madridge.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vorbrüggen Glycosylation [drugfuture.com]
- 7. Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs and potential against drug-resistant bacteria and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
- 9. explorationpub.com [explorationpub.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benthamopen.com [benthamopen.com]
Application Notes and Protocols for the Enzymatic Synthesis of 5-Thio-D-erythro-pentofuranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a proposed enzymatic pathway and detailed protocols for the synthesis of 5-thio-D-erythro-pentofuranose, a sulfur-containing pentose (B10789219) analog of significant interest in drug discovery and chemical biology. Due to the limited availability of a direct, established enzymatic synthesis protocol in the current literature, this application note outlines a plausible two-step chemoenzymatic approach. The proposed synthesis involves the phosphorylation of a 5-thio-D-ribose precursor to 5-thio-D-ribose-1-phosphate, followed by enzymatic dephosphorylation to yield the final product. The protocols are based on the known activities of homologous enzymes on similar substrates. Quantitative data from related enzymatic reactions are provided to guide experimental design and optimization.
Introduction
5-Thio-D-erythro-pentofuranose and its derivatives are important synthetic targets due to their potential as therapeutic agents and biochemical probes. The substitution of the ring oxygen with sulfur in the furanose ring can confer unique biological properties, including altered metabolic stability and enzyme-binding affinities. These thio-sugars can be incorporated into nucleoside analogs, which are a cornerstone of antiviral and anticancer drug development. Enzymatic synthesis offers a highly specific and environmentally benign alternative to complex chemical synthesis routes, often providing superior stereocontrol and fewer downstream purification challenges.
This application note details a proposed two-step enzymatic synthesis of 5-thio-D-erythro-pentofuranose, commencing with a chemically synthesized 5-thio-D-ribose precursor.
Proposed Enzymatic Synthesis Pathway
The proposed pathway consists of two sequential enzymatic reactions:
-
Phosphorylation: The synthesis is initiated by the phosphorylation of 5-thio-D-ribose at the C1 position to form 5-thio-D-ribose-1-phosphate. This reaction is catalyzed by a kinase, leveraging the activity profile of enzymes such as 5-methylthioribose kinase, which is known to phosphorylate a structurally similar substrate.[1][2]
-
Dephosphorylation: The intermediate, 5-thio-D-ribose-1-phosphate, is subsequently dephosphorylated using a phosphatase, such as Calf Intestinal Alkaline Phosphatase (CIP), to yield the final product, 5-thio-D-erythro-pentofuranose.
Data Presentation
The following tables summarize key quantitative data for enzymes analogous to those proposed for this synthesis. This information is critical for optimizing reaction conditions.
Table 1: Kinetic Parameters of 5-Methylthioribose Kinase *
| Substrate | Km (µM) | Source Organism | Reference |
| 5-Methylthioribose | 8.1 | Enterobacter aerogenes | [3] |
| 5-Methylthioribose | 12.2 | Klebsiella pneumoniae | [1][2] |
| ATP | 74 | Enterobacter aerogenes | [3] |
*Data for 5-methylthioribose kinase is presented as a proxy for a putative 5-thioribose kinase.
Table 2: General Properties of Calf Intestinal Alkaline Phosphatase
| Parameter | Value |
| Optimal pH | 8.0 - 10.0 |
| Activators | Mg2+, Zn2+ |
| Inhibitors | Inorganic phosphate, chelating agents (e.g., EDTA) |
Experimental Protocols
Note: These protocols are proposed based on analogous enzymatic reactions and should be optimized for specific experimental conditions.
Protocol 1: Enzymatic Phosphorylation of 5-Thio-D-ribose
Objective: To synthesize 5-thio-D-ribose-1-phosphate from 5-thio-D-ribose using a kinase.
Materials:
-
5-Thio-D-ribose (chemically synthesized precursor)
-
5-Methylthioribose Kinase (or a functionally similar kinase)
-
Adenosine 5'-triphosphate (ATP)
-
Tris-HCl buffer (1 M, pH 7.5)
-
Magnesium Chloride (MgCl2, 1 M)
-
Dithiothreitol (DTT, 1 M)
-
Deionized water
Procedure:
-
Prepare a 100 mM stock solution of 5-thio-D-ribose in deionized water.
-
Prepare a 100 mM stock solution of ATP in deionized water, neutralized to pH 7.0 with NaOH.
-
In a microcentrifuge tube, set up the reaction mixture as follows:
-
1 M Tris-HCl (pH 7.5): 10 µL
-
1 M MgCl2: 1 µL
-
1 M DTT: 1 µL
-
100 mM 5-Thio-D-ribose: 10 µL
-
100 mM ATP: 20 µL
-
5-Methylthioribose Kinase (1 mg/mL): 5 µL
-
Deionized water: to a final volume of 100 µL
-
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of cold ethanol (B145695) to precipitate the enzyme.
-
Centrifuge the mixture to pellet the precipitated enzyme and use the supernatant containing 5-thio-D-ribose-1-phosphate for the next step.
Protocol 2: Enzymatic Dephosphorylation to Yield 5-Thio-D-erythro-pentofuranose
Objective: To dephosphorylate 5-thio-D-ribose-1-phosphate to obtain 5-thio-D-erythro-pentofuranose.
Materials:
-
Supernatant from Protocol 1 (containing 5-thio-D-ribose-1-phosphate)
-
Calf Intestinal Alkaline Phosphatase (CIP)
-
Alkaline Phosphatase Buffer (10x)
-
Deionized water
Procedure:
-
To the supernatant from the previous step, add 1/10th volume of 10x alkaline phosphatase buffer.
-
Add 1-2 units of Calf Intestinal Alkaline Phosphatase per µmol of starting substrate.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the formation of the final product by TLC or HPLC.
-
Once the reaction is complete, the final product can be purified using standard chromatographic techniques such as silica (B1680970) gel chromatography or preparative HPLC.
Experimental Workflow Visualization
Conclusion
The proposed two-step enzymatic synthesis provides a viable and potentially efficient route to 5-thio-D-erythro-pentofuranose. This approach leverages the specificity of enzymatic catalysis to overcome challenges associated with traditional chemical synthesis. Researchers are encouraged to use the provided protocols and data as a starting point for the development and optimization of this synthesis. Further investigation into identifying and characterizing a dedicated 5-thioribose kinase could significantly enhance the efficiency of the first step. The successful synthesis of this thio-sugar will undoubtedly facilitate further research into its potential applications in medicine and biotechnology.
References
Application Notes: Pentofuranose Derivatives as Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting chirality to a prochiral substrate to direct a stereoselective transformation. Carbohydrates, with their inherent chirality and rigid structures, represent a readily available and versatile class of chiral auxiliaries. While the direct use of simple pentofuranoses is not extensively documented, their derivatives, such as the readily available and structurally related diacetone-D-glucose, have proven to be highly effective in a range of asymmetric transformations. This document provides detailed application notes and protocols for the use of a furanose-based chiral auxiliary, diacetone-D-glucose, as a representative example for the potential applications of pentofuranose derivatives in asymmetric synthesis.
Principle of Asymmetric Induction with Furanose-Based Auxiliaries
The stereochemical outcome of reactions employing furanose-based auxiliaries like diacetone-D-glucose is dictated by the rigid, bicyclic structure of the auxiliary. This framework creates a sterically hindered environment, forcing the approach of reagents to a specific face of the reactive center, thereby leading to high diastereoselectivity. The furanose ring puckering and the disposition of its substituents effectively shield one face of the attached substrate, allowing for predictable and controlled bond formation.
Key Applications and Protocols
Two primary applications where diacetone-D-glucose has demonstrated exceptional efficacy as a chiral auxiliary are the dynamic kinetic resolution of α-halo esters for the synthesis of α-amino acid derivatives and the asymmetric synthesis of chiral sulfoxides.
Application 1: Dynamic Kinetic Resolution of α-Halo Esters
This method is particularly valuable for the synthesis of non-proteinogenic α-amino acids, which are crucial components of many pharmaceutical compounds.[1] The diacetone-D-glucose auxiliary is first attached to a racemic α-halo ester. In the presence of a base, the α-proton epimerizes, allowing for a dynamic kinetic resolution where one enantiomer of the α-halo ester reacts preferentially with a nucleophile to yield the desired α-amino acid derivative with high diastereoselectivity.
Quantitative Data Summary
| Entry | α-Chloro Ester Substrate | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenylacetyl chloride | Benzylamine | α-Benzylamino-phenylacetate | 97 | 97:3 |
| 2 | 2-Chloropropionyl chloride | Aniline | α-Anilino-propionate | 95 | 95:5 |
| 3 | 2-Chloro-3-phenylpropionyl chloride | Benzylamine | α-Benzylamino-3-phenylpropionate | 96 | 96:4 |
Data synthesized from studies on diacetone-D-glucose mediated dynamic kinetic resolution of α-chloro esters.[1][2]
Experimental Workflow
Detailed Experimental Protocol
Materials:
-
Diacetone-D-glucose (1.0 equiv)
-
Racemic α-chloro ester (1.1 equiv)
-
Tetrabutylammonium iodide (TBAI) (0.1 equiv)
-
N,N-Diisopropylethylamine (DIEA) (2.0 equiv)
-
Amine nucleophile (1.2 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
Saturated aqueous solution of ammonium (B1175870) chloride
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of diacetone-D-glucose (1.0 equiv) in the chosen anhydrous solvent, add the α-chloro ester (1.1 equiv).[1]
-
Add TBAI (0.1 equiv) and DIEA (2.0 equiv) to the reaction mixture.[1][2]
-
Add the amine nucleophile (1.2 equiv) and stir the reaction at room temperature.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired α-amino acid derivative. The diastereomers can be separated at this stage.
-
The chiral auxiliary can be recovered by hydrolysis of the ester.[1]
Application 2: Asymmetric Synthesis of Sulfoxides
Chiral sulfoxides are valuable intermediates in organic synthesis and are present in several biologically active molecules. Diacetone-D-glucose serves as an excellent chiral auxiliary for the synthesis of enantiopure sulfoxides.[1] The reaction involves the formation of a diastereomerically enriched sulfinate ester, followed by nucleophilic displacement with an organometallic reagent.
Quantitative Data Summary
| Entry | Organometallic Reagent (R-MgX) | Product (t-Bu-SO-R) | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | Methylmagnesium bromide | tert-Butyl methyl sulfoxide (B87167) | 85 | 94 |
| 2 | Ethylmagnesium bromide | tert-Butyl ethyl sulfoxide | 82 | 92 |
| 3 | Phenylmagnesium bromide | tert-Butyl phenyl sulfoxide | 88 | 96 |
Data is representative for the asymmetric synthesis of enantiopure tert-butyl sulfoxides using diacetone-D-glucose.[1][3]
Experimental Workflow
Detailed Experimental Protocol
Materials:
-
Diacetone-D-glucose (1.0 equiv)
-
tert-Butanesulfinyl chloride (1.2 equiv)
-
Triethylamine (B128534) (NEt₃) (1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, 0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Organometallic reagent (e.g., Grignard reagent, 1.5 equiv)
-
Saturated aqueous solution of ammonium chloride
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step A: Synthesis of the Diacetone-D-glucose sulfinate ester
-
Dissolve diacetone-D-glucose (1.0 equiv) in anhydrous THF.
-
Add triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).[1]
-
Cool the mixture to 0 °C and slowly add tert-butanesulfinyl chloride (1.2 equiv).[1]
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
After completion, filter the reaction mixture to remove triethylammonium (B8662869) chloride and concentrate the filtrate.[1]
-
The crude sulfinate ester can be purified by column chromatography or used directly in the next step.
Step B: Nucleophilic displacement to form the chiral sulfoxide
-
Dissolve the purified diacetone-D-glucose sulfinate ester (1.0 equiv) in anhydrous THF and cool to -78 °C.[1]
-
Slowly add the Grignard reagent (1.5 equiv) to the solution.
-
Stir the reaction at -78 °C for 2-3 hours.[1]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.[1]
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude sulfoxide by silica gel column chromatography to yield the enantiopure product.[1]
Conclusion
This compound derivatives, exemplified by the readily accessible diacetone-D-glucose, serve as highly effective chiral auxiliaries in asymmetric synthesis. Their rigid carbohydrate backbone provides excellent stereocontrol in key transformations such as dynamic kinetic resolutions and the synthesis of chiral sulfoxides, leading to products with high diastereomeric and enantiomeric excess. The detailed protocols provided herein offer a practical guide for researchers and drug development professionals to harness the potential of furanose-based chiral auxiliaries in the synthesis of enantiomerically pure molecules. The successful application of these glucose-derived auxiliaries strongly suggests that other this compound scaffolds could be similarly employed, opening avenues for the development of novel and efficient asymmetric methodologies.
References
Application Notes and Protocols for the Mass Spectrometry of Pentofuranoses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentofuranoses, five-carbon sugars with a furanose ring structure, are fundamental components of nucleic acids (ribose and deoxyribose) and are present in various glycoproteins, glycolipids, and natural products. The structural elucidation of pentofuranose-containing molecules is crucial in numerous fields, including drug development, glycobiology, and metabolomics. Mass spectrometry (MS) is a powerful analytical technique for this purpose, providing detailed information about molecular weight and structure through the analysis of fragmentation patterns.
These application notes provide a comprehensive overview of the mass spectrometric fragmentation patterns of pentofuranoses and detailed protocols for their analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS).
Key Fragmentation Pathways of Pentofuranoses
The fragmentation of pentofuranoses in mass spectrometry is highly dependent on the ionization method and whether the molecule has been derivatized. Generally, fragmentation of the this compound ring occurs through two primary pathways: cross-ring cleavages and the loss of small neutral molecules.
Under Electron Ionization (EI) , typically used in GC-MS, derivatized pentofuranoses undergo extensive fragmentation. Common derivatives include trimethylsilyl (B98337) (TMS) ethers and acetylated esters, which enhance volatility. The fragmentation of these derivatives often involves cleavages of the C-C bonds within the furanose ring and losses of the derivatizing groups.
Electrospray Ionization (ESI) , a soft ionization technique, is well-suited for the analysis of underivatized pentofuranoses and larger glycoconjugates in the liquid phase. Fragmentation is typically induced via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). For deprotonated pentofuranoses, characteristic fragmentation includes the loss of water (H₂O) and formaldehyde (B43269) (CH₂O) molecules, as well as specific cross-ring cleavages. These cleavages are designated using the established nomenclature (e.g., A-type and X-type cleavages). For instance, the metastable decay of deprotonated D-ribose can proceed through an X-type cleavage to yield fragment anions at m/z 119, 100, and 89, or an A-type cleavage resulting in fragments at m/z 89, 77, and 71.[1]
Quantitative Fragmentation Data
The following tables summarize the major fragment ions observed for trimethylsilyl (TMS) derivatives of D-Ribofuranose, which are commonly analyzed by GC-MS. The relative intensity of these fragments can be used for structural confirmation and differentiation from other sugar isomers.
Table 1: Major Fragment Ions of 1,2,3,5-tetrakis-O-(trimethylsilyl)-D-Ribofuranose (GC-EI-MS)
| m/z | Proposed Fragment | Relative Intensity (%) |
| 73 | [Si(CH₃)₃]⁺ | 100 |
| 103 | [CH₂=O-Si(CH₃)₃]⁺ | 15-25 |
| 147 | [(CH₃)₃SiO=CH-CH=O⁺Si(CH₃)₃]⁺ | 5-15 |
| 205 | [M - CH₃ - (CH₃)₃SiOH - C₂H₄O]⁺ | 20-40 |
| 217 | [M - CH₃ - (CH₃)₃SiOH - CH₂O]⁺ | 30-50 |
| 305 | [M - CH₃ - (CH₃)₃SiOH]⁺ | 5-15 |
| 438 | [M]⁺ | <1 |
Data synthesized from publicly available spectra in SpectraBase and the NIST WebBook.[1][2][3]
Experimental Protocols
Protocol 1: GC-MS Analysis of Pentofuranoses as Trimethylsilyl (TMS) Derivatives
This protocol is suitable for the analysis of purified pentofuranoses or this compound-containing hydrolysates. Derivatization to TMS ethers is essential to increase the volatility of the sugars for gas chromatography.
Materials:
-
Dry sample containing pentofuranoses (1-5 mg)
-
Pyridine (B92270) (anhydrous)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Drying: Ensure the sample is completely dry. Lyophilize or dry under a stream of nitrogen. Water will react with the derivatizing reagent.
-
Derivatization: a. Add 100 µL of anhydrous pyridine to the dry sample and vortex to dissolve. b. Add 100 µL of MSTFA + 1% TMCS to the sample solution. c. Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
GC-MS Analysis: a. Injection: Inject 1 µL of the derivatized sample into the GC-MS. b. GC Conditions (example):
- Injector Temperature: 250°C
- Oven Program: Initial temperature 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Column: 30 m x 0.25 mm ID x 0.25 µm film thickness fused silica (B1680970) capillary column. c. MS Conditions (example):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 50-600.
Protocol 2: ESI-MS/MS Analysis of Underivatized Pentofuranoses
This protocol is suitable for the direct analysis of pentofuranoses in solution and for the analysis of this compound-containing oligosaccharides and glycoconjugates.
Materials:
-
Sample dissolved in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid for positive ion mode, or with 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode).
-
LC-MS/MS system equipped with an electrospray ionization source.
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1-10 µg/mL.
-
LC-MS/MS Analysis: a. LC Separation (optional, for complex mixtures):
- Use a suitable column for carbohydrate analysis (e.g., a hydrophilic interaction liquid chromatography - HILIC - column).
- Employ a gradient elution with acetonitrile and water containing a suitable modifier. b. Direct Infusion (for purified samples):
- Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. c. MS Conditions (example for negative ion mode):
- Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
- Capillary Voltage: 3.0-4.0 kV.
- Drying Gas Temperature: 300-350°C.
- Drying Gas Flow: 8-12 L/min.
- Nebulizer Pressure: 30-40 psi. d. MS/MS Fragmentation:
- Select the deprotonated molecular ion [M-H]⁻ of the pentose (B10789219) (e.g., m/z 149 for ribose) as the precursor ion.
- Apply collision energy (typically 10-30 eV) to induce fragmentation.
- Acquire the product ion spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometric analysis of pentofuranoses.
Conclusion
Mass spectrometry is an indispensable tool for the structural analysis of pentofuranoses. The choice between GC-MS and ESI-MS/MS depends on the nature of the sample and the analytical goals. GC-MS of derivatized pentofuranoses provides detailed fragmentation patterns useful for isomer differentiation, while ESI-MS/MS allows for the analysis of intact, underivatized pentofuranoses and their conjugates. The protocols and data presented here serve as a guide for researchers to develop and apply robust mass spectrometric methods for the characterization of these important biomolecules.
References
Application Notes and Protocols for Isotopic Labeling of Pentofuranose Rings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the isotopic labeling of pentofuranose rings, a critical process for advanced analytical studies in drug development and structural biology. The incorporation of stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) into the ribose or deoxyribose moiety of nucleosides and nucleotides enables the use of powerful techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate molecular structure, dynamics, and metabolic pathways.
This document outlines three primary methodologies for isotopic labeling of this compound rings:
-
Chemo-enzymatic Synthesis: A hybrid approach that combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions to produce site-specifically labeled this compound rings and their derivatives.
-
Chemical Synthesis (Solid-Phase): A robust method for incorporating isotopically labeled phosphoramidites into synthetic oligonucleotides, allowing for precise, site-specific labeling within an RNA or DNA sequence.
-
Metabolic Labeling: An in vivo method where microorganisms are cultured in media containing isotopically enriched precursors, leading to the uniform incorporation of labels into cellular components, including ribonucleotides.
Data Presentation: Comparison of Labeling Techniques
The following table summarizes key quantitative parameters for the different isotopic labeling techniques, providing a basis for selecting the most appropriate method for a given research application.
| Labeling Technique | Isotope(s) | Typical Isotopic Enrichment (%) | Typical Overall Yield (%) | Key Advantages | Key Disadvantages |
| Chemo-enzymatic Synthesis | ¹³C, ¹⁵N, ²H | > 98%[1] | 75-90%[2][3] | High specificity and yield; access to a wide variety of isotopomers. | Can be multi-step and require enzyme purification. |
| Chemical Synthesis (Solid-Phase) | ¹³C, ¹⁵N | > 98% (for labeled phosphoramidite)[2] | 30-75% (highly dependent on oligonucleotide length)[2] | Precise site-specific labeling in oligonucleotides. | Yield decreases with increasing oligonucleotide length; requires specialized reagents. |
| Metabolic Labeling (in E. coli) | ¹³C, ¹⁵N | > 95%[4] | Variable; dependent on extraction and purification efficiency. | Cost-effective for uniform labeling of all ribonucleotides. | Non-specific labeling; requires extensive purification to separate different nucleotides. |
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of [1'-¹³C]-Ribose and subsequent conversion to [1'-¹³C]-ATP
This protocol describes a chemo-enzymatic approach to synthesize [1'-¹³C]-Adenosine Triphosphate (ATP) starting from [1-¹³C]-D-glucose.
Materials:
-
[1-¹³C]-D-glucose
-
ATP (unlabeled)
-
Hexokinase
-
Glucose-6-phosphate dehydrogenase
-
6-Phosphogluconate dehydrogenase
-
Ribose-5-phosphate (B1218738) isomerase
-
Ribose-5-phosphate pyrophosphokinase (PRPP synthetase)
-
Adenine phosphoribosyltransferase
-
Myokinase
-
Pyruvate (B1213749) kinase
-
Phosphoenolpyruvate (PEP)
-
Reaction buffers (Tris-HCl, MgCl₂)
-
HPLC system for purification
Procedure:
-
Enzymatic Conversion of [1-¹³C]-D-glucose to [1-¹³C]-Ribose-5-phosphate:
-
In a reaction vessel, dissolve [1-¹³C]-D-glucose in Tris-HCl buffer containing MgCl₂ and ATP.
-
Sequentially add hexokinase, glucose-6-phosphate dehydrogenase, and 6-phosphogluconate dehydrogenase.
-
Incubate at 37°C and monitor the reaction progress by ¹³C-NMR until the glucose signal is consumed.
-
Add ribose-5-phosphate isomerase to convert the resulting ribulose-5-phosphate to ribose-5-phosphate.
-
-
Synthesis of [1'-¹³C]-PRPP:
-
To the reaction mixture containing [1-¹³C]-ribose-5-phosphate, add ATP and PRPP synthetase.
-
Incubate at 37°C for 2-3 hours.
-
-
Synthesis of [1'-¹³C]-AMP:
-
Add adenine and adenine phosphoribosyltransferase to the reaction mixture.
-
Incubate at 37°C overnight.
-
-
Phosphorylation to [1'-¹³C]-ATP:
-
To the mixture containing [1'-¹³C]-AMP, add excess ATP, PEP, myokinase, and pyruvate kinase.
-
Incubate at 37°C for 4-6 hours, monitoring the conversion to ATP by HPLC.
-
-
Purification:
-
Purify the [1'-¹³C]-ATP from the reaction mixture using anion-exchange HPLC.
-
Lyophilize the collected fractions to obtain the pure labeled product.
-
Diagram of Chemo-enzymatic Synthesis Workflow:
Protocol 2: Solid-Phase Chemical Synthesis of an RNA Oligonucleotide with a Site-Specific ¹³C-Labeled Ribose
This protocol outlines the general cycle for incorporating a ¹³C-labeled ribonucleoside phosphoramidite (B1245037) into an RNA oligonucleotide using an automated solid-phase synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.
-
Unlabeled ribonucleoside phosphoramidites (A, C, G, U).
-
¹³C-labeled ribonucleoside phosphoramidite (e.g., [U-¹³C₅]-phosphoramidite).
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole).
-
Capping reagents (acetic anhydride (B1165640) and N-methylimidazole).
-
Oxidizing agent (iodine solution).
-
Deblocking solution (trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., ammonia/methylamine mixture).
-
HPLC system for purification.
Procedure (Automated Synthesizer Cycle):
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside attached to the solid support by washing with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling step.[2]
-
Coupling: The ¹³C-labeled phosphoramidite and activator solution are delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing RNA chain.[2]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion sequences.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the iodine solution.
-
Iteration: Steps 1-4 are repeated for each subsequent nucleotide to be added to the sequence.
-
Cleavage and Deprotection: After the final synthesis cycle, the RNA is cleaved from the solid support, and all protecting groups are removed by incubation with the cleavage and deprotection solution.
-
Purification: The crude RNA is purified by reversed-phase HPLC to isolate the full-length, labeled product.[5]
Diagram of Solid-Phase Synthesis Cycle:
Protocol 3: Uniform Metabolic Labeling of Ribonucleotides in E. coli
This protocol describes the uniform labeling of cellular RNA in E. coli by growing the bacteria in a minimal medium containing [¹³C]-glucose as the sole carbon source.
Materials:
-
E. coli strain (e.g., K10 strain deficient in the pentose (B10789219) phosphate pathway can be used for specific labeling patterns).[6]
-
M9 minimal medium components.
-
[U-¹³C₆]-D-glucose.
-
(Optional for dual labeling) ¹⁵NH₄Cl.
-
Lysis buffer.
-
Phenol:chloroform:isoamyl alcohol.
-
Ethanol.
-
Nuclease P1.
-
Alkaline phosphatase.
-
Enzymes for phosphorylation (e.g., myokinase, pyruvate kinase).
-
ATP, PEP.
-
HPLC system for purification.
Procedure:
-
Cell Culture:
-
Prepare M9 minimal medium with [U-¹³C₆]-D-glucose as the sole carbon source (and ¹⁵NH₄Cl if dual labeling is desired).
-
Inoculate the medium with an E. coli starter culture and grow at 37°C with shaking to the late logarithmic phase.
-
Harvest the cells by centrifugation.
-
-
RNA Extraction:
-
Lyse the cells using a suitable method (e.g., sonication or French press).
-
Extract total RNA using a hot phenol-chloroform method.
-
Precipitate the RNA with ethanol.
-
-
Hydrolysis to Ribonucleoside Monophosphates (NMPs):
-
Digest the purified total RNA to NMPs using Nuclease P1.
-
Further treat with alkaline phosphatase to obtain ribonucleosides if desired, or proceed to phosphorylation.
-
-
Enzymatic Phosphorylation to NTPs:
-
Phosphorylate the NMP mixture to NTPs using a cocktail of kinases (e.g., myokinase, pyruvate kinase) with ATP and an ATP regeneration system (PEP).
-
-
Purification:
-
Separate and purify the individual ¹³C-labeled NTPs (ATP, GTP, CTP, UTP) using anion-exchange HPLC.
-
Diagram of Metabolic Labeling and NTP Preparation:
References
- 1. Synthesis of specifically deuterated nucleotides for NMR studies on RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Site-specific labeling of nucleotides for making RNA for high resolution NMR studies using an E. coli strain disabled in the oxidative pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4'-Thio-Pentofuranose in Antiviral Nucleoside Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Thio-pentofuranose nucleoside analogs represent a promising class of antiviral agents characterized by the substitution of the furanose ring oxygen with a sulfur atom. This modification imparts unique stereochemical and electronic properties, leading to altered biological activity. Notably, this class of compounds has demonstrated broad-spectrum antiviral activity against a range of clinically significant viruses, including Herpes Simplex Virus (HSV), Hepatitis C Virus (HCV), and Influenza A Virus. The mechanism of action for these analogs typically involves their intracellular phosphorylation to the active triphosphate form, which then competes with natural nucleotides for incorporation by viral polymerases, ultimately leading to the termination of viral replication. This document provides a comprehensive overview of the application of 4'-thio-pentofuranose nucleoside analogs, including quantitative antiviral data, detailed experimental protocols, and visualizations of key pathways.
Data Presentation: Antiviral Activity of 4'-Thio-Pentofuranose Nucleoside Analogs
The following tables summarize the in vitro antiviral activity and cytotoxicity of selected 4'-thio-pentofuranose nucleoside analogs against various viruses. The 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and selectivity index (SI = CC₅₀/EC₅₀) are presented to provide a clear comparison of their potency and therapeutic window.
Table 1: Antiviral Activity of 2'-C-Methyl-4'-thionucleoside Monophosphate Prodrugs
| Compound/Nucleobase | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Uracil Analog | Hepatitis C Virus (HCV) | Huh7 | Single-digit µM | >200 | - |
| Adenine Analog | Hepatitis C Virus (HCV) | Huh7 | > Single-digit µM | >200 | - |
| Various Analogs | Dengue Virus (DENV2) | Huh7 | 0-12% CPE reduction at 5 µM | - | - |
| Various Analogs | Zika Virus (ZikaPRVABC59) | Huh7 | Up to 20% CPE reduction at 5 µM | - | - |
Data extracted from a study on 2'-C-Methyl-4'-thionucleoside monophosphate prodrugs.[1]
Table 2: Antiviral Activity of 4'-Thiothymidine (B166157) Derivatives against Herpesviruses
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| KAY-2-41 | HSV-1 | - | 1.4 - 3.3 | 12 (HEL) | ~3.6 - 8.6 |
| KAY-2-41 | HSV-2 | - | 1.4 - 3.3 | 12 (HEL) | ~3.6 - 8.6 |
| KAY-2-41 | VZV (Oka) | - | 37 | 12 (HEL) | ~0.3 |
| KAY-2-41 | EBV | P3HR-1 | 0.7 | 157 | ~224 |
| KAH-39-149 | HSV-1 | - | 1.4 - 3.3 | 10 (HEL) | ~3.0 - 7.1 |
| KAH-39-149 | HSV-2 | - | 1.4 - 3.3 | 10 (HEL) | ~3.0 - 7.1 |
| KAH-39-149 | VZV (Oka) | - | 0.4 | 10 (HEL) | ~25 |
| KAH-39-149 | EBV | P3HR-1 | 0.3 | 109 | ~363 |
| 4'-thiothymidine | HSV-1 | - | 0.01 | 0.8 | 80 |
| 4'-thiothymidine | HSV-2 | - | 0.04 | 0.8 | 20 |
| 4'-thiothymidine | VZV | - | 0.09 | 0.8 | ~8.9 |
| 4'-thiothymidine | HCMV | - | 1 | 0.8 | 0.8 |
Data for KAY-2-41 and KAH-39-149 are from a study on novel 4'-thiothymidine derivatives.[2] Data for the parent compound 4'-thiothymidine is also included for comparison.[2]
Experimental Protocols
General Experimental Workflow for Antiviral Evaluation
The evaluation of a novel 4'-thio-pentofuranose nucleoside analog typically follows a standardized workflow to determine its efficacy and safety profile.
Caption: General workflow for the evaluation of antiviral 4'-thio-pentofuranose nucleoside analogs.
Protocol 1: Plaque Reduction Assay for Influenza Virus
This protocol is used to determine the concentration of a nucleoside analog that inhibits the formation of viral plaques by 50% (EC₅₀).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock of known titer
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
4'-thio-pentofuranose nucleoside analog
-
Overlay medium (e.g., 1.2% Avicel in DMEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the 4'-thio-pentofuranose nucleoside analog in serum-free DMEM.
-
Infection:
-
Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
-
Treatment:
-
Remove the virus inoculum and wash the cells with PBS.
-
Add 2 mL of the overlay medium containing the different concentrations of the nucleoside analog to each well.
-
Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.
-
Staining and Plaque Counting:
-
Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes.
-
Remove the formalin and stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control.
-
Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve using non-linear regression.
-
Protocol 2: HCV Replicon Assay
This assay measures the ability of a compound to inhibit HCV RNA replication in a cell-based system. Huh-7 cells harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are commonly used.
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., genotype 1b with a luciferase reporter)
-
DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (for selection)
-
4'-thio-pentofuranose nucleoside analog
-
Positive control (e.g., sofosbuvir)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the Huh-7 replicon cells in 96-well plates at a density of approximately 5 x 10³ cells per well. Incubate for 24 hours.[3]
-
Compound Treatment:
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[3]
-
Luciferase Assay:
-
After incubation, remove the medium and lyse the cells according to the luciferase assay manufacturer's protocol.[3]
-
-
Data Acquisition: Measure the luciferase activity using a luminometer.[3]
-
Data Analysis:
-
Calculate the percentage of inhibition of luciferase activity for each compound concentration relative to the vehicle control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[3]
-
Mechanism of Action: Metabolic Activation Pathway
The antiviral activity of 4'-thio-pentofuranose nucleoside analogs is dependent on their intracellular conversion to the active triphosphate form. This process is mediated by host cellular kinases.
References
- 1. Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs [mdpi.com]
- 2. Antiherpesvirus Activities of Two Novel 4′-Thiothymidine Derivatives, KAY-2-41 and KAH-39-149, Are Dependent on Viral and Cellular Thymidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for X-ray Crystallography of Pentofuranose Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the three-dimensional structure of pentofuranose derivatives using single-crystal X-ray crystallography. The furanose ring, a five-membered ring, is a core component of many biologically significant molecules, including nucleic acids and various pharmaceuticals. Its inherent flexibility presents unique challenges in crystallization and structure determination. These guidelines are designed to navigate these challenges and ensure the acquisition of high-quality crystallographic data.
Introduction to Crystallization of this compound Derivatives
The primary and often most challenging step in X-ray crystallography is obtaining well-ordered, single crystals of sufficient size and quality.[1] this compound derivatives, due to their conformational flexibility and the presence of multiple hydroxyl groups, can be challenging to crystallize. Success often relies on empirical screening of various conditions. Protecting groups, such as acetyl or silyl (B83357) groups, can reduce flexibility and improve the likelihood of obtaining diffraction-quality crystals.
Common Crystallization Techniques:
-
Slow Evaporation: A straightforward method where the solvent is allowed to evaporate slowly from a saturated solution of the compound. This technique is effective but can sometimes lead to the formation of multiple small crystals rather than a single large one.
-
Vapor Diffusion: This is a widely used and often successful technique for both small molecules and macromolecules. It involves equilibrating a drop containing the sample and a precipitant solution against a larger reservoir of the precipitant at a higher concentration. This slow change in concentration promotes gradual crystal growth.
-
Solvent Layering: In this method, a solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.
Experimental Protocol: From Crystal Growth to Data Collection
This protocol outlines the key steps for obtaining and preparing a crystal of a this compound derivative for X-ray diffraction analysis.
2.1. Crystal Growth
-
Sample Purity: Start with a highly purified sample of the this compound derivative (>95%). Impurities can inhibit crystal nucleation and growth.
-
Solvent Screening: Dissolve the compound in a variety of volatile organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) to determine solubility. A good starting point is to find a solvent in which the compound is moderately soluble.
-
Crystallization Setup (Vapor Diffusion - Hanging Drop):
-
Prepare a reservoir solution in a well of a 24-well plate containing a suitable precipitant (e.g., a mixture of a good solvent and a poor solvent like hexane (B92381) or isopropanol).
-
On a siliconized cover slip, mix 1-2 µL of the concentrated sample solution with 1-2 µL of the reservoir solution.
-
Invert the cover slip and seal the well with vacuum grease.
-
Incubate the plate at a constant temperature (e.g., 4°C or room temperature) and monitor for crystal growth over several days to weeks.
-
2.2. Crystal Mounting
-
Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.
-
Harvesting: Carefully detach the selected crystal from the growth drop using a cryoloop.
-
Cryoprotection: If data is to be collected at cryogenic temperatures (around 100 K) to minimize radiation damage, briefly soak the crystal in a cryoprotectant solution. This is often the reservoir solution supplemented with a cryoprotectant like glycerol (B35011) or ethylene (B1197577) glycol to prevent ice formation.
-
Mounting: Secure the cryoloop with the crystal onto a goniometer head.
-
Flash Cooling: Immediately plunge the mounted crystal into a stream of cold nitrogen gas (100 K) to flash-cool it.
X-ray Diffraction Data Collection
Data collection is performed using a single-crystal X-ray diffractometer. For small molecules like this compound derivatives, a diffractometer equipped with a molybdenum (Mo) Kα (λ = 0.71073 Å) or copper (Cu) Kα (λ = 1.5418 Å) X-ray source is commonly used.
3.1. Data Collection Strategy
-
Initial Screening: Collect a few initial diffraction images to assess the crystal quality, determine the unit cell parameters, and establish the Bravais lattice.
-
Strategy Calculation: Use the diffractometer software to calculate an optimal data collection strategy. This will determine the necessary rotation range and exposure time per frame to achieve high completeness and redundancy of the data.
-
Full Data Collection: Execute the data collection strategy, which typically involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.
Data Processing, Structure Solution, and Refinement
4.1. Data Processing
-
Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections.
-
Scaling and Merging: The integrated intensities from all images are scaled to a common reference frame and symmetry-related reflections are merged to create a unique dataset.
4.2. Structure Solution
For small molecules like this compound derivatives, the phase problem is typically solved using direct methods. This involves using statistical relationships between the reflection intensities to directly calculate initial phases.
4.3. Structure Refinement
-
Initial Model Building: An initial model of the molecule is built into the electron density map calculated from the solved phases.
-
Least-Squares Refinement: The atomic coordinates and displacement parameters (describing thermal motion) are refined against the experimental diffraction data using a least-squares algorithm. This process minimizes the difference between the observed and calculated structure factor amplitudes. The quality of the refinement is monitored using the R-factor (R1) and the weighted R-factor (wR2).
-
Difference Fourier Maps: Difference Fourier maps (Fo-Fc) are calculated to locate missing atoms (like hydrogens) and to identify any discrepancies between the model and the experimental data.
-
Anisotropic Refinement: For well-diffracting crystals, anisotropic displacement parameters can be refined for non-hydrogen atoms, which provides a more detailed description of their thermal motion.
-
Validation: The final refined structure is validated using various tools to check its geometric plausibility and agreement with the experimental data. Tools like PLATON and the IUCr's checkCIF are essential for this step.
Data Presentation: Crystallographic Data for this compound Derivatives
The following tables summarize typical crystallographic data for several this compound derivatives.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Methyl β-D-ribofuranoside | α-D-Arabinofuranose | 1,2,3,5-tetra-O-acetyl-β-D-galactofuranuronate |
| Crystal Data | |||
| Chemical Formula | C₆H₁₂O₅ | C₅H₁₀O₅ | C₁₅H₂₀O₁₁ |
| Formula Weight | 164.16 | 150.13 | 376.31 |
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | P2₁ |
| a (Å) | 4.8595(2) | 5.892(1) | 7.346(3) |
| b (Å) | 24.162(1) | 8.019(2) | 16.254(8) |
| c (Å) | 12.876(1) | 12.923(3) | 8.606(4) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 90 | 114.33(6) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1511.84(2) | 610.2(2) | 934.3(8) |
| Z | 8 | 4 | 2 |
| Data Collection | |||
| Radiation (Å) | Mo Kα (0.71073) | Cu Kα (1.5418) | Cu Kα (1.5418) |
| Temperature (K) | 295 | 293 | Not Reported |
| 2θ max (°) | 52.0 | 130.0 | 140.0 |
| Reflections Collected | 1547 | 1184 | 1840 |
| Unique Reflections | 1547 | 602 | 1840 |
| Refinement | |||
| R1 [I > 2σ(I)] | 0.038 | 0.034 | 0.060 |
| wR2 (all data) | 0.104 | 0.091 | Not Reported |
| Goodness-of-fit (S) | 1.05 | 1.04 | Not Reported |
Mandatory Visualizations
Experimental Workflow for X-ray Crystallography of this compound Derivatives
Caption: A flowchart illustrating the major stages of the X-ray crystallography process for this compound derivatives.
Logical Relationship of Key Crystallographic Parameters
Caption: A diagram showing the interplay between experimental data and the computational model during crystallographic refinement.
References
Troubleshooting & Optimization
troubleshooting low yield in pentofuranose glycosylation reactions
Welcome to the technical support center for pentofuranose glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound glycosylation reaction has a very low yield. What are the common causes?
A1: Low yields in this compound glycosylation can stem from several factors. Key areas to investigate include the stability of your glycosyl donor and acceptor, the efficiency of the activator, the presence of moisture, and suboptimal reaction conditions such as temperature and time. Inefficient activation of the glycosyl donor is a frequent reason for low yields.[1] It is also crucial to ensure that your donor and acceptor are stable under the chosen reaction conditions; for instance, furanose donors can be unstable in acidic environments.[1]
Q2: I am observing a mixture of α and β anomers. How can I improve the stereoselectivity of my reaction?
A2: Poor stereoselectivity is a common challenge. The choice of protecting groups on your glycosyl donor plays a critical role.[2][3] Acyl protecting groups at the C-2 position, for example, can participate in the reaction to favor the formation of 1,2-trans glycosides. The solvent can also significantly influence the stereochemical outcome. Non-polar, non-coordinating solvents like dichloromethane (B109758) (DCM) are often used to favor β-selectivity.[1]
Q3: How critical is the exclusion of water from the reaction?
A3: Glycosylation reactions are highly sensitive to moisture.[1] Any water present can hydrolyze the activated glycosyl donor, leading to a significant decrease in yield. It is imperative to use anhydrous solvents, oven-dried glassware, and to conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). The use of molecular sieves (e.g., 4 Å) is also highly recommended to remove any trace amounts of water.[1]
Q4: Can the choice of activator dramatically impact the reaction yield?
A4: Absolutely. The choice of activator (promoter) is critical and depends on the nature of your glycosyl donor's leaving group.[1] For thioglycoside donors, a combination of N-iodosuccinimide (NIS) with a catalytic amount of a Lewis acid like triflic acid (TfOH) or silver triflate (AgOTf) is often effective.[1] The concentration of the activator also needs to be optimized, as excessive amounts can lead to the decomposition of the donor.[1]
Troubleshooting Guide: Low Glycosylation Yield
This guide provides a systematic approach to diagnosing and resolving low yields in your this compound glycosylation reactions.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low glycosylation yields.
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize how different experimental parameters can influence the yield and stereoselectivity of this compound glycosylation reactions.
Table 1: Effect of Activator on Glycosylation Yield
| Glycosyl Donor | Glycosyl Acceptor | Activator System | Solvent | Temperature (°C) | Yield (%) | α:β Ratio |
| Phenyl 2,3,5-tri-O-benzyl-1-thio-D-ribofuranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/AgOTf | CH₂Cl₂ | -30 | High | N/A |
| Phenyl 2,3,5-tri-O-benzyl-1-thio-D-arabinofuranoside | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | NIS/TfOH | CH₂Cl₂ | -40 | 85 | >20:1 |
| 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl bromide | Methanol | Ag₂CO₃ | CH₂Cl₂ | 25 | 70 | 1:15 |
Note: Data compiled from representative examples in glycosylation literature. Actual results will vary based on specific substrates.
Table 2: Influence of Temperature on Glycosylation Outcome
| Glycosyl Donor | Activator | Initial Temp. (°C) | Final Temp. (°C) | Yield (%) | Comments |
| Thioglycoside | NIS/TfOH | -78 | 0 | Moderate | Slow warming can improve selectivity.[1] |
| Thioglycoside | NIS/TfOH | -40 | -40 | High | Isothermal conditions may reduce side reactions.[4] |
| Trichloroacetimidate | TMSOTf | -78 | -40 | High | Low temperatures are crucial for stability.[5] |
Note: The optimal temperature profile is highly substrate-dependent. Monitoring the reaction by TLC is essential.
Experimental Protocols
Detailed Protocol: Glycosylation using a Thioglycoside Donor with NIS/TfOH Activation
This protocol provides a general procedure for the glycosylation of a glycosyl acceptor with a pentofuranosyl thioglycoside donor.
Materials:
-
Glycosyl donor (1.2 equivalents)
-
Glycosyl acceptor (1.0 equivalent)
-
N-Iodosuccinimide (NIS) (1.5 equivalents)
-
Trifluoromethanesulfonic acid (TfOH) (0.1-0.2 equivalents, prepare a dilute solution in CH₂Cl₂)
-
Activated 4 Å molecular sieves
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Preparation:
-
Flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen).
-
Add the glycosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves to a round-bottom flask equipped with a magnetic stir bar.
-
Place the flask under an inert atmosphere.
-
-
Reaction Setup:
-
Dissolve the reactants and molecular sieves in anhydrous CH₂Cl₂.
-
Cool the reaction mixture to the desired starting temperature (e.g., -40 °C) using an appropriate cooling bath.
-
-
Activation and Glycosylation:
-
To the cooled, stirring suspension, add solid NIS in one portion.
-
Stir the mixture for 10-15 minutes.
-
Add the catalytic amount of TfOH solution dropwise via syringe.
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
-
-
Quenching and Workup:
-
Once the reaction is complete (as indicated by TLC, typically when the donor is consumed), quench the reaction by adding a few drops of triethylamine.
-
Allow the mixture to warm to room temperature.
-
Dilute the mixture with CH₂Cl₂ and filter through a pad of Celite® to remove molecular sieves and other solids. Wash the pad with additional CH₂Cl₂.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃ (to remove excess iodine), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure glycosylated product.
-
Diagram: General Glycosylation Reaction Workflow
References
- 1. Side Chain Conformation and Its Influence on Glycosylation Selectivity in Hexo- and Higher Carbon Furanosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Stereoselective Synthesis of Pentofuranoses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of pentofuranoses. It is designed for researchers, scientists, and drug development professionals working in carbohydrate chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereoselective synthesis of pentofuranoses?
A1: The primary challenges stem from the inherent structural properties of the five-membered furanose ring. Key difficulties include:
-
Controlling Anomeric Stereoselectivity: Achieving a high ratio of either the α- or β-anomer at the anomeric carbon (C1) is a significant hurdle, especially for the synthesis of sterically challenging 1,2-cis-glycosides.
-
Managing Ring Conformational Flexibility: Unlike the more rigid six-membered pyranose rings, pentofuranose rings are highly flexible and can adopt multiple, low-energy envelope and twist conformations. This dynamic nature complicates stereocontrol at the C2, C3, and C4 positions.
-
Devising Effective Protecting Group Strategies: The selection, introduction, and removal of protecting groups are critical for directing the stereochemical outcome of reactions. Protecting groups influence the reactivity of the glycosyl donor and can participate in the reaction to control stereoselectivity.[1]
-
Directing Stereochemistry of Ring Substituents: The flexible nature of the furanose ring makes it challenging to control the relative stereochemistry of the hydroxyl groups and other substituents on the ring.
Q2: How can I determine the anomeric configuration of my synthesized pentofuranoside?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the anomeric configuration.
-
¹H-NMR Spectroscopy: The chemical shift and coupling constant of the anomeric proton (H1) are diagnostic.
-
Generally, the anomeric proton of an α-anomer resonates at a lower field (further downfield) than the corresponding β-anomer.[2]
-
The ³J(H1,H2) coupling constant is typically larger for 1,2-trans arrangements (around 7-9 Hz) and smaller for 1,2-cis arrangements (around 0-5 Hz).[3][4] For arabinofuranosides, α-anomers (1,2-trans) show a small coupling constant, while β-anomers (1,2-cis) have a larger one. Conversely, for ribofuranosides, α-anomers are 1,2-cis and β-anomers are 1,2-trans.
-
-
¹³C-NMR Spectroscopy: The chemical shift of the anomeric carbon (C1) can also be indicative of the anomeric configuration.[5]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can provide through-space correlations between the anomeric proton and other protons on the furanose ring, which can help to elucidate the stereochemistry.[6]
Q3: What is the role of protecting groups in controlling stereoselectivity?
A3: Protecting groups have a profound impact on the stereochemical outcome of glycosylation reactions.
-
Neighboring Group Participation: An acyl protecting group (like benzoyl or acetyl) at the C2 position can participate in the reaction to form a cyclic intermediate, which blocks one face of the molecule and directs the incoming nucleophile to the opposite face, resulting in the formation of a 1,2-trans glycoside.[1]
-
Non-Participating Groups: Ether protecting groups (like benzyl (B1604629) or silyl (B83357) ethers) at C2 do not form a participating intermediate, which is necessary for the synthesis of 1,2-cis glycosides. However, their use often leads to mixtures of anomers.
-
Conformational Restriction: Bulky protecting groups can lock the furanose ring in a specific conformation, which can improve the stereoselectivity of the reaction. For example, a 3,5-O-(di-tert-butylsilane) protecting group on an arabinofuranosyl donor has been shown to significantly increase β-anomeric selectivity.[7]
-
Electronic Effects: Electron-withdrawing protecting groups can decrease the reactivity of the glycosyl donor, while electron-donating groups can increase it. This modulation of reactivity can influence the transition state of the glycosylation reaction and thus the stereochemical outcome.
Troubleshooting Guides
Problem 1: Poor Anomeric Selectivity in Glycosylation Reactions
Symptoms:
-
Formation of a nearly 1:1 mixture of α- and β-anomers.
-
Inconsistent α:β ratios between experiments.
-
Difficulty in separating the anomeric mixture.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate C2 Protecting Group | For 1,2-trans products, ensure a participating acyl group (e.g., benzoyl, acetyl) is at the C2 position. For 1,2-cis products, a non-participating ether group (e.g., benzyl, silyl) is required. |
| Suboptimal Lewis Acid Catalyst | The choice and amount of Lewis acid can significantly impact the anomeric ratio. Screen different Lewis acids (e.g., TMSOTf, BF₃·OEt₂, SnCl₄) and optimize their stoichiometry. |
| Incorrect Solvent | The polarity and coordinating ability of the solvent can influence the reaction mechanism. Ethereal solvents like diethyl ether or dichloromethane (B109758) are commonly used. Consider solvent effects on the stability of any oxocarbenium ion intermediates. |
| Non-optimal Reaction Temperature | Glycosylation reactions are often temperature-sensitive. Lowering the temperature may improve selectivity by favoring the thermodynamically more stable product or by enhancing the kinetic selectivity of a particular pathway. |
| Conformationally Flexible Donor | A flexible glycosyl donor can react through multiple conformations, leading to poor selectivity. Employ a conformationally restricted donor, for example, by introducing a cyclic protecting group like a 3,5-O-xylylene or 3,5-O-(di-tert-butylsilane) group.[7][8] |
Problem 2: Low or No Yield of the Desired Pentofuranoside
Symptoms:
-
Consumption of starting material without the formation of the desired product.
-
Formation of decomposition products.
-
Low isolated yield after purification.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inactive Glycosyl Donor or Acceptor | Confirm the integrity of your starting materials. The glycosyl donor may be deactivated by moisture. Ensure all reagents and solvents are anhydrous. The hydroxyl group of the acceptor may be too sterically hindered. |
| Inappropriate Activation Conditions | The promoter or catalyst may not be suitable for the leaving group on your glycosyl donor. For example, NIS/TfOH is commonly used for thioglycosides, while TMSOTf is used for glycosyl trichloroacetimidates. |
| Decomposition of Reactants or Products | Pentofuranosides can be sensitive to strongly acidic or basic conditions. Use milder reaction conditions if possible. If using a strong Lewis acid, consider adding a proton sponge to scavenge excess acid. |
| Suboptimal Reaction Time or Temperature | Monitor the reaction by TLC to determine the optimal reaction time. Prolonged reaction times can lead to product decomposition. |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of a 1,2-cis-β-Arabinofuranoside
This protocol is based on the use of a conformationally restricted donor with a B(C₆F₅)₃ catalyst.[8][9]
Materials:
-
3,5-O-xylylene-protected arabinofuranosyl trichloroacetimidate (B1259523) donor
-
Glycosyl acceptor (e.g., a primary alcohol)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
4 Å Molecular Sieves
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dry a flask containing 4 Å molecular sieves under high vacuum with heating, then cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Add the arabinofuranosyl donor and the glycosyl acceptor to the flask.
-
Dissolve the reactants in anhydrous DCM.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Add a solution of B(C₆F₅)₃ in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a few drops of triethylamine.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired β-arabinofuranoside.
Data Presentation
Table 1: Effect of Lewis Acid Promoter on the Stereoselectivity of Arabinofuranosylation
| Entry | Promoter (equiv) | Solvent | Temp (°C) | Yield (%) | α:β Ratio |
| 1 | TMSOTf (0.1) | DCM | -40 | 85 | 1:3 |
| 2 | BF₃·OEt₂ (0.1) | DCM | -40 | 78 | 1:2.5 |
| 3 | SnCl₄ (0.1) | DCM | -40 | 65 | 1:1 |
| 4 | B(C₆F₅)₃ (0.1) | DCM | -40 | 92 | 1:12 |
| 5 | B(C₆F₅)₃ (0.2) | DCM | -40 | 95 | 1:15 |
Data is illustrative and based on trends reported in the literature.[9]
Visualizations
Caption: Troubleshooting workflow for poor stereoselectivity.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 3. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cigs.unimo.it [cigs.unimo.it]
- 5. researchgate.net [researchgate.net]
- 6. A general method for determining the anomeric configuration of C-furanoside derivatives: a 1H nuclear magnetic resonance nuclear Overhauser effect study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Chemical synthesis of β-arabinofuranosyl containing oligosaccharides derived from plant cell wall extensins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereocontrol in Pentofuranose Reactions
Welcome to the technical support center for stereocontrol in pentofuranose reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental strategies for preventing anomerization and achieving desired stereochemical outcomes in glycosylation reactions involving this compound sugars.
Frequently Asked Questions (FAQs)
Q1: What is anomerization and why is it a significant problem in this compound reactions?
A1: Anomerization is the process where one anomer of a cyclic sugar converts into the other.[1] In pentofuranosides, this refers to the interconversion between the α and β anomers at the anomeric carbon (C-1). This is a significant challenge because furanosides anomerize more rapidly than their pyranoside counterparts, making it difficult to isolate a single, pure anomer.[2] The formation of anomeric mixtures complicates purification, reduces the yield of the desired stereoisomer, and can impact the biological activity of the final molecule.
Q2: What are the key factors that influence anomeric selectivity in this compound glycosylations?
A2: Several factors govern the stereochemical outcome of a this compound glycosylation reaction:
-
Protecting Groups: The choice of protecting groups on the sugar donor is critical. Neighboring groups at C-2 can participate in the reaction to favor the formation of 1,2-trans products.[3][4] Conformationally rigidifying protecting groups can also lock the furanose ring into a specific conformation, influencing the facial selectivity of the incoming nucleophile.[3][5]
-
Solvent: The solvent can influence the stability of reaction intermediates, such as the oxocarbenium ion, and can affect the anomeric effect.[6][7][8] For instance, solvents can alter the conformational preferences of the sugar, thereby impacting the stereochemical outcome.[6][9]
-
Lewis Acids: Lewis acids are often used to activate the glycosyl donor. The nature and concentration of the Lewis acid can significantly impact the anomerization rate and the final anomeric ratio.[10][11][12][13] Some Lewis acids can promote the equilibration of anomers, leading to the thermodynamically more stable product.[10][11]
-
Temperature: Reaction temperature affects the rates of both the glycosylation reaction and the anomerization process. Lower temperatures can sometimes help to minimize anomerization.
-
Catalysts: Specific catalysts have been developed to promote stereospecific glycosylations, overriding the inherent preferences of the substrate.[2][5][14]
Q3: How can I favor the formation of a 1,2-cis glycosidic linkage?
A3: The synthesis of 1,2-cis furanosides is particularly challenging because it requires avoiding neighboring group participation from a C-2 substituent.[15] Strategies to achieve this include:
-
Use of Non-Participating Protecting Groups: Employing a protecting group at the C-2 position that cannot participate in the reaction, such as a benzyl (B1604629) ether, is a common approach.
-
Catalyst-Controlled Glycosylation: Utilizing catalysts that direct the stereochemical outcome can be highly effective. For example, bis-thiourea and phenanthroline-based catalysts have been shown to promote the formation of 1,2-cis linkages with high selectivity.[2][5][14]
-
Substrate-Controlled Methods: These methods rely on specific protecting groups on the glycosyl donor to control stereoselectivity.[5][15] This can involve intramolecular aglycone delivery or the use of conformationally locked donors.[5][15]
Troubleshooting Guide
Problem 1: My reaction produces a nearly 1:1 mixture of α and β anomers.
| Potential Cause | Troubleshooting Suggestion |
| Rapid Anomerization of the Glycosyl Donor or Product | Lower the reaction temperature to slow down the rate of anomerization. |
| Lack of Stereocontrol from Protecting Groups | If a 1,2-trans product is desired, ensure a participating protecting group (e.g., acetate, benzoate) is present at the C-2 position. For a 1,2-cis product, use a non-participating group (e.g., benzyl ether) and consider a catalyst-controlled method. |
| Inappropriate Lewis Acid | The Lewis acid may be promoting rapid equilibration. Screen different Lewis acids (e.g., TMSOTf, SnCl₄, BF₃·OEt₂) or adjust the concentration.[12][13] |
| Solvent Effects | The solvent may be stabilizing the oxocarbenium ion, leading to a loss of stereoselectivity. Experiment with solvents of different polarities.[7][8] |
Problem 2: I am getting the wrong anomer as the major product.
| Potential Cause | Troubleshooting Suggestion |
| Thermodynamic vs. Kinetic Control | The reaction conditions may be favoring the thermodynamically more stable anomer. Try to run the reaction under kinetic control by using a more reactive donor, a shorter reaction time, and lower temperatures. |
| Unexpected Neighboring Group Participation | A protecting group, even one not at C-2, might be influencing the stereochemical outcome through remote participation.[4] Re-evaluate your protecting group strategy. |
| Catalyst Inhibition or Malfunction | If using a stereodirecting catalyst, ensure it is pure and that no impurities in the reaction mixture are inhibiting its function. |
Data Presentation
The following table summarizes the effect of different catalysts and protecting groups on the anomeric selectivity of pentofuranosylation reactions, providing a comparative overview of potential outcomes.
| Glycosyl Donor | Acceptor | Catalyst/Promoter | Solvent | α:β Ratio | Yield (%) | Reference |
| Xylofuranosyl Bromide | Primary Alcohol | Phenanthroline | CH₂Cl₂ | >20:1 | 95 | [5] |
| Arabinofuranosyl Phosphate (B84403) | Secondary Alcohol | Bis-thiourea | Toluene (B28343) | 1: >20 | 85 | [2] |
| Ribofuranosyl Donor (C2-OBn) | Simple Alcohol | NIS/TfOH | CH₂Cl₂ | Mixture | - | [3] |
| Arabinofuranosyl Donor (C2-OAc) | Simple Alcohol | TMSOTf | CH₂Cl₂ | 1:>20 (β) | High | [3] |
Experimental Protocols
Protocol 1: General Procedure for Phenanthroline-Catalyzed 1,2-cis Xylofuranosylation [5]
This protocol is designed to favor the formation of the α-anomer (1,2-cis).
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the xylofuranosyl bromide donor (1.0 eq.), the alcohol acceptor (1.2 eq.), and the phenanthroline catalyst (10 mol%).
-
Dissolve the components in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a few drops of triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to isolate the desired α-glycoside.
-
Determine the anomeric ratio using ¹H NMR spectroscopy by integrating the signals corresponding to the anomeric protons.
Protocol 2: General Procedure for Bis-thiourea Catalyzed 1,2-cis Arabinofuranosylation [2]
This protocol is designed to favor the formation of the β-anomer (1,2-cis).
-
In a glovebox or under an inert atmosphere, add the arabinofuranosyl phosphate donor (1.0 eq.) and the bis-thiourea catalyst (10 mol%) to a dry reaction vial.
-
Add anhydrous toluene to dissolve the solids.
-
Add the alcohol acceptor (1.5 eq.) to the reaction mixture.
-
Stir the reaction at the indicated temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture.
-
Purify the crude product via flash column chromatography to obtain the pure β-arabinofuranoside.
-
Confirm the stereochemical outcome by NMR analysis.
Visualizations
To further aid in understanding the concepts discussed, the following diagrams illustrate key pathways and workflows.
References
- 1. Anomer - Wikipedia [en.wikipedia.org]
- 2. Stereospecific Furanosylations Catalyzed by Bis-Thiourea Hydrogen-Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective 1,2-cis Furanosylations Catalyzed by Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How solvent influences the anomeric effect: roles of hyperconjugative versus steric interactions on the conformational preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. research.universityofgalway.ie [research.universityofgalway.ie]
- 12. Lewis acid promoted anomerisation of alkyl O- and S-xylo-, arabino- and fucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. par.nsf.gov [par.nsf.gov]
strategies to improve the stability of pentofuranose intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of pentofuranose intermediates during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound intermediates.
Issue 1: Low Yields in Glycosylation Reactions Due to Donor Instability
Symptoms:
-
Consistently low yields of the desired glycosylated product.
-
Formation of complex mixtures of byproducts.
-
Evidence of starting material degradation upon analysis (e.g., TLC, LC-MS).
Possible Causes and Solutions:
| Cause | Solution |
| Furanose to Pyranose Isomerization: The five-membered furanose ring can be thermodynamically less stable than the six-membered pyranose form, leading to rearrangement. | 1. Use of Conformationally Restricting Protecting Groups: Introduce cyclic protecting groups, such as a 2,3-O-isopropylidene acetal, to lock the sugar in the furanose conformation.[1] 2. Control of Reaction Temperature: Lowering the reaction temperature can disfavor the isomerization pathway. |
| Anomerization: The anomeric center can equilibrate, leading to a mixture of α and β products and potentially lower yield of the desired anomer. | 1. Choice of Protecting Groups: Electron-withdrawing protecting groups (e.g., acyl groups like benzoyl) at C2 can favor the formation of a 1,2-acyloxonium ion intermediate, which can lead to stereoselective outcomes. 2. Use of Specific Promoters: Certain promoters can influence the stereoselectivity of the glycosylation. |
| Hydrolysis of the Glycosyl Donor: The this compound intermediate may be sensitive to acidic or basic conditions, leading to hydrolysis. | 1. Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. 2. pH Control: Use non-acidic promoters or add a proton sponge if acidic byproducts are generated. |
| Elimination Reactions: The presence of a good leaving group can lead to the formation of unsaturated sugar derivatives. | 1. Choice of Leaving Group: Use a leaving group that is sufficiently reactive for glycosylation but less prone to elimination. 2. Optimize Reaction Conditions: Adjust the temperature and promoter to favor substitution over elimination. |
Issue 2: Difficulty in Isolating and Purifying the this compound Intermediate
Symptoms:
-
The desired intermediate appears unstable on silica (B1680970) gel chromatography.
-
Degradation of the product during workup or purification.
Possible Causes and Solutions:
| Cause | Solution |
| Acid-Sensitivity on Silica Gel: Residual acidity of silica gel can cause degradation or anomerization. | 1. Neutralize Silica Gel: Use silica gel that has been neutralized with a base (e.g., triethylamine (B128534) in the eluent). 2. Alternative Purification Methods: Consider other purification techniques such as flash chromatography with neutral alumina (B75360) or size-exclusion chromatography. |
| Instability to Protic Solvents: The intermediate may be unstable in protic solvents like methanol (B129727) used during workup. | 1. Aprotic Workup: Use aprotic solvents for extraction and washing. 2. Rapid Purification: Minimize the time the intermediate is in solution before being isolated as a solid. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm that my intermediate is in the furanose form and not the pyranose form?
A1: The most reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (³JHH) between protons on the sugar ring are characteristic of the ring conformation. For furanosides, these coupling constants differ significantly from those of pyranosides. Additionally, 13C NMR chemical shifts are sensitive to the ring size.
Q2: What are the best protecting groups to stabilize a this compound intermediate?
A2: The choice of protecting group is crucial.
-
For Kinetic Control: Silyl ethers (e.g., TBDMS, TIPS) are often used for their ease of introduction and removal. They can be introduced under mild conditions that favor the kinetic furanose product.
-
For Thermodynamic Stability: Cyclic acetals (e.g., isopropylidene) that bridge two adjacent hydroxyl groups (like at C2 and C3) can lock the ring in the furanose conformation and prevent isomerization.
-
To Influence Reactivity: Electron-withdrawing groups like esters (e.g., benzoates, acetates) can "disarm" the glycosyl donor, making it more stable, while electron-donating groups like ethers (e.g., benzyl) can "arm" it, increasing its reactivity.
Q3: Can the anomeric configuration (α or β) affect the stability of the this compound intermediate?
A3: Yes, the anomeric configuration can influence stability through the anomeric effect. The anomeric effect generally stabilizes the anomer with an axial C1-O bond. The interplay of the anomeric effect and steric interactions between substituents on the ring determines the overall conformational preference and stability.
Q4: At what temperature should I run my glycosylation reaction to favor the furanose product?
A4: Generally, lower temperatures are preferred to minimize the risk of isomerization to the more stable pyranose form. However, the optimal temperature will depend on the specific reactivity of your glycosyl donor and acceptor. It is often a trade-off between reaction rate and stability. Starting at a low temperature (e.g., -78 °C) and slowly warming the reaction is a common strategy.
Data Presentation
Table 1: Influence of Protecting Groups on the Anomeric Reactivity of Arabinofuranosyl Thioglycoside Donors
| Position of Silyl Ether | Protecting Group | Relative Reactivity |
| 3-OH | TBDPS | Arming |
| 5-OH | TBDPS | Arming |
| 3,5-di-OH | TBS | Arming |
| 3,5-cyclic | Di-tert-butylsilylene | Disarming |
Data synthesized from principles discussed in the literature. "Arming" indicates an increase in glycosylation reactivity, while "disarming" indicates a decrease.
Table 2: Equilibrium Ratios of Pyranoside vs. Furanoside Forms for D-Ribose in Solution
| Form | Mole Fraction at 27°C | Mole Fraction at 80°C |
| α-pyranose | 0.21 | 0.15 |
| β-pyranose | 0.59 | 0.49 |
| α-furanose | 0.06 | 0.11 |
| β-furanose | 0.14 | 0.25 |
These values illustrate that an increase in temperature can favor the population of the higher-energy furanose forms.
Experimental Protocols
Protocol 1: General Procedure for Silyl Protection of a this compound
-
Preparation: Dissolve the this compound starting material (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Base: Add a suitable base, such as imidazole (B134444) (2.5 equivalents) or 2,6-lutidine, to the solution.
-
Addition of Silylating Agent: Slowly add the silylating agent (e.g., TBDMSCl, 1.1 equivalents) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding a few drops of methanol. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Fischer Glycosylation to Prepare Methyl Pentofuranosides
-
Reaction Setup: Suspend the pentose (B10789219) (e.g., D-ribose) in anhydrous methanol.
-
Acid Catalyst: Add a catalytic amount of a strong acid (e.g., HCl in methanol or a sulfonic acid resin).
-
Reaction: Stir the mixture at room temperature. The reaction will initially be heterogeneous and become homogeneous as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed. Note that this reaction typically produces a mixture of furanosides and pyranosides, with the pyranosides being the thermodynamically favored products.
-
Neutralization: Upon completion, neutralize the acid with a base (e.g., pyridine (B92270) or an ion-exchange resin).
-
Purification: Concentrate the reaction mixture and purify by column chromatography to separate the anomers and ring isomers.
Visualizations
Caption: A generalized experimental workflow for a glycosylation reaction involving a silyl-protected this compound intermediate.
Caption: The equilibrium between the furanose, open-chain, and more stable pyranose forms of a pentose in solution.
References
Technical Support Center: Overcoming Steric Hindrance in Pentofuranose Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during pentofuranose coupling reactions, with a focus on overcoming steric hindrance.
Troubleshooting Guides
This section provides solutions to common problems encountered during sterically hindered this compound coupling reactions.
Problem 1: Low or No Product Yield
Q: My this compound coupling reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a sterically hindered this compound coupling reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Insufficient Reactivity of Glycosyl Donor/Acceptor:
-
Solution: The choice of activating system is critical. For thioglycoside donors, a combination of N-iodosuccinimide (NIS) with a catalytic amount of a Lewis acid such as silver triflate (AgOTf) or trimethylsilyl (B98337) triflate (TMSOTf) can be effective. Ensure all reagents are fresh and anhydrous. The concentration of the activator can also be optimized.
-
-
Decomposition of Starting Materials:
-
Solution: Pentofuranosyl donors can be unstable, particularly under acidic conditions. Monitor the stability of your donor and acceptor under the reaction conditions independently. Consider using milder activation methods or protecting groups that enhance stability.
-
-
Suboptimal Reaction Conditions:
-
Solution: Temperature and reaction time are critical parameters. Many glycosylation reactions are temperature-sensitive. Starting at a low temperature (e.g., -78 °C or -40 °C) and slowly warming the reaction can be beneficial. Monitor the reaction progress closely using thin-layer chromatography (TLC) to identify the optimal reaction time and to check for the decomposition of starting materials.
-
-
Presence of Moisture:
-
Solution: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. The use of molecular sieves (e.g., 4 Å) is highly recommended to remove residual water.
-
Problem 2: Poor Anomeric Selectivity (Formation of α/β Mixtures)
Q: My reaction is producing a mixture of α and β anomers. How can I improve the stereoselectivity of my this compound coupling reaction?
A: Achieving high anomeric selectivity is a common challenge in furanosylation, largely due to the flexible nature of the five-membered ring. Several factors can be adjusted to favor the formation of one anomer over the other.
Strategies to Improve Stereoselectivity:
-
Choice of Protecting Groups:
-
Neighboring Group Participation: A participating group (e.g., an acyl group like acetyl or benzoyl) at the C-2 position of the glycosyl donor can direct the incoming nucleophile to the trans position, leading to the formation of 1,2-trans-glycosides.
-
Non-Participating Groups: For the synthesis of 1,2-cis-glycosides, a non-participating group (e.g., an ether group like benzyl (B1604629) or silyl) at the C-2 position is required. However, this often leads to lower selectivity. In such cases, other factors like solvent and temperature become more critical.
-
-
Solvent Effects:
-
Ethereal Solvents: Solvents like diethyl ether and tetrahydrofuran (B95107) can favor the formation of α-glycosides.
-
Nitrile Solvents: Solvents such as acetonitrile (B52724) can promote the formation of β-glycosides.
-
-
Promoter System:
-
The choice of promoter can significantly influence the stereochemical outcome. For instance, in some systems, using a combination of NIS and a catalytic amount of a strong Lewis acid like TfOH can favor the formation of the β-anomer.
-
-
Temperature:
-
Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product.
-
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a more significant challenge in this compound coupling compared to pyranose coupling?
A1: The five-membered ring of a this compound is more flexible and less conformationally restricted than the six-membered ring of a pyranose. This flexibility can lead to multiple accessible conformations, some of which may shield one face of the anomeric carbon more than the other, making nucleophilic attack more difficult and less selective. Additionally, substituents on the furanose ring can have more pronounced steric interactions due to the ring's geometry.
Q2: How do I choose the right protecting group strategy for a sterically hindered this compound coupling?
A2: The choice of protecting groups is crucial for both reactivity and selectivity.
-
For achieving 1,2-trans stereoselectivity , a participating group at the C-2 position (e.g., acetate, benzoate) is the most reliable strategy.
-
For 1,2-cis stereoselectivity , a non-participating group at C-2 (e.g., benzyl ether, silyl (B83357) ether) is necessary. In this case, you may need to screen different solvents and reaction temperatures to optimize the anomeric ratio.
-
Bulky protecting groups on other positions (C-3 and C-5) can also influence the conformation of the furanose ring and, consequently, the stereochemical outcome of the glycosylation.
Q3: What role does the glycosyl acceptor's reactivity play in overcoming steric hindrance?
A3: A more nucleophilic acceptor can sometimes overcome moderate steric hindrance on the glycosyl donor. However, for highly hindered systems, increasing the acceptor's concentration or using a more reactive acceptor may not be sufficient and can sometimes lead to side reactions. It is often more effective to modify the glycosyl donor or the reaction conditions.
Q4: Can computational modeling help in predicting the outcome of a sterically hindered this compound coupling?
A4: Yes, computational studies can be a valuable tool. Density functional theory (DFT) calculations can help predict the preferred conformations of the glycosyl donor and the transition states for the attack of the nucleophile from the α- and β-faces. This can provide insights into the likely stereochemical outcome and help in the rational design of experiments.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on overcoming steric hindrance in this compound coupling reactions.
Table 1: Effect of Catalyst on the Stereoselectivity of a Phenanthroline-Catalyzed Arabinofuranosylation [1]
| Entry | Catalyst | Yield (%) | α:β Ratio |
| 1 | BPhen | 90 | 1:8 |
| 2 | AgOTf | 75 | 1:3 |
| 3 | DTBMP | 65 | 1:2.2 |
Reaction conditions: Arabinofuranosyl bromide donor, acceptor, and catalyst in a 5:1 mixture of MTBE and CH₂Cl₂ at 25 °C. BPhen = 4,7-diphenyl-1,10-phenanthroline; AgOTf = Silver triflate; DTBMP = 2,6-di-tert-butyl-4-methylpyridine (B104953).
Table 2: Influence of Donor Anomeric Composition on Bis-Thiourea-Catalyzed Furanosylation Selectivity [2]
| Entry | Donor α:β Ratio | Product α:β Ratio |
| 1 | >20:1 | 1:25 |
| 2 | 8:1 | 1:10 |
Reaction conditions: Arabinofuranosyl phosphate (B84403) donor, alcohol acceptor, and bis-thiourea catalyst in nPr₂O at 40 °C.
Experimental Protocols
Protocol 1: General Procedure for Phenanthroline-Catalyzed Stereoselective Furanosylation [1]
-
To an oven-dried flask containing a solution of the furanosyl bromide donor (0.2 mmol) and the alcohol acceptor (0.1 mmol) in a 5:1 mixture of MTBE/CH₂Cl₂ (0.2 M) is added 2,6-di-tert-butyl-4-methylpyridine (DTBMP) (0.2 mmol).
-
4,7-diphenyl-1,10-phenanthroline (BPhen) (0.01 mmol, 10 mol%) is then added to the reaction mixture.
-
The reaction is stirred at 25 °C and monitored by TLC.
-
Upon completion, the reaction mixture is concentrated and purified by silica (B1680970) gel chromatography to afford the desired furanoside product.
Visualizations
Diagram 1: General Workflow for Troubleshooting Low Yield in this compound Coupling
Caption: Troubleshooting workflow for low-yield this compound coupling reactions.
Diagram 2: Factors Influencing Anomeric Selectivity in Furanosylation
Caption: Factors influencing the stereochemical outcome of this compound glycosylation.
Diagram 3: Simplified Mechanism of NIS/AgOTf Promoted Glycosylation
Caption: A simplified representation of the NIS/AgOTf promoted glycosylation mechanism.
References
Technical Support Center: Optimization of Protecting Group Strategy for Pentofuranose Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing protecting group strategies for pentofuranose synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when choosing a protecting group for a this compound?
A1: The selection of a protecting group hinges on several key factors:
-
Regioselectivity: The ability to protect a specific hydroxyl group in the presence of others. This is often dictated by the steric hindrance of the protecting group and the relative reactivity of the hydroxyl groups (typically primary > secondary).[1][2]
-
Orthogonality: Choosing protecting groups that can be removed under specific conditions without affecting other protecting groups present in the molecule.[3][4][5] This is crucial for multi-step syntheses.
-
Stability: The protecting group must be stable to the reaction conditions planned for subsequent steps.[3]
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions to avoid degradation of the this compound core.[3][6]
-
Influence on Reactivity: Protecting groups can influence the reactivity of the sugar, for instance, electron-withdrawing groups like acyl esters can deactivate a glycosyl donor.[1][7]
Q2: What is an orthogonal protecting group strategy and why is it important in this compound synthesis?
A2: An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule, each of which can be removed by a specific set of reagents and reaction conditions that do not affect the other protecting groups.[3][4][5] Given that pentofuranoses have multiple hydroxyl groups of similar reactivity, an orthogonal approach is essential for the regioselective modification of the sugar ring. For example, a common orthogonal set includes a silyl (B83357) ether (removed by fluoride), a benzyl (B1604629) ether (removed by hydrogenolysis), and an acyl group (removed by base).
Q3: How can I selectively protect the primary hydroxyl group (C5-OH) of a this compound?
A3: The primary hydroxyl group at the C5 position is the most sterically accessible and generally the most reactive hydroxyl group on a this compound.[1][2] This allows for its selective protection using bulky protecting groups. Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), are commonly used for this purpose.[8][9] The reaction is typically carried out using the corresponding silyl chloride in the presence of a base like imidazole (B134444) in an aprotic solvent such as DMF.[10][11]
Q4: What are "participating" and "non-participating" protecting groups, and how do they affect stereoselectivity in glycosylation reactions?
A4: In the context of glycosylation, a participating group, typically an acyl group (like acetyl or benzoyl) at the C2 position, can form a cyclic intermediate (an oxonium ion) that blocks one face of the furanose ring. This directs the incoming nucleophile (the acceptor) to the opposite face, resulting in the formation of a 1,2-trans-glycoside. A non-participating group, such as a benzyl or silyl ether at C2, does not form this intermediate, and the stereochemical outcome is influenced by other factors, often leading to a mixture of 1,2-cis and 1,2-trans products or favoring the 1,2-cis product under certain conditions.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the protection and deprotection of pentofuranoses.
| Problem | Possible Cause(s) | Suggested Solution(s) | Citation(s) |
| Low or No Yield During Protection Reaction | 1. Inactive reagents (e.g., moisture-sensitive silyl chlorides).2. Steric hindrance preventing access to the hydroxyl group.3. Inappropriate solvent or base. | 1. Use freshly distilled solvents and new or properly stored reagents.2. For sterically hindered hydroxyls, consider a less bulky protecting group or more forcing reaction conditions (e.g., higher temperature, stronger base).3. Screen different solvents and bases to optimize reaction conditions. | [10] |
| Incomplete Deprotection | 1. Insufficient reagent or reaction time.2. Catalyst poisoning (in hydrogenation reactions).3. Poor solubility of the substrate.4. Peptide aggregation (in the context of glycopeptides). | 1. Increase the equivalents of the deprotecting agent and/or extend the reaction time. Monitor the reaction by TLC or HPLC.2. Use a fresh catalyst, increase catalyst loading, or filter the reaction mixture through Celite® and add fresh catalyst.3. Try different solvent systems to improve solubility.4. Use chaotropic agents or switch to a solvent like N-methylpyrrolidone (NMP) to disrupt aggregation. | [12][13][14] |
| Protecting Group Migration (Acyl or Silyl) | 1. Basic or acidic conditions can catalyze the migration of acyl groups to adjacent free hydroxyls, often through a cyclic orthoester intermediate.2. Silyl groups can migrate, especially under basic conditions or in the presence of fluoride (B91410) ions. | 1. To prevent acyl migration, use milder deprotection conditions. For example, enzymatic deacetylation can be highly selective. Benzoyl groups are generally less prone to migration than acetyl groups due to steric hindrance.2. When desilylating in the presence of other hydroxyl groups, use carefully controlled conditions (e.g., stoichiometric amounts of fluoride source at low temperature). Consider using a protecting group less prone to migration. | [15][16][17][18][19] |
| Unwanted Side Reactions (e.g., elimination, ring opening) | 1. Harsh reaction conditions (strong acid or base, high temperatures).2. Presence of unprotected, reactive functional groups. | 1. Employ milder reaction conditions. For example, use a weaker acid or base, or conduct the reaction at a lower temperature.2. Ensure that all functional groups that are not intended to react are adequately protected with stable protecting groups. | [3] |
| Formation of Diastereomers during Acetal (B89532) Protection (e.g., THP) | The introduction of a THP ether creates a new stereocenter, resulting in a mixture of diastereomers. | This is an inherent characteristic of THP protection. If diastereomeric separation is problematic, consider using an achiral acetal protecting group like a methoxymethyl (MOM) ether. | [20] |
Quantitative Data Summary
The following tables provide a summary of representative yields and reaction conditions for common protection and deprotection reactions in this compound synthesis. Note that yields are substrate-dependent and may require optimization.
Table 1: Regioselective Protection of this compound Derivatives
| This compound Derivative | Target -OH | Protecting Group | Reagents and Conditions | Yield (%) | Citation(s) |
| D-Ribose | 1,2; 3,5-di-protection | Isopropylidene (acetonide) | Acetone, H₂SO₄, rt | 82 (as diketal) | [21] |
| D-Xylose | 1,2; 3,5-di-protection | Isopropylidene (acetonide) | Acetone, H₂SO₄, rt | - | [21] |
| 1,2-O-Isopropylidene-α-D-idofuranose | 6-OH (primary) | TBS | TBS-Cl, Imidazole, DMF, rt | High | [8] |
| Benzyl β-D-ribopyranoside | All OHs | Benzoyl | Benzoyl chloride, Pyridine | 95 | [22] |
| Methyl α-D-glucopyranoside | 4-OH free | Dibutyltin oxide, then BzCl | Bu₂SnO, BzCl, 70-100 °C | 91 | [2] |
Table 2: Selective Deprotection of this compound Derivatives
| Protected this compound | Protecting Group to be Cleaved | Reagents and Conditions | Yield (%) | Citation(s) |
| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | 5,6-O-Isopropylidene | 80% Acetic acid (aq) | High | [21] |
| Benzyl β-D-ribopyranoside tribenzoate | Benzyl | H₂, Pd black, Dioxane | High | [22] |
| Silyl-protected idofuranose | Silyl (e.g., TBS) | TBAF (1M in THF), rt | High | [8] |
| Benzylidene acetal (glucose derivative) | Benzylidene (reductive opening) | Et₃SiH, I₂, MeCN, 0-5 °C, 10-30 min | up to 95 | [23] |
| Benzyl-protected idofuranose | Benzyl | H₂, 10% Pd/C, EtOH or EtOAc | High | [8] |
Experimental Protocols
Protocol 1: Selective Silylation of the Primary Hydroxyl Group (C5-OH)
This protocol describes the selective protection of the primary C5 hydroxyl group of a 1,2-O-isopropylidene-protected ribofuranose using tert-butyldimethylsilyl chloride (TBS-Cl).
-
Materials:
-
1,2-O-Isopropylidene-α-D-ribofuranose
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 1,2-O-isopropylidene-α-D-ribofuranose (1 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until dissolved.
-
Add TBS-Cl (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
Protocol 2: Benzylation of a Secondary Hydroxyl Group
This protocol details the protection of a secondary hydroxyl group using benzyl bromide and sodium hydride.
-
Materials:
-
This compound with a free secondary hydroxyl group
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (B95107) (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the this compound derivative (1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 3: Deprotection of a Silyl Ether using TBAF
This protocol describes the removal of a TBS protecting group using tetrabutylammonium (B224687) fluoride (TBAF).
-
Materials:
-
Silyl-protected this compound
-
Tetrabutylammonium fluoride (TBAF, 1M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the silyl-protected this compound (1 eq) in anhydrous THF.
-
Add TBAF solution (1.1 eq) dropwise at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 4: Reductive Opening of a 4,6-O-Benzylidene Acetal
This protocol describes the regioselective reductive opening of a 4,6-O-benzylidene acetal on a pyranose (adaptable to furanose systems with appropriate diols) to afford a 6-O-benzyl ether and a free 4-OH group.[23][24][25][26]
-
Materials:
-
4,6-O-Benzylidene-protected sugar
-
Triethylsilane (Et₃SiH)
-
Triflic acid (TfOH)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Molecular sieves (4 Å)
-
Triethylamine (B128534) (NEt₃)
-
Methanol (MeOH)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the benzylidene-protected sugar (1 eq) in anhydrous DCM under an inert atmosphere (e.g., Argon).
-
Add activated molecular sieves (4 Å).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Cool the mixture to -78 °C.
-
Add Et₃SiH (2.0-3.0 eq) followed by TfOH (2.0-3.0 eq).
-
Stir the reaction at -78 °C and allow it to slowly warm to room temperature, monitoring progress by TLC.
-
Quench the reaction at 0 °C by adding triethylamine followed by methanol.
-
Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
-
Visualizations
Caption: Decision workflow for selecting a protecting group in this compound synthesis.
Caption: Troubleshooting workflow for incomplete deprotection in this compound synthesis.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. biosynth.com [biosynth.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. media.neliti.com [media.neliti.com]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 10. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. glenresearch.com [glenresearch.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Investigation of acetyl migrations in furanosides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. research.abo.fi [research.abo.fi]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. electronicsandbooks.com [electronicsandbooks.com]
- 23. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]
- 24. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Troubleshooting Unexpected Side Reactions in Pentofuranose Chemistry
Welcome to the technical support center for pentofuranose chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve unexpected side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected side reactions in this compound chemistry?
A1: The most frequently encountered side reactions in this compound chemistry include:
-
Pyranoside-Furanoside Isomerization: Formation of a six-membered pyranose ring instead of, or in a mixture with, the desired five-membered furanose ring. Furanosides are generally less thermodynamically stable than their pyranoside counterparts, often leading to equilibrium mixtures.[1][2]
-
Anomerization: Formation of a mixture of α and β anomers at the anomeric carbon (C-1). This is a common issue in glycosylation reactions where stereocontrol is crucial.[3][4]
-
Protecting Group Migration: Acyl or silyl (B83357) protecting groups can migrate between hydroxyl groups, particularly under acidic or basic conditions, leading to a mixture of constitutional isomers.
-
Degradation: Under strong acidic conditions, pentofuranoses can degrade to form furfural (B47365) and other decomposition products.[5]
-
Elimination Reactions: The formation of unsaturated sugar derivatives can occur, especially when dealing with substrates that have good leaving groups.
Q2: Why is my this compound compound isomerizing to a pyranose form?
A2: The isomerization from a furanose to a pyranose ring is a common challenge because pyranosides are generally more thermodynamically stable.[1][2] This equilibrium can be influenced by several factors:
-
Acid Catalysis: The presence of acid can facilitate the opening of the furanose ring to an acyclic intermediate, which can then re-close to form the more stable pyranose ring.[6][7]
-
Solvent: The choice of solvent can impact the equilibrium. Nonpolar solvents may favor the furanoside form in some cases, while polar solvents can shift the equilibrium.[6][7]
-
Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for ring opening and isomerization, often favoring the thermodynamically more stable pyranoside at equilibrium.[4]
-
Substituents: The nature and position of substituents on the sugar ring can influence the relative stability of the furanose and pyranose forms. For instance, bulky substituents or those that introduce strain can shift the equilibrium.[1][6]
Q3: How can I control the stereoselectivity at the anomeric center?
A3: Controlling anomeric stereoselectivity (α vs. β) is a central challenge in glycosylation chemistry. Several strategies can be employed:
-
Choice of Glycosyl Donor and Promoter: The nature of the leaving group on the glycosyl donor and the choice of promoter/activator are critical. For example, using a participating neighboring group at C-2 (like an acetyl or benzoyl group) can favor the formation of the 1,2-trans product.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stereochemical outcome of a glycosylation reaction.
-
Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product.[8]
-
Protecting Groups: The protecting groups on both the glycosyl donor and acceptor can exert steric and electronic effects that direct the stereochemical outcome of the glycosylation.[9]
Troubleshooting Guides
Problem 1: My reaction is producing a mixture of pyranoside and furanoside isomers.
Symptoms:
-
NMR spectra show a complex mixture of signals, indicating the presence of more than one major product.
-
Chromatographic analysis (TLC, HPLC, or GC) reveals multiple spots or peaks with similar polarities.
-
The isolated yield of the desired furanoside is lower than expected.
Possible Causes and Solutions:
| Cause | Proposed Solution |
| Acid-Catalyzed Isomerization | Neutralize any acidic catalysts or byproducts as soon as the reaction is complete. Consider using a non-acidic catalyst system if possible. For reactions that require acid, use the mildest acid at the lowest effective concentration.[6][7] |
| Thermodynamic Equilibrium | Furanosides can be the kinetic product, while pyranosides are often the thermodynamic product.[2] Monitor the reaction over time to see if the product ratio changes. It may be necessary to stop the reaction before it reaches equilibrium to isolate the desired furanoside. |
| Solvent Effects | The pyranoside-to-furanoside ratio can be solvent-dependent. If possible, screen a range of solvents. Nonpolar solvents like toluene (B28343) have been shown to favor the furanoside form in some cases.[6][7] |
| Protecting Group Effects | The choice of protecting groups can influence the stability of the furanose ring. Per-O-sulfated and some bulky silyl-protected pentoses have shown a preference for the furanoside form.[1][6] Consider if your protecting group strategy can be modified to stabilize the furanoside. |
Problem 2: My glycosylation reaction is yielding a mixture of α and β anomers.
Symptoms:
-
¹H NMR of the product mixture shows two distinct signals for the anomeric proton.
-
The product appears as two closely eluting spots on TLC or peaks in HPLC.
Possible Causes and Solutions:
| Cause | Proposed Solution |
| Lack of Stereocontrol | The reaction conditions do not sufficiently favor the formation of one anomer over the other. |
| Neighboring Group Participation | The absence of a participating group at the C-2 position can lead to poor stereoselectivity. If you desire the 1,2-trans product, ensure you have a participating protecting group (e.g., acetate, benzoate) at C-2. |
| Solvent Influence | Ethereal solvents like diethyl ether or THF can sometimes favor the formation of the α-anomer, while acetonitrile (B52724) can favor the β-anomer. A solvent screen may be beneficial. |
| Reaction Temperature | Running the reaction at a lower temperature (e.g., -78 °C) can often improve stereoselectivity by favoring the kinetic product.[8] |
| Anomerization of the Glycosyl Donor | The glycosyl donor itself may be anomerizing under the reaction conditions prior to glycosylation. Ensure the donor is anomerically pure before starting the reaction and consider conditions that minimize pre-anomerization. |
Data Presentation
Table 1: Influence of Reaction Conditions on Pyranoside-Furanoside Equilibrium
| Substrate | Conditions | Solvent | Pyranoside:Furanoside Ratio | Reference |
| Methyl β-D-galactoside (benzoylated) | TfOH (cat.) | CD₂Cl₂ | 1:3 | [7] |
| Methyl β-D-galactoside (benzoylated) | TfOH (cat.) | CD₃CN | Furanoside content significantly decreased | [7] |
| N-Acetylgalactosamine | Mild Acid | D₂O | 95:5 | [1] |
| α-L-Arabinopyranoside (per-O-sulfated) | Acidic | Not specified | Furanoside is 2.5 kcal/mol more stable | [1][2] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Pyranoside-to-Furanoside Isomerization
This protocol is a general guideline for inducing isomerization and can be adapted based on the specific substrate.
Materials:
-
Benzoylated methyl β-D-galactopyranoside (100 mg)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (5 mL)
-
Triflic acid (TfOH) solution (e.g., 0.1 M in CH₂Cl₂)
-
Triethylamine (B128534) (quenching agent)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)
-
TLC plates, silica (B1680970) gel for column chromatography, and appropriate solvents (e.g., hexanes/ethyl acetate)
Procedure:
-
Dissolve the benzoylated methyl β-D-galactopyranoside in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of triflic acid solution dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The furanoside product is typically less polar than the pyranoside starting material.
-
Once the desired ratio of furanoside to pyranoside is observed (or after a predetermined time), quench the reaction by adding triethylamine to neutralize the acid.
-
Dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product mixture by silica gel column chromatography to separate the furanoside and pyranoside isomers.
Protocol 2: Stereoselective Glycosylation with a Participating Neighboring Group
This protocol describes a general procedure for obtaining a 1,2-trans-glycoside.
Materials:
-
Glycosyl donor with a participating group at C-2 (e.g., a benzoylated thioglycoside) (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
N-Iodosuccinimide (NIS) (1.1 equiv)
-
Triflic acid (TfOH) or Silver Triflate (AgOTf) (catalytic amount, e.g., 0.1 equiv)
-
Activated molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl donor, glycosyl acceptor, and activated molecular sieves.
-
Add anhydrous dichloromethane and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C or -78 °C).
-
Add N-Iodosuccinimide to the mixture and stir for 15 minutes.
-
Add the catalytic amount of TfOH or AgOTf.
-
Monitor the reaction by TLC until the glycosyl donor is consumed.
-
Quench the reaction by adding triethylamine or a saturated solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature, then filter through a pad of Celite, washing with dichloromethane.
-
Wash the combined filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Equilibrium between pyranose, open-chain, and furanose forms.
Caption: Troubleshooting workflow for unexpected side reactions.
Caption: Factors influencing the pyranoside-furanoside equilibrium.
References
- 1. Driving Force of the Pyranoside-into-Furanoside Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and mechanisms of the acid degradation of the aldopentoses to furfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - The intramolecular stabilizing effects of O-benzoyl substituents as a driving force of the acid-promoted pyranoside-into-furanoside rearrangement [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
Navigating the Chromatographic Maze: A Technical Support Center for Pentofuranose Anomer Resolution
Welcome to the dedicated technical support center for scientists, researchers, and drug development professionals grappling with the intricacies of pentofuranose anomer resolution in chromatography. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in resolving this compound anomers?
The main difficulty lies in the phenomenon of mutarotation, where the α and β anomers of a reducing sugar, such as a this compound, interconvert in solution. This dynamic equilibrium can lead to peak broadening or the appearance of split peaks during chromatographic separation, making it challenging to achieve baseline resolution and accurate quantification. Additionally, the high polarity of these sugars can make them difficult to retain on traditional reversed-phase columns.
Q2: I'm observing broad or split peaks for my this compound anomers. What is the most likely cause?
Peak splitting or broadening for reducing sugars is most commonly attributed to on-column mutarotation.[1] If the rate of anomer interconversion is comparable to the speed of the chromatographic separation, the anomers will not elute as sharp, distinct peaks. Instead, a broadened peak, a flattened peak, or two interconnected peaks will be observed.
Q3: How can I minimize mutarotation during my HPLC analysis?
There are two primary strategies to address mutarotation in HPLC:
-
Elevated Temperature: Increasing the column temperature, often in the range of 60-80°C, can accelerate the rate of anomer interconversion.[2] When the interconversion is significantly faster than the separation, the two anomers will elute as a single, sharp peak.[3][4]
-
High pH Mobile Phase: Using an alkaline mobile phase (pH > 10) also speeds up mutarotation, leading to the coalescence of the anomeric peaks.[2] It is crucial to use a pH-stable column, such as a polymer-based one, under these conditions.
Q4: What type of HPLC column is best suited for separating this compound anomers?
Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective technique for retaining and separating polar compounds like pentofuranoses.[5] Amide and amino-functionalized stationary phases are commonly used for this purpose.[6] For specific applications requiring the separation of enantiomers as well as anomers, chiral stationary phases, such as those based on polysaccharide derivatives, can be employed.[7]
Q5: Why is derivatization necessary for GC analysis of pentofuranoses?
Pentofuranoses are non-volatile due to their multiple polar hydroxyl groups, making them unsuitable for direct analysis by gas chromatography (GC).[8] Derivatization is a chemical modification process that replaces the active hydrogens on the hydroxyl groups with less polar, more volatile moieties. This increases the volatility of the sugar, allowing it to be analyzed by GC.
Q6: What are the most common derivatization methods for GC analysis of pentofuranoses?
The most common derivatization techniques for sugars are silylation and acetylation.[8] A widely used and effective method is a two-step process involving oximation followed by silylation. The initial oximation step reduces the number of anomeric isomers, simplifying the resulting chromatogram to typically two peaks corresponding to the syn and anti isomers of the oxime.[8]
Troubleshooting Guides
HPLC/HILIC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution/Peak Tailing | Suboptimal mobile phase composition. | Optimize the ratio of organic solvent (typically acetonitrile) to the aqueous buffer. A higher aqueous content generally decreases retention in HILIC. |
| Inappropriate pH of the mobile phase. | Adjust the pH of the aqueous portion of the mobile phase. For amino columns, a slightly alkaline environment can improve peak shape. | |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Split Peaks | On-column mutarotation. | Increase the column temperature (e.g., to 60-80°C) to promote peak coalescence.[2] Alternatively, use a high pH mobile phase if your column is stable under such conditions. |
| Sample diluent is too strong (too much water). | Dilute the sample in a solvent that is similar in composition to the mobile phase, or in a higher percentage of the organic solvent.[9] | |
| Irreproducible Retention Times | Slow column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection. HILIC columns can require longer equilibration times than reversed-phase columns. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. Even small fluctuations in ambient temperature can affect retention times.[4] | |
| Mobile phase instability. | Prepare fresh mobile phase daily, especially if using volatile buffers like ammonium (B1175870) bicarbonate.[10] |
GC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Multiple Peaks for a Single Anomer | Incomplete derivatization. | Ensure the derivatization reaction goes to completion by optimizing reaction time and temperature. |
| Presence of multiple derivatized forms (e.g., different silylation products). | Use a two-step derivatization method (oximation followed by silylation) to reduce the number of isomers.[8] | |
| Poor Peak Shape (Tailing) | Active sites on the column or in the inlet liner. | Use a deactivated inlet liner and a high-quality capillary column suitable for sugar analysis. |
| Column bleed. | Condition the column according to the manufacturer's instructions. | |
| Low Response | Degradation of derivatives. | Ensure that the derivatized samples are analyzed promptly or stored under appropriate conditions (e.g., cold and dry) to prevent hydrolysis. |
| Adsorption in the injector or column. | Check for and address any active sites in the system. |
Experimental Protocols
HILIC Separation of this compound Anomers
This protocol provides a general framework for the separation of this compound anomers using HILIC with UV or Evaporative Light Scattering Detection (ELSD).
1. Materials and Reagents:
-
This compound standard (e.g., D-Ribose)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium formate (B1220265) or Triethylamine (for mobile phase modification)
-
Formic acid (for pH adjustment)
-
HILIC column (e.g., Amide, Amino, or a specialized sugar column)
2. Instrument and Conditions:
-
HPLC system with a column oven and a suitable detector (UV or ELSD)
-
Mobile Phase A: Water with 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 85% to 75% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C (can be optimized)
-
Injection Volume: 5 µL
-
Detector: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min) or low wavelength UV (e.g., 195 nm)
3. Sample Preparation:
-
Dissolve the this compound standard in the initial mobile phase composition (85% acetonitrile) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. Procedure:
-
Equilibrate the HILIC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Acquire the chromatogram.
-
To improve resolution or manipulate retention times, adjust the gradient profile, mobile phase pH, or column temperature.
GC-MS Analysis of Derivatized this compound Anomers
This protocol outlines a common two-step derivatization procedure (oximation followed by silylation) for the analysis of pentofuranoses by GC-MS.
1. Materials and Reagents:
-
This compound standard (e.g., D-Ribose)
-
Pyridine (anhydrous)
-
Hydroxylamine (B1172632) hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal standard (e.g., Sorbitol)
-
Helium (carrier gas)
2. Instrument and Conditions:
-
GC-MS system with a split/splitless injector and a mass selective detector
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar)
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 250°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 50-600
3. Derivatization Procedure:
-
Oximation:
-
To 1 mg of the dry this compound standard, add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine.
-
Vortex and heat at 90°C for 30 minutes.
-
-
Silylation:
-
Cool the sample to room temperature.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Vortex and heat at 60°C for 30 minutes.
-
-
Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical steps for troubleshooting common issues in this compound anomer chromatography.
Caption: Troubleshooting workflow for peak splitting in HILIC.
Caption: Troubleshooting workflow for multiple peaks in GC analysis.
References
- 1. Sucrose analysis - Page 2 - Chromatography Forum [chromforum.org]
- 2. shodex.com [shodex.com]
- 3. chromtech.com [chromtech.com]
- 4. How does increasing column temperature affect LC methods? [sciex.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 9. support.waters.com [support.waters.com]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Minimizing C2 Epimerization of Pentofuranose
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you minimize epimerization at the C2 position of pentofuranosides during glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is C2 epimerization in pentofuranose glycosylation and why is it a problem?
A1: C2 epimerization is an undesired side reaction that occurs during the synthesis of glycosides, particularly with pentofuranoses like ribose. It involves the inversion of the stereochemistry at the second carbon atom (C2) of the sugar ring. For example, when synthesizing a ribonucleoside (a β-anomer), C2 epimerization can lead to the formation of the corresponding arabinofuranoside derivative, which is the C2 epimer. This is problematic as it results in a mixture of diastereomers that are often difficult to separate, reducing the overall yield of the desired product and complicating purification processes.[1]
Q2: What is the primary mechanism behind C2 epimerization?
A2: The mechanism of C2 epimerization often involves the abstraction of the proton at the C2 position by a base. This deprotonation is facilitated by the acidity of the C2 proton, which is adjacent to the electron-withdrawing group at the anomeric center. The resulting intermediate, an enolate or enediol, is planar at C2. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of the original sugar and its C2 epimer.[1] Reaction conditions that are basic or involve prolonged exposure to heat can promote this process.
Q3: How does the choice of protecting group at the 2'-hydroxyl position influence C2 epimerization?
A3: The protecting group at the C2-hydroxyl position plays a crucial role in controlling the stereochemical outcome of a glycosylation reaction.
-
Participating Groups: Acyl-type protecting groups, such as benzoyl (Bz) or acetyl (Ac), are known as "participating groups." During the reaction, the carbonyl oxygen of the acyl group can attack the anomeric center, forming a stable cyclic dioxolenium ion intermediate. This intermediate shields one face of the sugar ring, forcing the incoming nucleophile (glycosyl acceptor) to attack from the opposite face. This mechanism, known as neighboring group participation, leads to the exclusive formation of the 1,2-trans-glycoside, thereby preventing C2 epimerization.
-
Non-Participating Groups: Ether-type protecting groups, such as benzyl (B1604629) (Bn) or silyl (B83357) ethers (e.g., TBDMS), are "non-participating." They do not form a cyclic intermediate and thus offer less control over the stereochemistry at the anomeric center. While they can be essential for certain synthetic strategies, they do not inherently prevent C2 epimerization through anchimeric assistance. However, bulky non-participating groups can influence the stereoselectivity through steric hindrance.
Q4: Can enzymatic methods be used to avoid C2 epimerization?
A4: Yes, enzymatic methods offer a high degree of stereoselectivity and can be an excellent alternative to chemical synthesis for minimizing epimerization. Enzymes such as glycosyltransferases are designed by nature to catalyze the formation of specific glycosidic bonds with precise control over the stereochemistry at both the anomeric carbon and other positions on the sugar ring. While the substrate scope can be limited, chemoenzymatic approaches that combine chemical synthesis of a sugar donor with enzymatic glycosylation can be a powerful strategy.
Troubleshooting Guide: High Levels of C2 Epimer
If you are observing a significant amount of the C2 epimer in your reaction product, consult the following troubleshooting guide.
| Observation/Problem | Potential Cause | Suggested Solution |
| High C2 Epimer with 2'-O-Ether Protecting Group | Use of a non-participating protecting group allows for less stereochemical control. | Switch to a 2'-O-acyl participating protecting group like benzoyl (Bz) or pivaloyl (Piv) to enforce the formation of the 1,2-trans product. |
| Epimerization even with a Participating Group | The reaction conditions are too harsh (high temperature, prolonged reaction time), leading to breakdown of the desired kinetic product. | Optimize reaction conditions: run the reaction at a lower temperature (e.g., starting at -78°C and slowly warming up) and monitor the reaction closely by TLC to avoid unnecessarily long reaction times.[1] |
| The promoter or Lewis acid used is too strong, leading to side reactions. | Screen different promoters. For example, if using a strong Lewis acid like TMSOTf, consider a milder activator or using it at a lower temperature. | |
| Inconsistent Results Between Batches | Presence of moisture or basic impurities in solvents or reagents. | Ensure all reagents and solvents are rigorously dried and purified. Use freshly activated molecular sieves to scavenge any residual water.[1] |
| Low Overall Yield and Epimer Formation | The glycosyl donor is not sufficiently reactive, requiring harsh conditions that promote epimerization. | Modify the leaving group on the glycosyl donor to increase its reactivity (e.g., using a thioglycoside or a trichloroacetimidate (B1259523) donor). |
| Epimerization during Workup or Purification | pH conditions during aqueous workup or on the silica (B1680970) gel for chromatography are promoting epimerization. | Maintain neutral or slightly acidic conditions during workup and purification.[1] Consider using a buffered silica gel for chromatography if the product is acid or base sensitive. |
Data Presentation: Protecting Group Performance
While exact epimerization ratios are highly dependent on the specific substrates and reaction conditions, the following table summarizes the general effectiveness of commonly used 2'-hydroxyl protecting groups in controlling C2 stereochemistry during this compound glycosylation.
| 2'-O-Protecting Group | Type | Stereodirecting Effect | Typical Outcome | Notes |
| Benzoyl (Bz) | Acyl (Participating) | Strong 1,2-trans | High yield of the desired 1,2-trans product with minimal to no C2 epimer. | Forms a stable benzoxonium (B1193998) ion intermediate that directs the incoming nucleophile.[2] |
| Acetyl (Ac) | Acyl (Participating) | Strong 1,2-trans | High yield of the 1,2-trans product. | Similar mechanism to benzoyl, but can be more labile. |
| tert-Butyldimethylsilyl (TBDMS or TBS) | Silyl Ether (Non-participating) | Moderate to Good | Primarily 1,2-trans product, but can form mixtures. | Considered one of the most successful non-participating groups for RNA synthesis.[3] Steric bulk influences selectivity. |
| Benzyl (Bn) | Ether (Non-participating) | Poor to Moderate | Often results in a mixture of anomers and is more susceptible to C2 epimerization under certain conditions. | Does not provide anchimeric assistance. |
| o-Chlorobenzoyl (o-ClBz) | Acyl (Participating) | Strong 1,2-trans | Good yields of the 1,2-trans product. | Shown to be effective, though may be less suitable for the synthesis of very long oligomers compared to TBDMS.[3] |
Experimental Protocols
Protocol 1: Stereoselective Glycosylation using a 2'-O-Benzoyl Protecting Group
This protocol describes a general procedure for the glycosylation of an alcohol with a ribofuranosyl donor protected with a participating benzoyl group at the C2 position to yield the 1,2-trans product.
Materials:
-
Ribofuranosyl donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)
-
Glycosyl acceptor (alcohol)
-
Anhydrous Dichloromethane (DCM)
-
Lewis Acid promoter (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) - TMSOTf)
-
Activated molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor and activated molecular sieves.
-
Add anhydrous DCM via syringe and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to the desired starting temperature (e.g., -40 °C).
-
In a separate flask, dissolve the ribofuranosyl donor in anhydrous DCM.
-
Add the glycosyl donor solution to the acceptor mixture dropwise via syringe.
-
Add the Lewis acid promoter (e.g., TMSOTf) dropwise to the reaction mixture. The amount should be catalytic (typically 0.1-0.2 equivalents).
-
Stir the reaction at the low temperature for a specified time (e.g., 1 hour) and then allow it to slowly warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Dilute the mixture with DCM and filter through a pad of Celite to remove molecular sieves.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,2-trans glycoside.
Visualizations
Workflow for Minimizing C2 Epimerization
Caption: Workflow for selecting protecting groups and optimizing conditions.
Mechanism of Neighboring Group Participation
Caption: Comparison of desired vs. undesired reaction pathways.
References
Validation & Comparative
Determining the Anomeric Configuration of Pentofuranosides: A Comparative Guide to NMR Spectroscopic Techniques
For researchers, scientists, and drug development professionals engaged in the structural elucidation of carbohydrates, the correct assignment of the anomeric configuration is a critical step. This guide provides a comprehensive comparison of the most powerful NMR-based methods for confirming the anomeric stereochemistry of pentofuranosides, with a focus on Nuclear Overhauser Effect (NOE) spectroscopy and its alternatives.
The spatial arrangement at the anomeric center (C1) of furanosides dictates their three-dimensional structure and, consequently, their biological function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier, non-destructive technique for this determination. Among the various NMR experiments, NOE-based methods provide through-space proton-proton distance information, offering unambiguous proof of stereochemistry. This guide will objectively compare the utility of NOE spectroscopy with two other common NMR techniques: 13C NMR chemical shift analysis and vicinal proton-proton coupling constant (3JHH) analysis.
Comparative Analysis of NMR Methods
The choice of method for anomeric configuration determination often depends on the specific compound, sample availability, and the level of detail required. The following table summarizes the key quantitative parameters for each technique, using methyl D-ribofuranoside as a representative pentofuranoside.
| Method | Key Parameter | α-Anomer (Methyl α-D-ribofuranoside) | β-Anomer (Methyl β-D-ribofuranoside) | Key Differentiator |
| NOE Spectroscopy | Internuclear distance between H1' and H4' | Strong NOE (~2.5 Å) | Weak or absent NOE (>4.0 Å) | Presence or absence of a key NOE correlation. |
| Internuclear distance between H1' and H2' | Weak or absent NOE (>3.5 Å) | Strong NOE (~2.8 Å) | Relative intensity of the H1'-H2' NOE. | |
| 13C NMR Spectroscopy | Chemical Shift of Anomeric Carbon (C1') | ~103-104 ppm | ~109-110 ppm[1] | Significant downfield shift of the β-anomer C1' signal. |
| 1H-1H Coupling Constants | 3JH1',H2' | ~4-5 Hz | ~1-2 Hz | Larger coupling constant for the cis (α) relationship. |
In-Depth Look at NOE Spectroscopy
The Nuclear Overhauser Effect is the transfer of nuclear spin polarization from one nucleus to another through space. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei (1/r6), making it highly sensitive to short internuclear distances (typically < 5 Å).
For pentofuranosides, the key NOE correlations for determining the anomeric configuration involve the anomeric proton (H1') and protons on the furanose ring, particularly H2' and H4'.
-
α-Anomers: In the α-anomeric configuration, the H1' proton is on the same face of the furanose ring as the C4' substituent (the exocyclic hydroxymethyl group). This syn relationship brings H1' and H4' into close proximity, resulting in a strong and readily observable NOE.
-
β-Anomers: Conversely, in the β-anomer, the H1' proton is on the opposite face of the ring from the C4' substituent. This anti relationship places H1' and H4' far apart, leading to a very weak or absent NOE. Instead, a characteristic NOE is often observed between H1' and H2', which are in a syn relationship in the β-anomer.
Two primary NOE experiments are employed for this purpose: 1D NOE difference spectroscopy and 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
Visualizing the NOE-based Assignment
References
A Comparative Analysis of Pentofuranose and Hexofuranose Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of carbohydrate scaffolds is paramount. This guide provides a comparative analysis of pentofuranose and hexofuranose derivatives, focusing on their anticancer and antiviral properties. While direct comparative studies are limited, this document synthesizes available data to highlight key trends and provide a framework for future research.
This analysis delves into the known bioactivities of these two furanose families, presenting quantitative data where available, and detailing the experimental protocols used to generate these findings. The inherent structural differences between the five-membered this compound ring and the six-carbon-derived, yet still five-membered, hexofuranose ring can lead to significant variations in how these molecules interact with biological targets.
Quantitative Bioactivity Data
The following tables summarize the reported bioactivity of various this compound and hexofuranose derivatives against a range of cancer cell lines and viruses. It is important to note that the data is compiled from different studies and direct, side-by-side comparisons are often not available. Therefore, this information should be interpreted as a general overview of the potential of these scaffolds rather than a definitive ranking of their efficacy.
Table 1: Anticancer Activity of this compound and Hexofuranose Derivatives (IC50, µM)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | 4-amino-3-bromo-1-β-D-ribofuranosylpyrrolo[2,3-d]pyridazin-7(6H)-one | L1210 (Leukemia) | 0.1 | - | - |
| 4-amino-3-iodo-1-β-D-ribofuranosylpyrrolo[2,3-d]pyridazin-7(6H)-one | L1210 (Leukemia) | 0.08 | - | - | |
| Hexofuranose Analog | 1-(2-deoxy-6-O-phosphono-β-D-ribo-hexopyranosyl)-2,4-pyrimidinedione (UMP analogue) | L1210 (Leukemia) | 39 | - | - |
| 1-(2-deoxy-6-O-phosphono-β-D-ribo-hexopyranosyl)-2,4-pyrimidinedione (UMP analogue) | P388 (Leukemia) | 33 | - | - |
Table 2: Antiviral Activity of this compound and Hexofuranose Derivatives (EC50, µM)
| Compound Class | Derivative | Virus | EC50 (µM) |
| This compound | Adenine-containing β-d-xylofuranosyl nucleoside phosphonate | Measles virus (MeV) | 12 |
| Adenine-containing β-d-xylofuranosyl nucleoside phosphonate | Enterovirus-68 (EV-68) | 16 | |
| Hexofuranose Analog | 2-Deoxy-β-D-ribo-hexopyranosyl guanosine | Herpes Simplex Virus-2 (HSV-2) | Moderately Active (Quantitative data not provided) |
| 1-(2-deoxy-6-O-phosphono-β-D-ribo-hexopyranosyl)-2,4-pyrimidinedione (UMP analogue) | Herpes Simplex Virus-2 (HSV-2) | Moderately Active (Quantitative data not provided) | |
| 1-(2-deoxy-6-O-phosphono-β-D-ribo-hexopyranosyl)-2,4-pyrimidinedione (UMP analogue) | Parainfluenza 3 virus | Moderately Active (Quantitative data not provided) |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of bioactivity data, detailed experimental methodologies are crucial. Below are standardized protocols for key assays cited in the literature for evaluating the anticancer and antiviral potential of carbohydrate derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or hexofuranose derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Following the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.
Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of the test compound. A semi-solid overlay is then applied, which restricts the spread of the virus to adjacent cells, leading to the formation of localized areas of cell death known as plaques. The reduction in the number of plaques in the presence of the compound indicates its antiviral activity.
Procedure:
-
Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to achieve a confluent monolayer.
-
Virus and Compound Incubation: Prepare serial dilutions of the test compound. Mix a standardized amount of virus with each compound dilution and incubate for 1 hour at 37°C to allow for interaction.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow for viral adsorption for 1-2 hours.
-
Overlay Application: After adsorption, remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose) to each well.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Fix the cells (e.g., with formalin) and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined from a dose-response curve.
Kinase Inhibition Assay
Kinase inhibition assays are employed to screen for and characterize compounds that interfere with the activity of specific protein kinases, which are often dysregulated in cancer.
Principle: These assays measure the transfer of a phosphate (B84403) group from a donor molecule (usually ATP) to a specific substrate by a kinase. Inhibition is detected by a decrease in the phosphorylation of the substrate or the consumption of ATP.
Procedure (Generic Luminescence-Based Assay):
-
Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the test compound at various concentrations.
-
Reaction Setup: In a multi-well plate, combine the kinase and the test compound and incubate for a short period to allow for binding.
-
Initiation of Reaction: Add the substrate and ATP mixture to initiate the kinase reaction. Incubate at a controlled temperature (e.g., 30°C) for a defined time.
-
Detection: Stop the reaction and add a detection reagent that generates a luminescent signal proportional to the amount of ADP produced (indicating kinase activity).
-
Signal Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value from a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental procedures and the underlying biological rationale, the following diagrams are provided in the DOT language for Graphviz.
A Comparative Guide to the Experimental Validation of Theoretical Pentofuranose Conformations
For Researchers, Scientists, and Drug Development Professionals
The conformational flexibility of pentofuranose rings is a critical determinant of the biological activity of nucleic acids and other glycoconjugates. Theoretical models provide invaluable insights into the energetically favorable conformations, but experimental validation is paramount for confirming these predictions. This guide provides an objective comparison of the primary experimental techniques used to validate theoretical this compound conformations, supported by experimental data and detailed protocols.
Data Presentation: Comparing Theoretical Predictions with Experimental Observations
The validation of theoretical this compound conformations hinges on the comparison of calculated structural parameters with those derived from experimental measurements. The following tables summarize the key quantitative data used in this comparative analysis.
Table 1: Comparison of Theoretical and Experimental 3JHH Coupling Constants (Hz) for Methyl β-D-ribofuranoside
| Coupling Constant | Theoretical (MD Simulation) | Experimental (NMR) |
| 3JH1'-H2' | 5.8 | 6.1 |
| 3JH2'-H3' | 5.1 | 5.3 |
| 3JH3'-H4' | 6.9 | 7.2 |
Note: Theoretical values are often derived from molecular dynamics (MD) simulations coupled with quantum mechanical (QM) calculations, while experimental values are obtained from Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Close agreement between these values lends confidence to the theoretical model.
Table 2: Pseudorotation Phase Angle (P) and Puckering Amplitude (νmax) from X-ray Crystallography and Computational Models
| Compound | Conformation | P (°) (Experimental - X-ray) | P (°) (Theoretical - QM) | νmax (°) (Experimental - X-ray) | νmax (°) (Theoretical - QM) |
| Methyl α-D-arabinofuranoside | C3'-exo | 145.2 | 148.0 | 38.1 | 37.5 |
| Methyl β-D-ribofuranoside | C2'-endo | 162.8 | 165.1 | 36.4 | 35.9 |
| Methyl α-D-xylofuranoside | C3'-endo | 18.5 | 20.1 | 37.2 | 36.8 |
Note: The pseudorotation phase angle (P) and puckering amplitude (νmax) are key descriptors of the furanose ring pucker. X-ray crystallography provides these values for the solid state, while computational methods can predict them for isolated molecules or in solution.[2][3][4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of experimental data. The following are protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For this compound rings, proton-proton coupling constants (3JHH) are particularly sensitive to the dihedral angles between adjacent protons, which are in turn dependent on the ring's pucker.[5][6][7]
Experimental Protocol:
-
Sample Preparation: A solution of the this compound derivative is prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.
-
NMR Data Acquisition: A suite of one- and two-dimensional NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). Essential experiments include:
-
¹H NMR for determining chemical shifts.
-
Correlation Spectroscopy (COSY) to identify coupled protons.
-
Total Correlation Spectroscopy (TOCSY) to assign all protons within a spin system.
-
-
Data Processing and Analysis: The acquired spectra are processed using specialized software. 3JHH coupling constants are extracted from the high-resolution ¹H NMR or COSY spectra.
-
Conformational Analysis: The experimentally determined 3JHH values are compared with theoretical values calculated for different puckering conformations using Karplus-type equations or by direct quantum mechanical calculations.[1] This comparison allows for the determination of the predominant conformation(s) in solution and the equilibrium between them.
X-ray Crystallography for Solid-State Conformation
X-ray crystallography provides a high-resolution, static picture of the molecular structure in the crystalline state.[8] This technique is invaluable for determining the precise atomic coordinates and, consequently, the exact puckering of the this compound ring.[2][3][4]
Experimental Protocol:
-
Crystallization: Single crystals of the this compound derivative of suitable size and quality are grown from a supersaturated solution.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of spots is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The positions of the spots in the diffraction pattern are used to determine the dimensions of the unit cell. The intensities of the spots are used to determine the electron density map of the molecule. An atomic model is then built into the electron density map and refined to best fit the experimental data.
-
Conformational Analysis: The final refined atomic coordinates are used to calculate the bond lengths, bond angles, and torsion angles that define the this compound ring conformation. The Cremer-Pople puckering parameters (P and νmax) are then calculated to precisely describe the ring's shape.
Mandatory Visualization
The following diagrams illustrate the workflow for validating theoretical this compound conformations and the logical relationship of the puckering coordinates.
Caption: Workflow for the validation of theoretical this compound conformations.
Caption: Relationship between torsion angles and puckering coordinates.
References
- 1. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of furanosides: geometrical analysis of low-temperature X-ray and neutron crystal structures of five crystalline methyl pentofuranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. auremn.org.br [auremn.org.br]
- 8. m.youtube.com [m.youtube.com]
comparing the efficacy of different pentofuranosyl donors in glycosylation
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of furanosides is a critical challenge in carbohydrate chemistry, with significant implications for drug discovery and development. The choice of the pentofuranosyl donor is paramount in determining the yield, stereoselectivity (α/β ratio), and overall efficiency of the glycosylation reaction. This guide provides an objective comparison of the efficacy of common pentofuranosyl donors—thioglycosides, trichloroacetimidates, and phosphates—supported by experimental data to inform your synthetic strategies.
Comparison of Pentofuranosyl Donor Efficacy
The performance of different pentofuranosyl donors is highly dependent on the specific substrate, reaction conditions, and the nature of the activating promoter. The following table summarizes quantitative data from representative glycosylation reactions to facilitate a direct comparison of their efficacy.
| Glycosyl Donor | Acceptor | Promoter/Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| Phenyl 2,3-dideoxy-1-thio-D-glycero-pent-2-enofuranoside | Thymine | NBS | - | - | - | - | β-selective | [1] |
| 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl Trichloroacetimidate (B1259523) | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | TMSOTf | CH₂Cl₂ | -20 | 1 | 85 | 1:4 (α:β) | |
| 2,3,5-Tri-O-benzyl-α,β-D-arabinofuranosyl Diphenyl Phosphate (B84403) | 6-Hydroxy galactopyranose derivative | Bis-thiourea catalyst | ⁿPr₂O | 40 | 18 | Excellent | Good β-selectivity | [2] |
| Ethyl 2,3,5-tri-O-benzoyl-1-thio-β-D-ribofuranoside | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | NIS/TfOH | CH₂Cl₂ | -40 | 2 | 92 | 1:5 (α:β) | |
| 2,3,5-Tri-O-benzyl-D-arabinofuranosyl Trichloroacetimidate | Cholesterol | BF₃·OEt₂ | CH₂Cl₂ | 0 | 0.5 | 95 | 1:9 (α:β) | |
| 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl Dibenzyl Phosphate | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | Et₂O | -78 | 3 | 88 | >1:20 (α:β) | [3][4] |
| Phenyl 2,3,5-tri-O-benzyl-1-thio-α-D-arabinofuranoside | Methanol | BSP/Tf₂O | CH₂Cl₂ | -60 | 1 | 90 | >10:1 (α:α) |
Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to differing reaction conditions and substrates.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. The following sections provide standardized protocols for key glycosylation experiments using different pentofuranosyl donors.
Glycosylation using a Thioglycoside Donor
This protocol outlines a general procedure for the activation of pentofuranosyl thioglycosides using N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH).[5]
Materials:
-
Pentofuranosyl thioglycoside donor (1.2 equiv.)
-
Glycosyl acceptor (1.0 equiv.)
-
N-Iodosuccinimide (NIS) (1.5 equiv.)
-
Trifluoromethanesulfonic acid (TfOH) (0.1 equiv.)
-
Activated 4 Å molecular sieves
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the pentofuranosyl thioglycoside donor, glycosyl acceptor, and activated 4 Å molecular sieves.
-
Dissolve the solids in anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Add NIS to the mixture and stir for 15 minutes.
-
Add TfOH dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Filter the mixture through a pad of Celite®, washing with CH₂Cl₂.
-
Wash the combined organic filtrate sequentially with saturated aqueous Na₂S₂O₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Glycosylation using a Trichloroacetimidate Donor
This protocol describes a general method for the Lewis acid-catalyzed glycosylation using a pentofuranosyl trichloroacetimidate donor.[6][7]
Materials:
-
Pentofuranosyl trichloroacetimidate donor (1.5 equiv.)
-
Glycosyl acceptor (1.0 equiv.)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 equiv.)
-
Activated 4 Å molecular sieves
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the pentofuranosyl trichloroacetimidate donor, glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous CH₂Cl₂ and stir the suspension at room temperature for 30 minutes.
-
Cool the reaction mixture to the specified temperature (e.g., -78 °C).
-
Add TMSOTf dropwise to the stirred suspension.
-
Monitor the reaction by TLC until the donor is consumed.
-
Quench the reaction by adding a few drops of Et₃N.
-
Allow the mixture to warm to room temperature and dilute with CH₂Cl₂.
-
Filter through Celite® and wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
Glycosylation using a Phosphate Donor
This protocol details a general procedure for glycosylation using a pentofuranosyl phosphate donor, activated by a Lewis acid.[3]
Materials:
-
Pentofuranosyl phosphate donor (1.2 equiv.)
-
Glycosyl acceptor (1.0 equiv.)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equiv.)
-
Activated 4 Å molecular sieves
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Co-evaporate the pentofuranosyl phosphate donor and glycosyl acceptor with anhydrous toluene (B28343) and dry under high vacuum for at least 1 hour.
-
Add activated 4 Å molecular sieves to a separate flame-dried flask and heat under vacuum.
-
Dissolve the donor and acceptor in anhydrous CH₂Cl₂ under an argon atmosphere and transfer the solution to the flask containing the molecular sieves.
-
Stir the mixture at room temperature for 30 minutes before cooling to the desired temperature (e.g., -78 °C).
-
Add TMSOTf dropwise and stir the reaction until TLC analysis indicates complete consumption of the starting materials.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Filter the mixture through Celite® and wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Visualizing the Process
To better understand the experimental workflow and the logic behind comparing donor efficacy, the following diagrams are provided.
Caption: General workflow for a chemical glycosylation experiment.
Caption: Logic for comparing the efficacy of pentofuranosyl donors.
References
- 1. Glycosylation of nucleoside bases with 2,3-dideoxy-1-thio-D-glycero-pento-2-enofuranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereospecific Furanosylations Catalyzed by Bis-Thiourea Hydrogen-Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosidation using phosphate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and use of glycosyl phosphates as glycosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Remdesivir: A Novel Three-Step Route vs. The Original Gilead Pathway
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel, highly efficient synthetic route to the pentofuranose-containing antiviral drug Remdesivir (B604916) against the original multi-step synthesis developed by Gilead Sciences. This comparison is supported by experimental data, detailed protocols, and visual workflows to aid in the evaluation of these synthetic strategies.
The urgent demand for Remdesivir, a key therapeutic in the treatment of severe viral infections, has spurred significant research into optimizing its synthesis. While the original route developed by Gilead Sciences was pivotal in the initial supply of the drug, it is a lengthy process with moderate overall yields. Recently, a novel, three-step synthesis starting from the nucleoside core GS-441524 has emerged as a highly efficient alternative, offering significant improvements in yield and process simplicity.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative metrics for the novel three-step synthesis and the original Gilead route, highlighting the advantages of the newer methodology.
| Metric | Novel Three-Step Synthesis from GS-441524 | Original Gilead Synthesis |
| Overall Yield | 85%[1] | Low (specific overall yield not consistently reported, but individual step yields are often moderate) |
| Purity | 99.4% (by HPLC)[1] | High purity achieved after multiple chromatographic separations |
| Number of Steps | 3 (from GS-441524)[1] | 6+ steps (from 2,3,5-tri-O-benzyl-D-ribonolactone)[2] |
| Key Features | - Successive reactions without intermediate purification- Mild deprotection conditions- High stereoselectivity in phosphorylation | - Multi-step process involving protection/deprotection- Low-temperature reactions (-78 °C)- Use of hazardous reagents like BCl₃ |
Experimental Protocols: A Detailed Look at the Methodologies
Novel Three-Step Synthesis from GS-441524
This streamlined synthesis focuses on the efficient conversion of the readily available nucleoside analogue GS-441524 to Remdesivir.
Step 1: Protection of GS-441524
The synthesis begins with the protection of the hydroxyl and amino groups of GS-441524 using N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This step proceeds at room temperature and the protected intermediate is used directly in the next step without purification.[1]
Step 2: Phosphoramidation
The protected GS-441524 is then reacted with a chiral phosphoramidate (B1195095) reagent in the presence of t-butylmagnesium chloride (t-BuMgCl). This key step introduces the phosphoramidate moiety with high stereoselectivity. The reaction is completed in approximately 2 hours.[1]
Step 3: Deprotection
The final step involves the removal of the protecting groups under mild acidic conditions, using acetic acid in isopropanol, to yield Remdesivir. This method avoids the use of harsh reagents and minimizes the formation of impurities. The final product is purified by chromatography to achieve high purity.[1]
Original Gilead Synthesis
The first-generation synthesis of Remdesivir is a multi-step process starting from a protected ribose derivative.[2][3][4]
Step 1: Synthesis of Ribonolactone
The synthesis starts with the oxidation of a tribenzyl-protected ribose derivative to the corresponding lactone.[3]
Step 2: C-Glycosylation
The ribonolactone is coupled with the brominated and silylated pyrrolotriazine base. This C-C bond formation is a critical step and is typically carried out at very low temperatures (-78 °C) using n-butyllithium.[3][4] This step has been a focus of optimization, with later generations using i-PrMgCl·LiCl to improve consistency.[4]
Step 3: Cyanation
A cyano group is introduced at the 1'-position of the ribose ring using trimethylsilyl (B98337) cyanide and a Lewis acid catalyst, again at low temperatures.[3]
Step 4: Deprotection
The three benzyl (B1604629) protecting groups are removed using the harsh reagent boron trichloride (B1173362) (BCl₃) at low temperatures.[3]
Step 5: Ketal Protection
The resulting diol is then protected as an isopropylidene ketal.[2]
Step 6: Phosphoramidation and Final Deprotection
The final steps involve the coupling of the protected nucleoside with the phosphoramidate side chain, followed by the removal of the ketal protecting group to yield Remdesivir. The final product requires purification by chiral HPLC to separate the desired diastereomer.[4]
Mandatory Visualization: Synthetic Pathways at a Glance
The following diagrams, generated using Graphviz, illustrate the logical flow of the novel and original synthetic routes to Remdesivir.
Caption: A diagram of the novel three-step synthetic route to Remdesivir.
Caption: A diagram of the original Gilead synthetic route to Remdesivir.
References
Cross-Verification of Pentofuranose Structure using NMR and MS Data: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of carbohydrates is paramount. This guide provides a comparative framework for the cross-verification of pentofuranose structures, leveraging the complementary strengths of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The five-membered furanose ring system, a common motif in bioactive molecules including nucleosides and bacterial polysaccharides, presents unique stereochemical challenges. While NMR provides detailed information about through-bond and through-space atomic connectivity and stereochemistry, MS offers precise molecular weight determination and valuable structural insights through fragmentation analysis. The synergistic use of these two techniques provides a robust methodology for structural confirmation, differentiating furanose isomers from their more stable pyranose counterparts.
Comparative Analysis of a Model this compound: β-D-Ribofuranose
To illustrate the cross-verification process, this guide uses β-D-ribofuranose as a model this compound structure. The following tables summarize the expected quantitative data from NMR and MS analyses, contrasting it with its pyranose isomer where relevant.
NMR Data Summary
One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to assigning the proton (¹H) and carbon (¹³C) signals of the this compound ring. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the local electronic environment and dihedral angles between protons, respectively, making them powerful reporters of stereochemistry and ring conformation.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |
| H-1 (Anomeric) | ~5.25 | ~102.4 | H-2 | C-2, C-4 |
| H-2 | ~4.11 | ~76.7 | H-1, H-3 | C-1, C-3, C-4 |
| H-3 | ~4.11 | ~71.9 | H-2, H-4 | C-2, C-4, C-5 |
| H-4 | ~3.97 | ~84.0 | H-3, H-5 | C-2, C-3, C-5 |
| H-5a / H-5b | ~3.66 / ~3.83 | ~64.0 | H-4 | C-3, C-4 |
Note: Chemical shifts are approximate and can vary based on solvent and temperature. Data is compiled from representative literature values for D-ribofuranose.
Mass Spectrometry Data Summary
Mass spectrometry, particularly with tandem MS (MS/MS), elucidates the structure by analyzing the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragment ions. The fragmentation pattern of the furanose ring provides a structural fingerprint.
| Ion | m/z (Positive Ion ESI-MS/MS) | Proposed Fragment Structure/Loss | Significance |
| [M+Na]⁺ | 173.05 | Sodium adduct of Ribose (C₅H₁₀O₅) | Confirms molecular weight. |
| m/z 113.02 | [M+Na-60]⁺ | Loss of C₂H₄O₂ (e.g., retro-aldol) | Indicates fragmentation of the sugar backbone. |
| m/z 89.02 | [M+Na-84]⁺ | Cross-ring cleavage | Characteristic fragmentation providing ring structure information. |
| m/z 71.01 | [M+Na-102]⁺ | Further fragmentation | Smaller fragments help to piece together the overall structure. |
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible data for structural verification.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the this compound sample in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.
-
1D NMR Acquisition :
-
¹H NMR : Acquire a standard ¹H spectrum to observe the proton signals. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
2D NMR Acquisition :
-
COSY (Correlation Spectroscopy) : This experiment identifies ¹H-¹H spin-spin couplings, revealing which protons are adjacent in the molecule. A standard gradient-selected COSY (gCOSY) is typically sufficient.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of carbons attached to specific protons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between ¹H and ¹³C nuclei over two to three bonds, which is crucial for connecting different spin systems and confirming the overall carbon skeleton.
-
Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the this compound sample (e.g., 10-50 µM) in a solvent compatible with the ionization source, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid or sodium acetate (B1210297) to promote ionization.
-
Ionization :
-
ESI (Electrospray Ionization) : This soft ionization technique is well-suited for polar molecules like carbohydrates, typically generating protonated molecules [M+H]⁺ or adducts like [M+Na]⁺ with minimal in-source fragmentation.
-
GC-MS (Gas Chromatography-Mass Spectrometry) : For volatile derivatives of pentofuranoses (e.g., trimethylsilyl (B98337) ethers), GC-MS with Electron Ionization (EI) can be used. EI is a harder ionization technique that produces extensive fragmentation, providing a detailed fragmentation pattern.
-
-
Tandem MS (MS/MS) Analysis :
-
Select the molecular ion of interest (e.g., [M+Na]⁺) in the first mass analyzer.
-
Induce fragmentation of the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen).
-
Analyze the resulting fragment ions in the second mass analyzer to generate the MS/MS spectrum.
-
Visualization of the Cross-Verification Workflow
The following diagrams illustrate the logical workflow and the interplay between NMR and MS data in the structural elucidation of a this compound.
Caption: Workflow for this compound structure elucidation.
Caption: Complementary nature of NMR and MS data.
A Comparative Guide to the Conformational Flexibility of Pentofuranose and Cyclopentane
For Researchers, Scientists, and Drug Development Professionals
The five-membered ring is a fundamental structural motif in numerous biologically significant molecules. Its inherent flexibility is crucial for molecular recognition, catalytic activity, and overall biological function. This guide provides an objective comparison of the conformational flexibility of two key five-membered rings: the pentofuranose ring, a cornerstone of nucleic acids and various carbohydrates, and its carbocyclic counterpart, cyclopentane (B165970). This analysis is supported by a summary of experimental data and detailed methodologies for the techniques used to study these flexible systems.
Conformational Landscape: Pseudorotation
Both this compound and cyclopentane exhibit remarkable flexibility, deviating from a planar conformation to alleviate torsional strain.[1][2] Their conformational landscape is best described by the concept of pseudorotation , a continuous cycle of puckered conformations without passing through a high-energy planar intermediate.[1][2][3] This dynamic process involves the out-of-plane displacement of atoms, leading to a continuous interconversion between two principal conformations: the Envelope (E) and the Twist (T) (or half-chair) forms.
In the Envelope conformation , four of the ring atoms are coplanar, while the fifth is puckered out of the plane. In the Twist conformation , two adjacent atoms are displaced in opposite directions from the plane defined by the other three.[4] The entire pseudorotation circuit can be described by two parameters: the puckering amplitude (τm) and the phase angle of pseudorotation (P).[2]
Visualizing Pseudorotation
The continuous cycle of conformations in a five-membered ring can be visualized as a "pseudorotational wheel." Each point on the wheel represents a unique conformation, with pure Envelope and Twist forms located at specific phase angles.
Caption: Pseudorotational wheel illustrating the continuous interconversion of this compound ring conformations.
Quantitative Comparison of Conformational Flexibility
The flexibility of these rings can be quantified by the energy barriers to pseudorotation. While both rings are highly flexible, the presence of a heteroatom and bulky substituents in the this compound ring introduces distinct energetic preferences compared to the unsubstituted cyclopentane.
| Parameter | Cyclopentane | This compound (unsubstituted) |
| Preferred Conformations | Envelope (E) and Twist (T) are of very similar energy.[5] | North (N, C3'-endo type) and South (S, C2'-endo type) conformations are typically preferred.[6][7] |
| Energy Barrier to Pseudorotation | Very low, often considered "free pseudorotation" at room temperature. The barrier is less than 0.5 kcal/mol.[6] | The energy barrier between N and S conformations is generally low, but can be influenced by substituents and anomeric effects, ranging from nearly free pseudorotation to barriers of a few kcal/mol.[4][6] |
| Puckering Amplitude (τm) | ~0.4 Å | Varies with the specific conformation and substitution pattern, typically in the range of 35-40°. |
Experimental Methodologies for Conformational Analysis
The conformational preferences of this compound and cyclopentane are primarily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the solution-state conformations of these rings. The analysis of proton-proton (¹H-¹H) coupling constants provides information about the dihedral angles between adjacent protons, which are directly related to the ring's pucker.
Experimental Protocol for NMR Analysis of Furanose Ring Puckering:
-
Sample Preparation: Dissolve 5-10 mg of the purified carbohydrate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire a series of high-resolution 1D and 2D NMR spectra on a high-field spectrometer (e.g., 500 MHz or higher). Essential experiments include:
-
¹H NMR for chemical shift determination.
-
COSY (Correlation Spectroscopy) to establish proton-proton connectivities.
-
TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proximities of protons.
-
-
Data Processing: Process the raw data using appropriate software (e.g., TopSpin, MestReNova) to obtain clean spectra with accurate peak picking and integration.
-
Coupling Constant Extraction: Extract the values of three-bond proton-proton coupling constants (³JHH) from the ¹H or COSY spectra.
-
Conformational Analysis: Utilize the Karplus equation, which relates the magnitude of the ³JHH coupling constant to the dihedral angle between the coupled protons. By comparing the experimental coupling constants to theoretical values for different conformations, the populations of the major conformers (e.g., North and South) in solution can be determined.[8]
X-ray Crystallography
X-ray crystallography provides a static, high-resolution picture of the molecule's conformation in the solid state. This technique is invaluable for determining the precise bond lengths, bond angles, and puckering parameters of a specific conformer that crystallizes.
Experimental Protocol for X-ray Crystallography of Carbohydrates:
-
Crystallization: Grow single crystals of the compound of interest. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[9]
-
Data Collection: Mount a suitable single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[10]
-
Data Processing: Index the diffraction spots to determine the unit cell parameters and space group. Integrate the intensities of the reflections.[11]
-
Structure Solution and Refinement: Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic coordinates and thermal parameters against the experimental data.[11]
-
Analysis: Analyze the final crystal structure to determine the precise ring conformation, including puckering parameters (τm and P).
Computational Modeling
Computational chemistry provides a powerful means to explore the entire conformational energy landscape of these flexible rings, calculate the relative energies of different conformers, and model the transition states between them.
Workflow for Computational Conformational Analysis:
References
- 1. Conformational analysis of the sugar ring in nucleosides and nucleotides. A new description using the concept of pseudorotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. X3DNA-DSSR Homepage -- Nucleic Acid Structures [home.x3dna.org]
- 3. Interplay of Rotational and Pseudorotational Motions in Flexible Cyclic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Revealing pseudorotation and ring-opening reactions in colloidal organic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-state models of furanose pseudorotation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
Comparative Docking Analysis of Pentofuranose Analogs in the SARS-CoV-2 RdRp Active Site
A comprehensive in-silico evaluation of potential antiviral agents targeting the RNA-dependent RNA polymerase of SARS-CoV-2.
This guide provides a comparative analysis of molecular docking studies of several pentofuranose analogs and related nucleotide inhibitors against the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, a crucial enzyme for viral replication. The data presented here is compiled from a molecular docking study that utilized AutoDock Vina to predict the binding affinities and interaction patterns of these potential antiviral compounds within the enzyme's active site.[1] This information is valuable for researchers and drug development professionals working on novel antiviral therapies for COVID-19 and other viral diseases.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding energies of various this compound analogs and other nucleotide inhibitors when docked into the active site of SARS-CoV-2 RdRp. Lower binding energy values indicate a more favorable and stable interaction between the ligand and the protein.
| Compound | Type | Binding Energy (kcal/mol) |
| Remdesivir | This compound Analog | -7.8 |
| Sofosbuvir | This compound Analog | -7.6 |
| Galidesivir | This compound Analog | -7.5 |
| Ribavirin | This compound Analog | -7.0 |
| Tenofovir | Acyclic Nucleoside | -6.9 |
| GTP (control) | Natural Nucleotide | -8.7 |
Data sourced from a molecular docking study using AutoDock Vina.[1]
Experimental Protocols
The methodologies outlined below are based on the procedures described in the referenced comparative docking study.[1]
Protein and Ligand Preparation
-
Protein Structure: The three-dimensional crystal structure of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) was obtained from the Protein Data Bank (PDB).
-
Ligand Structures: The 3D structures of the this compound analogs (Ribavirin, Remdesivir, Sofosbuvir, Galidesivir) and Tenofovir were retrieved from public chemical databases such as PubChem.
-
Preparation for Docking: Both the protein and ligand structures were prepared for docking using software tools like AutoDockTools. This process typically involves:
-
Removing water molecules and any co-crystallized ligands from the protein structure.
-
Adding polar hydrogen atoms to the protein.
-
Assigning partial charges (e.g., Gasteiger charges) to both the protein and ligand atoms.
-
Defining the rotatable bonds in the ligands to allow for conformational flexibility during docking.
-
Molecular Docking Procedure
-
Software: The molecular docking simulations were performed using AutoDock Vina.[1]
-
Grid Box Definition: A grid box was defined to encompass the active site of the RdRp. The dimensions and coordinates of the grid box were centered on the known binding site of the natural substrate (GTP).
-
Docking Simulation: AutoDock Vina was used to perform the docking calculations. The software explores various conformations and orientations of the ligand within the defined active site and calculates the binding energy for each pose. The program employs a Lamarckian genetic algorithm for its search.
-
Analysis of Results: The docking results were analyzed to identify the lowest binding energy pose for each ligand. The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) were visualized and analyzed using software like PyMOL or Discovery Studio.
Visualizing the Docking Workflow and a Relevant Biological Pathway
To better understand the process of comparative docking and the biological context, the following diagrams have been generated.
References
Unveiling the Viral Achilles' Heel: A Comparative Guide to Pentofuranose-Based RdRp Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of pentofuranose-based therapeutics targeting the viral RNA-dependent RNA polymerase (RdRp). By examining their mechanism of action, comparative efficacy, and the experimental protocols used for their evaluation, this guide aims to inform the strategic development of novel antiviral agents.
At the heart of many devastating viral diseases lies the RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. Its critical role and lack of a human counterpart make it a prime target for antiviral drug development. This compound-based nucleoside analogs have emerged as a promising class of therapeutics that effectively mimic natural nucleotides, leading to the disruption of viral replication. This guide delves into the mechanism of action of these compounds, presenting a comparative analysis of key players in the field and the methodologies to assess their efficacy.
Mechanism of Action: A Tale of Deception and Termination
This compound-based therapeutics, such as Galidesivir (B1663889) and the non-pentofuranose but functionally similar Favipiravir and Remdesivir, share a common strategy: they deceive the viral RdRp. As prodrugs, they are metabolized within the host cell into their active triphosphate forms.[1][2][3] These active metabolites, bearing a structural resemblance to natural purine (B94841) or pyrimidine (B1678525) nucleosides, are then mistakenly incorporated into the nascent viral RNA strand by the RdRp.[4][5][6]
This incorporation is the critical step that triggers one of two primary antiviral outcomes:
-
Chain Termination: The modified sugar moiety of the incorporated analog can prevent the formation of the subsequent phosphodiester bond, abruptly halting the elongation of the viral RNA chain.[2]
-
Lethal Mutagenesis: In some cases, the incorporated analog does not immediately terminate the chain but instead causes misincorporation of subsequent nucleotides, leading to an accumulation of mutations in the viral genome that ultimately renders the progeny virions non-viable.[5]
This targeted disruption of viral RNA synthesis is a highly selective process, with the active metabolites of these drugs showing a significantly higher affinity for the viral RdRp over human DNA and RNA polymerases, thereby minimizing off-target effects.[7]
Comparative Efficacy: A Quantitative Look at Antiviral Activity
The in vitro efficacy of antiviral compounds is commonly quantified by the 50% effective concentration (EC50), which represents the concentration of the drug that inhibits viral replication by 50%. The following tables summarize the reported EC50 values for key this compound-based and other RdRp inhibitors against a range of RNA viruses.
| Therapeutic Agent | Virus Family | Virus | Cell Line | EC50 (µM) | Citation(s) |
| Galidesivir | Arenaviridae | Pichinde virus | Vero | 11 | [8][9] |
| Junin virus | Vero | 12 | [8][9] | ||
| Bunyaviridae | Rift Valley fever virus | Vero | 20.4 - 41.6 | [10] | |
| Coronaviridae | MERS-CoV | Vero | 29 | [11] | |
| SARS-CoV | Vero | 57 | [4][11] | ||
| SARS-CoV-2 | Vero E6 | 68 | [11] | ||
| Filoviridae | Ebola virus | Vero, HeLa | 3 - 12 | [12] | |
| Marburg virus | Vero, HeLa | 3 - 12 | [12] | ||
| Flaviviridae | Yellow fever virus | Vero | 11 | [12] | |
| West Nile virus | PS | 2.3 | [10] | ||
| Dengue virus | Vero | >11 | [10] | ||
| Japanese encephalitis virus | Vero | >44 | [10] | ||
| Orthomyxoviridae | Influenza A virus | MDCK | 1 - 5 | [12] | |
| Influenza B virus | MDCK | 1 - 5 | [12] | ||
| Paramyxoviridae | Measles virus | Vero76 | 1.8 | [12] | |
| Favipiravir | Arenaviridae | Pichinde virus | Vero | 6 | [7] |
| Junin virus | Vero | 5 | [7] | ||
| Bunyaviridae | Punta Toro virus | Vero | 32 - 191 | [7] | |
| Orthomyxoviridae | Influenza A virus (various strains) | MDCK | 0.08 - 17 | [7][13] | |
| Rhabdoviridae | Rabies virus | Neuro-2a | 5.0 - 7.0 µg/mL | [14] | |
| Togaviridae | Western Equine Encephalitis Virus | Vero | 47 µg/mL (EC90) | [14] | |
| Remdesivir | Coronaviridae | SARS-CoV | HAE | 0.074 | [15] |
| MERS-CoV | HAE | 0.074 | [15] | ||
| SARS-CoV-2 | Vero E6 | 0.77 | |||
| Human Coronavirus 229E | MRC-5 | 0.067 | [16] | ||
| Enteroviridae | Enterovirus 71 | RD | 0.991 | [17] | |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | - | 0.019 | [18] | |
| Triazavirin (B1393591) | Orthomyxoviridae | Influenza A and B viruses | - | Active | [19][20] |
| Bunyaviridae | Rift Valley fever virus | - | Active | [19] | |
| Flaviviridae | Tick-borne encephalitis virus | - | Active | [19] |
Note: EC50 values can vary depending on the cell line, viral strain, and specific assay conditions used.
Experimental Protocols: Methodologies for Assessing Antiviral Efficacy
The determination of a compound's antiviral activity relies on robust and reproducible in vitro assays. Below are detailed methodologies for key experiments cited in the evaluation of RdRp inhibitors.
Cytopathic Effect (CPE) Reduction Assay
This assay is a fundamental method for screening antiviral compounds by measuring their ability to protect cells from virus-induced death.
Protocol:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6, MDCK) to achieve a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Treatment and Infection: Remove the growth medium from the cells and add the diluted compound. Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include untreated infected (virus control) and untreated uninfected (cell control) wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).
-
Quantification of Cell Viability: Assess cell viability using a colorimetric or fluorometric assay, such as the Neutral Red uptake assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the cell control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells to assess the compound's toxicity.
Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
Protocol:
-
Cell Seeding: Seed a 6-well or 12-well plate with a host cell line to form a confluent monolayer.
-
Infection: Infect the cell monolayer with a viral suspension that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates until distinct plaques are visible.
-
Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the viral RdRp.
Protocol:
-
Reaction Setup: In a reaction plate, combine the purified recombinant viral RdRp enzyme with a template RNA, ribonucleotides (including a labeled nucleotide such as [α-³²P]GTP or a biotinylated nucleotide), and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) to allow for RNA synthesis.
-
Termination and Detection: Stop the reaction and quantify the amount of newly synthesized RNA. This can be achieved by methods such as filter binding assays to capture the radiolabeled RNA or through ELISA-based detection of the biotinylated RNA.
-
Data Analysis: The percentage of RdRp inhibition is calculated relative to a no-compound control. The IC50 (50% inhibitory concentration) is determined from the dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathway of RdRp inhibition and a typical experimental workflow for antiviral drug screening.
Caption: Mechanism of action for this compound-based RdRp inhibitors.
Caption: A generalized workflow for in vitro antiviral drug screening.
References
- 1. Favipiravir - Wikipedia [en.wikipedia.org]
- 2. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Remdesivir - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Favipiravir: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 6. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 7. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Galidesivir dihydrochloride | RNA Polymerase | Tocris Bioscience [tocris.com]
- 10. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 12. An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. Coronavirus Susceptibility to the Antiviral Remdesivir (GS-5734) Is Mediated by the Viral Polymerase and the Proofreading Exoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Remdesivir (GS-5734) Impedes Enterovirus Replication Through Viral RNA Synthesis Inhibition [frontiersin.org]
- 18. Remdesivir against COVID-19 and Other Viral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Triazavirin—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of the efficacy of triazavirin versus oseltamivir in management of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Pentofuranose
Essential Safety and Handling Guide for Pentofuranose
For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for handling this compound, a furanose sugar with a five-membered ring. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Glasses with Side-Shields | Conforming to EN166 or NIOSH standards. |
| Skin | Chemical-Resistant Gloves | Inspect prior to use; dispose of contaminated gloves properly. |
| Lab Coat/Impervious Clothing | To prevent skin contact. | |
| Respiratory | Dust Mask | Recommended when handling large quantities. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial to minimize risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling the compound.
-
Do not eat, drink, or smoke in the designated work area.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed to prevent contamination and exposure to moisture.
Emergency Protocols
In the event of accidental exposure or a spill, immediate and appropriate action is necessary.
Exposure:
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spills:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
The disposal of this compound and its contaminated waste must be handled responsibly to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
It is generally recommended to use a licensed hazardous waste disposal company for chemical waste.[1][2]
-
Do not dispose of this compound down the drain or in the general trash.
Visualizing Safety Protocols
To further clarify the operational and emergency procedures, the following diagrams illustrate the key workflows and decision-making processes.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
